Trk-IN-30
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C24H21N5O3 |
|---|---|
Molecular Weight |
427.5 g/mol |
IUPAC Name |
2-amino-3-[(3-cyano-1H-indol-6-yl)amino]-N-(3,4-dimethoxyphenyl)benzamide |
InChI |
InChI=1S/C24H21N5O3/c1-31-21-9-7-16(11-22(21)32-2)29-24(30)18-4-3-5-19(23(18)26)28-15-6-8-17-14(12-25)13-27-20(17)10-15/h3-11,13,27-28H,26H2,1-2H3,(H,29,30) |
InChI Key |
YNEUVMLTUOFVGJ-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Trk-IN-30: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Trk-IN-30 is a potent, small-molecule inhibitor targeting the Tropomyosin receptor kinase (Trk) family of receptor tyrosine kinases. This document provides a comprehensive technical overview of the mechanism of action of this compound, detailing its inhibitory activity, its impact on downstream signaling pathways, and the subsequent cellular consequences. This guide is intended to serve as a resource for researchers and drug development professionals working on Trk-targeted cancer therapies.
Introduction to Trk Receptors and Their Role in Cancer
The Tropomyosin receptor kinase (Trk) family, consisting of TrkA, TrkB, and TrkC, are single-pass transmembrane proteins that play a crucial role in the development and function of the nervous system.[1][2] These receptors are activated by neurotrophins, such as Nerve Growth Factor (NGF), Brain-Derived Neurotrophic Factor (BDNF), and Neurotrophin-3 (NT-3).[1][3] Upon ligand binding, Trk receptors dimerize and autophosphorylate, initiating downstream signaling cascades, primarily the RAS/RAF/MEK/ERK and PI3K/AKT pathways.[1][2][4] These pathways are integral to cell proliferation, survival, and differentiation.[1][2]
In various cancers, chromosomal rearrangements can lead to the fusion of NTRK genes (NTRK1, NTRK2, and NTRK3) with other genes.[3] The resulting fusion proteins lead to constitutively active Trk kinases, independent of ligand binding, which drives tumorigenesis.[3] Consequently, Trk inhibitors have emerged as a significant class of targeted cancer therapies.[3][5]
Mechanism of Action of this compound
This compound functions as a competitive inhibitor at the ATP-binding site of the Trk kinase domain.[1] By occupying this pocket, it prevents the phosphorylation of the kinase and subsequent activation of downstream signaling pathways.[1] This mode of action is characteristic of many small-molecule kinase inhibitors designed to target oncogenic driver kinases.[1]
Kinase Inhibition Profile
This compound is a pan-Trk inhibitor, demonstrating potent activity against all three Trk family members. Notably, it also exhibits activity against the acquired resistance mutation TrkA G595R. The inhibitory activity of this compound is summarized in the table below.
| Target | IC50 (nM) |
| TrkA | 1.8 |
| TrkB | 0.98 |
| TrkC | 3.8 |
| TrkA G595R | 54 |
| Data from MedchemExpress[6] |
Downstream Signaling Pathways Affected by this compound
The constitutive activation of Trk fusion proteins leads to aberrant signaling through the PI3K/AKT and MEK/ERK pathways.[1][6] this compound effectively inhibits the activation of these critical downstream cascades.[6]
Caption: this compound inhibits Trk receptor phosphorylation, blocking downstream RAS/RAF/MEK/ERK and PI3K/AKT signaling pathways.
Cellular Effects of this compound
The inhibition of Trk signaling by this compound translates into significant anti-tumor effects at the cellular level. In cancer cells harboring Trk fusions, this compound has been shown to:
-
Inhibit Colony Formation: Reduces the ability of cancer cells to grow into colonies.[6]
-
Inhibit Cell Migration: Impedes the movement of cancer cells.[6]
-
Induce Cell Cycle Arrest: Causes cells to arrest in the G0/G1 phase of the cell cycle.[6]
-
Induce Apoptosis: Triggers programmed cell death.[6]
Experimental Protocols
The following are generalized protocols for key experiments used to characterize the mechanism of action of Trk inhibitors like this compound.
Western Blot for Trk Phosphorylation
This protocol is used to assess the phosphorylation status of Trk and downstream signaling proteins.
Caption: A typical experimental workflow for Western blot analysis of protein phosphorylation.
Methodology:
-
Cell Lysis: Plate cells and allow them to adhere overnight. Treat cells with the desired concentrations of this compound or a vehicle control (e.g., DMSO) for 2-4 hours. Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors. Clarify the lysates by centrifugation.[7]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[7]
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. Run the gel and transfer the proteins to a PVDF membrane.[7]
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against phospho-Trk (e.g., Tyr674/675), total Trk, phospho-AKT, total AKT, phospho-ERK, and total ERK overnight at 4°C. Wash the membrane three times with TBST. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Wash the membrane three times with TBST.[7]
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[7]
Cell Viability Assay
This assay is used to determine the effect of this compound on cell proliferation and viability.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.[7]
-
Compound Treatment: Prepare a serial dilution of this compound in the culture medium. Treat the cells with the different concentrations of this compound or a vehicle control. A typical treatment duration is 72 hours.[7]
-
Viability Assessment: Utilize a commercially available cell viability reagent, such as CellTiter-Glo®, which measures ATP levels as an indicator of cell viability. Add the reagent to the wells according to the manufacturer's instructions.[7]
-
Data Acquisition: Measure the luminescence or absorbance using a plate reader.
-
Data Analysis: Calculate the percent viability for each concentration of this compound relative to the vehicle control and determine the IC50 value using appropriate software.
Conclusion
This compound is a potent pan-Trk inhibitor that effectively targets wild-type Trk kinases and the TrkA G595R resistance mutant. Its mechanism of action involves the direct inhibition of the Trk kinase domain, leading to the suppression of the PI3K/AKT and MEK/ERK signaling pathways. This targeted inhibition results in significant anti-tumor effects, including the reduction of cell proliferation and migration, and the induction of cell cycle arrest and apoptosis. The information and protocols provided in this guide offer a foundational understanding for researchers and clinicians working to advance Trk-targeted therapies in oncology.
References
- 1. Insights into Current Tropomyosin Receptor Kinase (TRK) Inhibitors: Development and Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 2. erichuanglab.ucsf.edu [erichuanglab.ucsf.edu]
- 3. TRK Inhibitors: Tissue-Agnostic Anti-Cancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of small-molecule tropomyosin receptor kinase (TRK) inhibitors for NTRK fusion cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
Trk-IN-30 Downstream Signaling Effects: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Trk-IN-30, also identified as Compound C11, is a potent, ATP-competitive inhibitor of Tropomyosin receptor kinases (TrkA, TrkB, and TrkC), including the G595R solvent front mutation in TrkA that confers resistance to first-generation inhibitors. This technical guide provides a comprehensive overview of the downstream signaling effects of this compound, with a focus on its mechanism of action in cancer cells harboring NTRK gene fusions. The information presented herein is intended to support research and drug development efforts targeting Trk-driven malignancies.
Introduction to Trk Signaling and this compound
The Tropomyosin receptor kinase (Trk) family, comprising TrkA, TrkB, and TrkC, are receptor tyrosine kinases that play a crucial role in neuronal development, survival, and function.[1] In the context of cancer, chromosomal rearrangements leading to NTRK gene fusions result in constitutively active Trk fusion proteins that drive oncogenesis through ligand-independent activation of downstream signaling pathways.[2] These pathways, primarily the Ras/Raf/MEK/ERK and PI3K/AKT cascades, are critical for cell proliferation, survival, and migration.[2][3]
This compound is a novel 1H-indole-3-carbonitrile derivative developed as a pan-Trk inhibitor. It has demonstrated significant anti-tumor activity in preclinical models, particularly in cell lines with NTRK fusions, such as the KM12 colorectal carcinoma cell line which harbors a TPM3-NTRK1 fusion.
Core Mechanism of Action
This compound exerts its therapeutic effects by directly inhibiting the kinase activity of Trk proteins. By binding to the ATP-binding pocket of the Trk kinase domain, it prevents the autophosphorylation and activation of the receptor, thereby blocking the initiation of downstream signaling cascades.
Quantitative Data
Kinase Inhibitory Potency
This compound demonstrates potent inhibitory activity against wild-type Trk kinases and the clinically relevant TrkA G595R mutant.
| Target | IC₅₀ (nM) |
| TrkA | 1.8 |
| TrkB | 0.98 |
| TrkC | 3.8 |
| TrkAG595R | 54 |
Cellular Effects in Km-12 Cells
The following table summarizes the observed cellular effects of this compound on the TPM3-NTRK1 fusion-positive Km-12 colorectal cancer cell line. Quantitative data from the primary publication is not publicly available and would require access to the full-text article.
| Cellular Process | Observation |
| Proliferation | Significant antiproliferative effects. |
| Colony Formation | Dose-dependent inhibition. |
| Cell Migration | Dose-dependent inhibition. |
| Cell Cycle | Arrest at the G0/G1 phase. |
| Apoptosis | Induction of apoptosis. |
| Downstream Signaling | Inhibition of PI3K/AKT and MEK/ERK pathways. |
Downstream Signaling Pathways
This compound effectively blocks the two major signaling axes downstream of Trk receptors: the Ras/Raf/MEK/ERK pathway, which primarily regulates cell proliferation, and the PI3K/AKT/mTOR pathway, a key regulator of cell survival and growth.
References
The Nexus of Precision Oncology: A Technical Guide to Trk-IN-30 and its Interplay with NTRK Gene Fusions
For Immediate Distribution to the Research and Drug Development Community
This technical guide provides an in-depth exploration of Trk-IN-30, a potent inhibitor of Tropomyosin receptor kinases (TRK), and its relevance in the context of Neurotrophic Tyrosine Receptor Kinase (NTRK) gene fusions, a pivotal biomarker in oncology. This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource on the mechanism of action of this compound, the underlying biology of NTRK gene fusions, and detailed experimental protocols for preclinical evaluation.
Introduction: The Emergence of NTRK Gene Fusions as a Pan-Cancer Target
The discovery of NTRK gene fusions as oncogenic drivers has ushered in a new era of precision medicine. These genetic alterations, resulting from chromosomal rearrangements, lead to the creation of chimeric TRK fusion proteins with constitutively active kinase function.[1] This aberrant signaling drives cellular proliferation, survival, and differentiation, contributing to the pathogenesis of a wide array of adult and pediatric cancers.[2][3] While the overall prevalence of NTRK fusions in solid tumors is low, they are highly enriched in certain rare cancer types.[4]
The TRK family consists of three receptor tyrosine kinases: TRKA, TRKB, and TRKC, encoded by the NTRK1, NTRK2, and NTRK3 genes, respectively.[5] Under normal physiological conditions, these receptors are activated by neurotrophins, playing a crucial role in the development and function of the nervous system.[5][6] The constitutive activation of TRK signaling in cancer, independent of neurotrophin binding, makes it an attractive therapeutic target.
This compound: A Potent Pan-TRK Inhibitor
This compound (also known as Compound C11) is a small molecule inhibitor of the TRK receptor family. While the specific chemical structure of this compound is not publicly available, its potent and selective inhibitory activity has been characterized.
Mechanism of Action
This compound functions as an ATP-competitive inhibitor, binding to the kinase domain of TRK proteins to block their phosphorylation and subsequent activation of downstream signaling pathways. By inhibiting TRKA, TRKB, and TRKC, this compound effectively abrogates the oncogenic signaling driven by NTRK gene fusions. This leads to the suppression of key cellular processes involved in tumor growth and survival.
Quantitative Inhibitory Profile
The inhibitory potency of this compound has been quantified against wild-type TRK kinases and a clinically relevant acquired resistance mutation, G595R.
| Target Kinase | IC50 (nM) |
| TRKA | 1.8 |
| TRKB | 0.98 |
| TRKC | 3.8 |
| TRKA G595R Mutant | 54 |
Cellular Effects
In preclinical studies using the KM-12 colorectal cancer cell line, which harbors a TPM3-NTRK1 gene fusion, this compound has demonstrated significant anti-cancer activity. The observed cellular effects include:
-
Inhibition of colony formation and cell migration.
-
Induction of G0/G1 cell cycle arrest.
-
Apoptosis induction.
The NTRK Signaling Pathway and its Inhibition
NTRK gene fusions lead to the ligand-independent dimerization and autophosphorylation of TRK receptors, triggering a cascade of downstream signaling events. The three major signaling pathways activated are the Ras/MAPK, PI3K/AKT, and PLCγ pathways.
Caption: The NTRK signaling pathway and the inhibitory action of this compound.
Experimental Protocols
This section provides detailed methodologies for the preclinical evaluation of this compound and other TRK inhibitors.
In Vitro TRK Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against TRK kinases.
Materials:
-
Recombinant human TRKA, TRKB, and TRKC enzymes.
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 μM DTT).
-
ATP.
-
Substrate (e.g., Poly(Glu,Tyr) 4:1).
-
This compound stock solution (in DMSO).
-
ADP-Glo™ Kinase Assay kit (Promega).
-
96-well plates.
-
Plate reader capable of luminescence detection.
Procedure:
-
Prepare serial dilutions of this compound in kinase buffer.
-
In a 96-well plate, add the kinase, substrate, and diluted this compound (or DMSO for control).
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Plot the percentage of kinase inhibition against the logarithm of the this compound concentration and calculate the IC50 value using non-linear regression.
Cellular Proliferation Assay (CellTiter-Glo®)
Objective: To assess the anti-proliferative effect of this compound on NTRK fusion-positive cancer cell lines (e.g., KM-12).
Materials:
-
KM-12 cells (or other NTRK fusion-positive cell line).
-
Complete cell culture medium.
-
This compound stock solution (in DMSO).
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega).
-
96-well opaque-walled plates.
-
Plate reader capable of luminescence detection.
Procedure:
-
Seed cells in a 96-well plate at an optimal density and allow them to attach overnight.
-
Prepare serial dilutions of this compound in culture medium.
-
Treat the cells with different concentrations of this compound or vehicle control (DMSO).
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add the CellTiter-Glo® reagent to each well, mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Normalize the data to the vehicle-treated control wells and plot the results to determine the IC50 value.
Western Blot Analysis of TRK Signaling
Objective: To confirm the mechanism of action of this compound by analyzing the phosphorylation status of TRK and its downstream effectors.
Materials:
-
NTRK fusion-positive cells.
-
This compound.
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels and running buffer.
-
PVDF membrane.
-
Blocking buffer (e.g., 5% BSA in TBST).
-
Primary antibodies (e.g., anti-phospho-TRK, anti-total-TRK, anti-phospho-AKT, anti-total-AKT, anti-phospho-ERK, anti-total-ERK).
-
HRP-conjugated secondary antibodies.
-
Enhanced chemiluminescence (ECL) substrate.
-
Imaging system.
Procedure:
-
Seed cells and treat with various concentrations of this compound for a specified time.
-
Wash cells with ice-cold PBS and lyse them.
-
Determine the protein concentration of the lysates.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Visualize the protein bands using an ECL substrate and an imaging system.
-
Quantify band intensities to determine the relative levels of phosphorylated and total proteins.
Experimental Workflow Visualization
Caption: A logical workflow for the preclinical characterization of this compound.
Conclusion
This compound is a potent pan-TRK inhibitor with demonstrated activity against wild-type and mutant TRK kinases. Its ability to inhibit the proliferation of NTRK fusion-positive cancer cells highlights its potential as a valuable research tool and a lead compound for the development of targeted cancer therapies. The experimental protocols outlined in this guide provide a robust framework for the continued investigation of this compound and other novel TRK inhibitors. As our understanding of the genomic landscape of cancer evolves, the development of highly selective and potent inhibitors targeting oncogenic drivers like NTRK fusions will remain a cornerstone of precision oncology.
References
- 1. Design, synthesis and biological evaluation of novel 1H-indole-3-carbonitrile derivatives as potent TRK Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Safety and Antitumor Activity of the Multitargeted Pan-TRK, ROS1, and ALK Inhibitor Entrectinib: Combined Results from Two Phase I Trials (ALKA-372-001 and STARTRK-1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GNF-5837 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. assets.ctfassets.net [assets.ctfassets.net]
- 5. TRKC | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 6. Selitrectinib - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
The Tropomyosin Receptor Kinase (Trk) Family: A Comprehensive Technical Guide to their Biological Functions
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The Tropomyosin receptor kinase (Trk) family, composed of TrkA, TrkB, and TrkC, represents a class of receptor tyrosine kinases pivotal to the development, function, and survival of the nervous system. Activated by a group of secreted growth factors known as neurotrophins, the Trk receptors initiate a cascade of intracellular signaling events that govern a diverse array of cellular processes, including neuronal survival, differentiation, synaptic plasticity, and axonal and dendritic growth.[1][2][3][4] Aberrant Trk signaling, often resulting from gene fusions, is a recognized oncogenic driver in a multitude of human cancers, making this receptor family a prime target for therapeutic intervention.[5][6] This technical guide provides an in-depth exploration of the core biological functions of the Trk kinase family, their downstream signaling pathways, quantitative biochemical data, and detailed experimental protocols for their study.
The Trk Receptor Family and their Neurotrophin Ligands
The Trk family consists of three high-affinity neurotrophin receptors: TrkA, TrkB, and TrkC, encoded by the NTRK1, NTRK2, and NTRK3 genes, respectively.[7][8][9] These receptors are single-pass transmembrane proteins characterized by an extracellular ligand-binding domain, a transmembrane region, and an intracellular domain possessing intrinsic tyrosine kinase activity.[4]
The primary ligands for the Trk receptors are the neurotrophins, a family of secreted growth factors essential for neuronal function. The binding of neurotrophins to their cognate Trk receptors is highly specific:
-
TrkA is the primary receptor for Nerve Growth Factor (NGF) .[8]
-
TrkB is the primary receptor for Brain-Derived Neurotrophic Factor (BDNF) and Neurotrophin-4 (NT-4) .[9]
-
TrkC is the primary receptor for Neurotrophin-3 (NT-3) .[7]
While these represent the primary high-affinity interactions, some cross-reactivity exists, with NT-3 also capable of activating TrkA and TrkB, albeit with lower affinity.[7][9] The interaction between neurotrophins and Trk receptors is further modulated by the p75 neurotrophin receptor (p75NTR), a co-receptor that can influence ligand binding affinity and signaling outcomes.[4]
Core Biological Functions and Signaling Pathways
Upon ligand binding, Trk receptors undergo dimerization and autophosphorylation of specific tyrosine residues within their intracellular kinase domains.[3] This activation initiates the recruitment of adaptor proteins and the subsequent activation of three major downstream signaling cascades: the Ras/MAPK pathway, the PI3K/Akt pathway, and the PLCγ pathway.[1][4][10]
Ras/MAPK Pathway
The Ras/MAPK (Mitogen-Activated Protein Kinase) pathway is crucial for neurotrophin-induced neuronal differentiation and neurite outgrowth.[3] Activation of Trk receptors leads to the recruitment of adaptor proteins like Shc and Grb2, which in turn activate the small GTPase Ras. Ras then triggers a phosphorylation cascade involving Raf, MEK, and ERK (extracellular signal-regulated kinase). Activated ERK translocates to the nucleus to regulate gene expression associated with neuronal differentiation and survival.
PI3K/Akt Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical mediator of neurotrophin-induced cell survival.[1] Upon Trk receptor activation, PI3K is recruited and activated, leading to the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger to recruit and activate Akt (also known as Protein Kinase B). Activated Akt phosphorylates a variety of downstream targets that inhibit apoptosis and promote cell survival.
PLCγ Pathway
The Phospholipase C-gamma (PLCγ) pathway is involved in modulating intracellular calcium levels and activating Protein Kinase C (PKC).[1] Activated Trk receptors phosphorylate and activate PLCγ, which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates PKC. This pathway plays a role in synaptic plasticity and neurotransmitter release.
Quantitative Data on Trk Kinase Function
The following tables summarize key quantitative data for neurotrophin-Trk receptor interactions and the kinase activity of TrkA and TrkB.
Table 1: Neurotrophin-Trk Receptor Binding Affinities (Kd)
| Receptor | Ligand | Dissociation Constant (Kd) | Cellular Context / Method |
| TrkA | NGF | ~1 x 10⁻⁹ M | Expressed alone |
| TrkA | NGF | High Affinity (pM range) | Co-expressed with p75NTR |
| TrkB | BDNF | ~9.9 x 10⁻¹⁰ M | Stably transfected cell line |
| TrkB | BDNF | ~1.5 x 10⁻¹¹ M | Primary chick sensory neurons |
| TrkC | NT-3 | High Affinity | - |
Note: Binding affinities can vary depending on the experimental system, cell type, and the presence of co-receptors like p75NTR.
Table 2: Kinetic Parameters of TrkA and TrkB Tyrosine Kinase Domains
| Kinase Domain | State | kcat (s⁻¹) | Km, ATP (µM) | Km, Peptide (µM) | kcat/Km, ATP (M⁻¹s⁻¹) |
| TrkA | Dephosphorylated | 0.04 ± 0.01 | 380 ± 150 | 1200 ± 400 | 110 |
| TrkA | Phosphorylated | 2.8 ± 0.4 | 30 ± 10 | 400 ± 100 | 93,000 |
| TrkB | Dephosphorylated | 0.03 ± 0.01 | 500 ± 200 | 1200 ± 300 | 60 |
| TrkB | Phosphorylated | 2.5 ± 0.3 | 50 ± 20 | 200 ± 50 | 50,000 |
Data adapted from a study comparing the kinase domain properties of TrkA and TrkB.[11][12]
Role in Cancer and Drug Development
The discovery of oncogenic fusions involving the NTRK genes has highlighted the critical role of the Trk kinase family in cancer. These fusions lead to constitutively active Trk kinase domains that drive tumor growth and survival across a wide range of pediatric and adult cancers.[5][6] This has spurred the development of highly selective Trk inhibitors, which have shown remarkable efficacy in patients with NTRK fusion-positive tumors, leading to tissue-agnostic drug approvals.[5]
Experimental Protocols
Immunoprecipitation of Trk Receptors
This protocol describes the immunoprecipitation of Trk receptors from cell lysates to study their expression, phosphorylation, and interaction with other proteins.
Methodology:
-
Cell Lysis: Culture cells to the desired confluency and treat as required (e.g., with neurotrophins or inhibitors). Wash cells with ice-cold PBS and lyse in ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Lysate Clarification: Centrifuge the cell lysate at high speed (e.g., 14,000 x g) for 15-20 minutes at 4°C to pellet cellular debris.
-
Pre-clearing: Transfer the supernatant to a new tube and pre-clear the lysate by incubating with Protein A/G agarose (B213101) or magnetic beads for 30-60 minutes at 4°C on a rotator. This step reduces non-specific binding.
-
Immunoprecipitation: Remove the beads and add a specific primary antibody against the Trk receptor of interest to the pre-cleared lysate. Incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
Immune Complex Capture: Add fresh Protein A/G beads to the lysate-antibody mixture and incubate for an additional 1-2 hours at 4°C to capture the antibody-antigen complexes.
-
Washing: Pellet the beads and wash them several times with ice-cold lysis buffer or a designated wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the immunoprecipitated proteins from the beads by resuspending them in SDS-PAGE sample buffer and boiling for 5-10 minutes.
-
Analysis: The eluted proteins can be analyzed by Western blotting to detect the Trk receptor and any co-immunoprecipitated proteins, or by mass spectrometry for proteomic analysis.[1][13][14][15][16]
In Vitro Trk Kinase Assay
This protocol outlines a method to measure the kinase activity of purified Trk proteins.
Methodology:
-
Reaction Setup: In a microplate, prepare a reaction mixture containing the purified Trk kinase domain, a suitable kinase buffer (e.g., containing Tris-HCl, MgCl₂, and DTT), and a specific peptide substrate.
-
Initiation: Initiate the kinase reaction by adding ATP. For determining the Km for ATP, vary the ATP concentration while keeping the peptide substrate concentration constant and saturating.
-
Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a defined period.
-
Termination: Stop the reaction by adding a stop solution (e.g., EDTA).
-
Detection: Measure the amount of phosphorylated substrate or the amount of ADP produced. Several commercial kits are available for this purpose (e.g., ADP-Glo™ Kinase Assay).
-
Data Analysis: Plot the initial reaction velocities against the substrate (ATP or peptide) concentration and fit the data to the Michaelis-Menten equation to determine the Km and Vmax. The kcat can then be calculated from the Vmax and the enzyme concentration.[11][17][18][19][20][21]
Conclusion
The Trk kinase family plays a fundamental role in the physiology of the nervous system and has emerged as a significant target in oncology. A thorough understanding of their biological functions, signaling pathways, and biochemical properties is essential for researchers and drug developers aiming to modulate their activity for therapeutic benefit. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for advancing research in this critical area of cell signaling and drug discovery.
References
- 1. benchchem.com [benchchem.com]
- 2. bellbrooklabs.com [bellbrooklabs.com]
- 3. Trk receptor - Wikipedia [en.wikipedia.org]
- 4. erichuanglab.ucsf.edu [erichuanglab.ucsf.edu]
- 5. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 6. Cellular Assays for High-Throughput Screening for Modulators of Trk Receptor Tyrosine Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tropomyosin receptor kinase C - Wikipedia [en.wikipedia.org]
- 8. Tropomyosin receptor kinase A - Wikipedia [en.wikipedia.org]
- 9. Tropomyosin receptor kinase B - Wikipedia [en.wikipedia.org]
- 10. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 11. Comparison of tyrosine kinase domain properties for the neurotrophin receptors TrkA and TrkB - PMC [pmc.ncbi.nlm.nih.gov]
- 12. portlandpress.com [portlandpress.com]
- 13. Co-immunoprecipitation (Co-IP) of G Protein-Coupled Receptor (GPCR)-Receptor Tyrosine Kinase (RTK) Complexes from the Dorsal Hippocampus of the Rat Brain | Springer Nature Experiments [experiments.springernature.com]
- 14. Immunoprecipitation Protocol (Magnetic Beads) | Cell Signaling Technology [cellsignal.com]
- 15. researchgate.net [researchgate.net]
- 16. m.youtube.com [m.youtube.com]
- 17. benchchem.com [benchchem.com]
- 18. promega.com [promega.com]
- 19. In vitro kinase assay [protocols.io]
- 20. promega.com [promega.com]
- 21. sigmaaldrich.com [sigmaaldrich.com]
Trk-IN-30: A Technical Guide for Cancer Cell Line Screening
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Trk-IN-30, a potent inhibitor of Tropomyosin receptor kinase (TRK), for its application in cancer cell line screening. This document consolidates available data on its mechanism of action, inhibitory activity, and effects on cancer cells, supplemented with detailed experimental protocols and signaling pathway diagrams to support further research and drug development efforts.
Introduction to this compound
This compound, also known as Compound C11, is a small molecule inhibitor targeting the TRK family of receptor tyrosine kinases (TRKA, TRKB, and TRKC).[1] These kinases are critical regulators of neuronal development and function.[1] In the context of oncology, chromosomal rearrangements involving the NTRK genes can lead to the formation of fusion proteins with constitutively active kinase domains, driving the growth and proliferation of various adult and pediatric cancers.[1] this compound was developed as a potent inhibitor to target these oncogenic drivers.[2]
Mechanism of Action and Signaling Pathway
This compound exerts its anticancer effects by inhibiting the autophosphorylation of TRK kinases, thereby blocking downstream signaling cascades crucial for cancer cell survival and proliferation.[1] The primary pathways affected are the PI3K/AKT and MEK/ERK signaling pathways.[1] Inhibition of these pathways in TRK-dependent cancer cells leads to cell cycle arrest, induction of apoptosis, and a reduction in colony formation and cell migration capabilities.[2]
Caption: this compound inhibits TRK receptor autophosphorylation.
Quantitative Data
The inhibitory activity of this compound has been characterized against wild-type TRK kinases and a common resistance mutant. Furthermore, its anti-proliferative effects have been demonstrated in the TRK fusion-positive colorectal cancer cell line, Km-12.[1][2]
Table 1: In Vitro Kinase Inhibitory Activity of this compound [1]
| Target | IC50 (nM) |
| TRKA | 1.8 |
| TRKB | 0.98 |
| TRKC | 3.8 |
| TRKA G595R | 54 |
Table 2: Anti-proliferative and Functional Effects of this compound on Km-12 Cancer Cell Line [2]
| Assay | Effect |
| Anti-proliferative Activity | Significant antiproliferative effects |
| Colony Formation | Dose-dependent inhibition |
| Cell Migration | Dose-dependent inhibition |
| Cell Cycle | Arrest at G0/G1 phase |
| Apoptosis | Induction of apoptosis |
Note: Specific IC50 values for the anti-proliferative activity in the Km-12 cell line are not publicly available. The effects are described as significant and dose-dependent.[2]
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the efficacy of this compound in cancer cell lines. These protocols are based on standard laboratory procedures and can be adapted for specific research needs.
Cell Proliferation (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Materials:
-
Cancer cell lines (e.g., Km-12)
-
Complete culture medium
-
This compound (dissolved in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Colony Formation Assay
This assay assesses the ability of a single cell to grow into a colony, indicating its self-renewal and proliferative capacity.
Materials:
-
Cancer cell lines
-
Complete culture medium
-
This compound
-
6-well plates
-
Crystal violet solution
-
Methanol (B129727) or formalin for fixation
Procedure:
-
Seed a low density of cells (e.g., 500 cells/well) in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound.
-
Incubate the plates for 10-14 days, replacing the medium with fresh medium containing the inhibitor every 3-4 days.
-
After the incubation period, wash the colonies with PBS.
-
Fix the colonies with methanol or 4% formalin for 15 minutes.
-
Stain the colonies with 0.5% crystal violet solution for 20 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
Count the number of colonies (typically >50 cells) in each well.
Cell Migration (Wound Healing) Assay
This assay evaluates the ability of cells to migrate and close a "wound" created in a confluent monolayer.
Materials:
-
Cancer cell lines
-
Complete culture medium
-
This compound
-
6-well plates
-
200 µL pipette tips
-
Microscope with a camera
Procedure:
-
Seed cells in 6-well plates and grow them to a confluent monolayer.
-
Create a scratch (wound) in the monolayer using a sterile 200 µL pipette tip.
-
Wash the wells with PBS to remove detached cells.
-
Add fresh medium containing different concentrations of this compound.
-
Capture images of the wound at 0 hours and at subsequent time points (e.g., 24 and 48 hours).
-
Measure the width of the wound at different points and calculate the percentage of wound closure over time.
Caption: Workflow for evaluating this compound in cancer cells.
Cell Cycle Analysis
This protocol uses flow cytometry to analyze the distribution of cells in different phases of the cell cycle.
Materials:
-
Cancer cell lines
-
This compound
-
PBS
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Treat cells with this compound for the desired time period (e.g., 24 or 48 hours).
-
Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend the pellet in PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples using a flow cytometer.
-
Use appropriate software to quantify the percentage of cells in the G0/G1, S, and G2/M phases.
Apoptosis Assay (Annexin V/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells using Annexin V and Propidium Iodide staining.
Materials:
-
Cancer cell lines
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Treat cells with this compound for the desired time.
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within 1 hour.
Western Blot for Phosphorylated TRK
This technique is used to detect the levels of phosphorylated TRK, a direct indicator of target engagement by this compound.
Materials:
-
Cancer cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p-TRK, anti-total-TRK)
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Procedure:
-
Treat cells with this compound for a short period (e.g., 2-4 hours).
-
Lyse the cells and quantify the protein concentration.
-
Denature equal amounts of protein and separate by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and visualize the protein bands using an ECL substrate.
Conclusion
This compound is a potent pan-TRK inhibitor with demonstrated activity against TRK-dependent cancer cells. While extensive pan-cancer cell line screening data is not publicly available, the information presented in this guide provides a strong foundation for researchers to design and execute their own screening and mechanistic studies. The detailed protocols and pathway diagrams serve as valuable resources for investigating the therapeutic potential of this compound in various cancer contexts. Further research is warranted to explore the efficacy of this compound across a broader range of cancer cell lines harboring NTRK fusions.
References
Foundational Research on Tropomyosin Receptor Kinase (Trk) Inhibitors: A Technical Guide
This guide provides an in-depth overview of the foundational research and development of Tropomyosin Receptor Kinase (Trk) inhibitors, a class of targeted therapies that have transformed the treatment landscape for patients with cancers harboring Neurotrophic Tyrosine Receptor Kinase (NTRK) gene fusions. This document is intended for researchers, scientists, and drug development professionals, offering a detailed look at the mechanism of action, key experimental data, and the methodologies that underpin this important class of therapeutics.
The Role of Trk Signaling in Cancer
The Tropomyosin Receptor Kinase (Trk) family consists of three transmembrane proteins: TrkA, TrkB, and TrkC, encoded by the NTRK1, NTRK2, and NTRK3 genes, respectively.[1] These receptor tyrosine kinases are crucial for the development and function of the nervous system.[1] They are activated by neurotrophins, such as Nerve Growth Factor (NGF), Brain-Derived Neurotrophic Factor (BDNF), and Neurotrophin-3 (NT-3).[2][3]
In oncology, the primary mechanism of Trk-driven tumorigenesis is the formation of NTRK gene fusions. These genetic rearrangements lead to the creation of chimeric Trk fusion proteins with constitutively active kinase domains, driving uncontrolled cell proliferation and survival.[1] NTRK fusions are found across a wide variety of adult and pediatric solid tumors, including but not limited to lung cancer, thyroid cancer, salivary gland tumors, and soft tissue sarcomas.[1][4] While the overall prevalence of NTRK fusions is low (around 0.3% of all solid tumors), they are highly prevalent in some rare cancers like mammary analogue secretory carcinoma and infantile fibrosarcoma, where they can be found in over 90% of cases.[5] The discovery of these oncogenic drivers has paved the way for the development of targeted Trk inhibitors.
Mechanism of Action of Trk Inhibitors
Trk inhibitors are small molecules designed to block the ATP-binding site of the Trk kinase domain.[2][6] By competing with ATP, these inhibitors prevent the autophosphorylation and subsequent activation of the Trk receptor, thereby inhibiting downstream signaling pathways critical for tumor cell growth and survival.[7][8] The primary signaling cascades affected are the Ras/MAPK, PI3K/Akt, and PLCγ pathways.[9][10][11] Inhibition of these pathways ultimately leads to the induction of apoptosis in cancer cells.[10][12]
There are different types of Trk inhibitors based on their binding mode:
-
Type I inhibitors are ATP-competitive and bind to the active conformation of the kinase.[2] The majority of clinically approved and investigational Trk inhibitors fall into this category.[2]
-
Type II inhibitors also bind to the ATP-binding site but extend into an adjacent allosteric pocket, often targeting the inactive conformation of the kinase.[2]
-
Type III and IV inhibitors are allosteric inhibitors that bind outside of the ATP-binding site.[2]
The following diagram illustrates the canonical Trk signaling pathway and the point of intervention for Trk inhibitors.
Foundational Trk Inhibitors and Their Properties
The development of Trk inhibitors has led to several key compounds that have been foundational in the field. The table below summarizes the in vitro inhibitory activity of some of these early and pivotal Trk inhibitors.
| Compound | TrkA IC50 (nM) | TrkB IC50 (nM) | TrkC IC50 (nM) | Other Key Targets | Reference |
| Lestaurtinib (CEP-701) | < 25 | - | - | FLT3, JAK2 | [13][14] |
| Larotrectinib (B560067) (LOXO-101) | 5-11 | 5-11 | 5-11 | Highly selective for Trk | [15][16] |
| Entrectinib (B1684687) (RXDX-101) | 1-5 | 1-5 | 1-5 | ROS1, ALK | [6][8][12][15] |
Note: IC50 values can vary depending on the specific assay conditions.
Lestaurtinib was one of the early kinase inhibitors identified to have activity against Trk receptors, in addition to its potent inhibition of FLT3 and JAK2.[13] While it was explored for various cancers, its development highlighted the potential of targeting Trk.[13]
Larotrectinib is a first-in-class, highly selective Trk inhibitor.[16] Its development and subsequent FDA approval marked a significant milestone as one of the first "tumor-agnostic" therapies, approved for any solid tumor with an NTRK gene fusion.[16][17] Clinical trials have demonstrated high and durable response rates in both adult and pediatric patients across a wide range of tumor types.[17][18][19]
Entrectinib is another potent Trk inhibitor that also targets ROS1 and ALK kinases.[6][12] This multi-targeted approach provides a therapeutic option for patients with tumors harboring fusions in any of these three kinases.[20] Entrectinib is also known for its ability to cross the blood-brain barrier, making it an effective treatment for patients with central nervous system (CNS) metastases.[7]
Key Experimental Protocols
The characterization of Trk inhibitors relies on a suite of in vitro and cell-based assays. Below are detailed protocols for some of the foundational experiments.
This type of assay is crucial for determining the direct inhibitory effect of a compound on the kinase activity of purified Trk enzymes.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against purified TrkA, TrkB, and TrkC kinases.
Principle: The assay measures the phosphorylation of a substrate by the kinase in the presence of varying concentrations of the inhibitor. The amount of phosphorylation is typically quantified using methods like radiometric assays (measuring incorporation of ³²P-ATP) or luminescence-based assays (measuring the amount of ATP remaining after the kinase reaction).
Materials:
-
Recombinant human TrkA, TrkB, or TrkC enzyme.
-
Kinase buffer (e.g., containing Tris-HCl, MgCl₂, DTT).
-
Substrate (e.g., a synthetic peptide or a protein like myelin basic protein).
-
ATP (radiolabeled or non-radiolabeled, depending on the detection method).
-
Test compound stock solution (typically in DMSO).
-
96-well or 384-well assay plates.
-
Detection reagents (e.g., ADP-Glo™ Kinase Assay kit).
-
Plate reader capable of detecting the appropriate signal (luminescence, fluorescence, or radioactivity).
Procedure (Luminescence-based):
-
Prepare serial dilutions of the test compound in the appropriate buffer. The final DMSO concentration should be kept constant across all wells (e.g., ≤ 1%).
-
Add the kinase enzyme and substrate to the wells of the assay plate.
-
Add the diluted test compound or vehicle control (DMSO) to the respective wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the remaining ATP by adding a detection reagent that generates a luminescent signal.
-
Read the luminescence on a plate reader.
-
The data is then plotted as the percentage of kinase activity versus the logarithm of the inhibitor concentration. A sigmoidal dose-response curve is fitted to the data to determine the IC50 value.
The following diagram illustrates the general workflow for a kinase inhibition assay.
This assay assesses the ability of a Trk inhibitor to inhibit the growth of cancer cells that are dependent on Trk signaling for their proliferation and survival.
Objective: To determine the anti-proliferative activity of a Trk inhibitor in a cellular context.
Principle: Cells engineered to express a constitutively active Trk fusion protein are often dependent on Trk signaling for survival. The assay measures cell viability or proliferation after treatment with the inhibitor.
Materials:
-
A cell line with an NTRK gene fusion (e.g., KM12 colorectal cancer cells with a TPM3-NTRK1 fusion) or an engineered cell line (e.g., Ba/F3 cells expressing an ETV6-NTRK3 fusion).
-
Complete cell culture medium.
-
Test compound stock solution (in DMSO).
-
96-well cell culture plates.
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin).
-
Plate reader.
Procedure:
-
Seed the cells at an appropriate density in a 96-well plate and allow them to attach overnight.
-
Prepare serial dilutions of the test compound in cell culture medium.
-
Treat the cells with the diluted compound or vehicle control.
-
Incubate the plate for a period of 48-72 hours at 37°C in a 5% CO₂ incubator.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for signal development.
-
Measure the signal (luminescence, absorbance, or fluorescence) using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and plot against the inhibitor concentration to determine the IC50 or EC50 value.[21]
This technique is used to confirm that the Trk inhibitor is blocking the intended signaling pathway within the cell.
Objective: To assess the effect of the Trk inhibitor on the phosphorylation of Trk and its downstream effectors like Akt and ERK.
Principle: Western blotting uses antibodies to detect specific proteins in a cell lysate. By using antibodies that recognize the phosphorylated forms of Trk, Akt, and ERK, one can visualize the inhibition of the signaling cascade.
Materials:
-
NTRK fusion-positive cell line.
-
Test compound.
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein quantification assay (e.g., BCA or Bradford assay).
-
SDS-PAGE gels and electrophoresis equipment.
-
Western blotting transfer system.
-
PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-phospho-TrkA, anti-TrkA, anti-phospho-Akt, anti-Akt, anti-phospho-ERK, anti-ERK).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Culture the cells to approximately 80% confluency.
-
Treat the cells with the test compound at various concentrations for a specified time (e.g., 1-4 hours).
-
Wash the cells with ice-cold PBS and then lyse them.
-
Quantify the protein concentration of the lysates.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and then incubate with the HRP-conjugated secondary antibody.
-
Wash the membrane again and then apply the chemiluminescent substrate.
-
Capture the image using an imaging system. A decrease in the signal from the phospho-specific antibodies with increasing inhibitor concentration indicates successful target engagement and pathway inhibition.
The logical relationship between these key experiments in the preclinical evaluation of a Trk inhibitor is depicted in the following diagram.
Conclusion
The foundational research on Trk inhibitors represents a landmark achievement in precision oncology. By identifying a specific molecular alteration, the NTRK gene fusion, as a therapeutic target, researchers have been able to develop highly effective, tumor-agnostic treatments. The success of drugs like larotrectinib and entrectinib has validated this approach and has had a profound impact on the lives of patients with Trk fusion-positive cancers. The experimental methodologies detailed in this guide have been instrumental in the discovery and characterization of these life-saving therapies and continue to be the cornerstone of ongoing research in this field, including the development of next-generation inhibitors to overcome acquired resistance.
References
- 1. NTRK gene fusions as novel targets of cancer therapy across multiple tumour types - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Insights into Current Tropomyosin Receptor Kinase (TRK) Inhibitors: Development and Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Trk Receptors: Roles in Neuronal Signal Transduction* | Annual Reviews [annualreviews.org]
- 4. gene.com [gene.com]
- 5. communities.springernature.com [communities.springernature.com]
- 6. grokipedia.com [grokipedia.com]
- 7. What is the mechanism of Entrectinib? [synapse.patsnap.com]
- 8. Entrectinib | C31H34F2N6O2 | CID 25141092 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Trk receptor - Wikipedia [en.wikipedia.org]
- 10. go.drugbank.com [go.drugbank.com]
- 11. researchgate.net [researchgate.net]
- 12. cancercareontario.ca [cancercareontario.ca]
- 13. Lestaurtinib - Wikipedia [en.wikipedia.org]
- 14. selleckchem.com [selleckchem.com]
- 15. benchchem.com [benchchem.com]
- 16. tandfonline.com [tandfonline.com]
- 17. FDA approves larotrectinib for solid tumors with NTRK gene fusions | FDA [fda.gov]
- 18. Larotrectinib in patients with TRK fusion-positive solid tumours: a pooled analysis of three phase 1/2 clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. ASCO – American Society of Clinical Oncology [asco.org]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
An In-Depth Technical Guide to the Target Validation of Trk-IN-30
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the target validation studies for Trk-IN-30, a potent inhibitor of Tropomyosin receptor kinases (Trk). This document details the quantitative data supporting its inhibitory activity, the experimental protocols for key validation assays, and visual representations of the associated signaling pathways and experimental workflows.
Core Data Presentation
The inhibitory activity of this compound has been characterized through various biochemical and cellular assays. The following tables summarize the key quantitative data, providing a clear comparison of its potency against different Trk kinases and in a cellular context.
Table 1: Biochemical Inhibitory Activity of this compound
| Target | IC50 (nM) | Assay Type |
| TrkA | 1.8 | Biochemical |
| TrkB | 0.98 | Biochemical |
| TrkC | 3.8 | Biochemical |
| TrkA G595R Mutant | 54 | Biochemical |
Data sourced from publicly available information[1]. The IC50 values represent the concentration of this compound required to inhibit 50% of the kinase activity in a biochemical assay.
Table 2: Cellular Effects of this compound on Km-12 Colorectal Cancer Cells
| Cellular Process | Observation |
| Colony Formation | Inhibition |
| Cell Migration | Inhibition |
| Cell Cycle | Arrest at G0/G1 Phase |
| Apoptosis | Induction |
Km-12 is a human colorectal cancer cell line known to harbor a TPM3-NTRK1 gene fusion, making it a relevant model for studying Trk inhibitors[1].
Signaling Pathway Inhibition
This compound exerts its cellular effects by blocking the downstream signaling cascades initiated by Trk receptor activation. The primary pathways inhibited are the PI3K/AKT and MEK/ERK pathways, which are crucial for cell survival, proliferation, and growth.
Caption: Trk signaling pathway and the inhibitory action of this compound.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the target validation of this compound.
Biochemical Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against TrkA, TrkB, and TrkC kinases.
Principle: A biochemical assay, such as a fluorescence-based or luminescence-based assay, is used to measure the enzymatic activity of purified Trk kinases in the presence of varying concentrations of the inhibitor.
Materials:
-
Recombinant human TrkA, TrkB, and TrkC enzymes
-
ATP
-
Specific peptide substrate for Trk kinases
-
This compound
-
Assay buffer (e.g., containing Tris-HCl, MgCl2, DTT)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
384-well plates
-
Plate reader
Procedure:
-
Prepare a serial dilution of this compound in DMSO, and then further dilute in assay buffer to the desired concentrations.
-
Add the diluted this compound or vehicle control (DMSO) to the wells of a 384-well plate.
-
Add the Trk kinase enzyme to each well and incubate for a defined period (e.g., 10-15 minutes) at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.
-
Incubate the reaction for a specified time (e.g., 60 minutes) at 30°C.
-
Stop the reaction and add the detection reagent according to the manufacturer's protocol.
-
Measure the signal (e.g., luminescence) using a plate reader.
-
Calculate the percent inhibition for each this compound concentration relative to the vehicle control and plot the data to determine the IC50 value using non-linear regression analysis.
Cellular Proliferation Assay (MTT Assay)
Objective: To assess the effect of this compound on the proliferation of Trk-dependent cancer cells, such as the Km-12 cell line.
Principle: The MTT assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Km-12 cells
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed Km-12 cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound or vehicle control for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot Analysis for Signaling Pathway Inhibition
Objective: To confirm that this compound inhibits the phosphorylation of Trk and downstream signaling proteins (AKT and ERK) in a cellular context.
Principle: Western blotting uses antibodies to detect specific proteins in a cell lysate separated by size. Phospho-specific antibodies allow for the detection of the activated state of signaling proteins.
Materials:
-
Km-12 cells
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (anti-p-TrkA, anti-TrkA, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, and a loading control like anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
SDS-PAGE equipment and membranes
Procedure:
-
Seed Km-12 cells and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound for a defined time.
-
Lyse the cells and quantify the protein concentration.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.
-
Block the membrane and incubate with the desired primary antibodies.
-
Wash and incubate with the appropriate HRP-conjugated secondary antibodies.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analyze the band intensities to determine the effect of this compound on the phosphorylation of Trk, AKT, and ERK.
Colony Formation Assay
Objective: To evaluate the effect of this compound on the long-term proliferative capacity and survival of single cancer cells.
Principle: This assay measures the ability of a single cell to grow into a colony. A reduction in the number of colonies formed indicates a cytotoxic or cytostatic effect of the compound.
Materials:
-
Km-12 cells
-
Complete cell culture medium
-
This compound
-
6-well plates
-
Crystal violet staining solution
Procedure:
-
Seed a low number of Km-12 cells (e.g., 500-1000 cells/well) in 6-well plates.
-
Treat the cells with different concentrations of this compound or vehicle control.
-
Incubate the plates for an extended period (e.g., 10-14 days) to allow for colony formation, changing the medium as needed.
-
Wash the colonies with PBS, fix with methanol, and stain with crystal violet.
-
Wash away the excess stain and allow the plates to dry.
-
Count the number of visible colonies in each well.
Cell Migration Assay (Wound Healing Assay)
Objective: To assess the impact of this compound on the migratory ability of cancer cells.
Principle: A "wound" or scratch is created in a confluent cell monolayer. The rate at which the cells migrate to close the wound is monitored over time.
Materials:
-
Km-12 cells
-
Complete cell culture medium
-
This compound
-
6-well plates or other suitable culture dishes
-
Pipette tip or a specialized wound healing insert
-
Microscope with a camera
Procedure:
-
Seed Km-12 cells in 6-well plates and grow them to a confluent monolayer.
-
Create a scratch in the monolayer using a sterile pipette tip.
-
Wash with PBS to remove detached cells and add fresh medium containing different concentrations of this compound or vehicle control.
-
Capture images of the scratch at time 0 and at subsequent time points (e.g., every 6-12 hours).
-
Measure the width of the scratch at different points and calculate the percentage of wound closure over time.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the target validation of a Trk inhibitor like this compound.
References
Methodological & Application
Application Notes and Protocols for Trk-IN-30 Cell Viability Assay
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for determining the effect of Trk-IN-30, a potent pan-Trk inhibitor, on cell viability. The provided methodologies and data presentation formats are intended to guide researchers in assessing the cytotoxic and anti-proliferative effects of this compound in relevant cell lines.
Introduction
This compound is a small molecule inhibitor targeting Tropomyosin receptor kinases (TrkA, TrkB, and TrkC) and has been shown to be effective against the drug-resistant mutant TRKA G595R.[1] By inhibiting Trk kinase activity, this compound blocks downstream signaling pathways, including the PI3K/AKT and MEK/ERK pathways, which are crucial for cell survival, proliferation, and migration.[1] This document outlines a detailed protocol for assessing the impact of this compound on cell viability using a common luminescence-based assay.
Data Presentation
Inhibitory Activity of this compound
The following table summarizes the reported half-maximal inhibitory concentrations (IC50) of this compound against various Trk kinases.
| Target Kinase | IC50 (nM) |
| TRKA | 1.8 |
| TRKB | 0.98 |
| TRKC | 3.8 |
| TRKA G595R | 54 |
Table 1: IC50 values for this compound against wild-type and mutant Trk kinases.[1]
Sample Data Table for Cell Viability Assay
Researchers can use the following template to record and analyze their experimental data.
| This compound Concentration (nM) | Replicate 1 (Luminescence) | Replicate 2 (Luminescence) | Replicate 3 (Luminescence) | Average Luminescence | % Cell Viability |
| 0 (Vehicle Control) | 100 | ||||
| 0.1 | |||||
| 1 | |||||
| 10 | |||||
| 100 | |||||
| 1000 | |||||
| 10000 |
Table 2: Template for recording and calculating cell viability data.
Experimental Protocols
Cell Viability Assay using CellTiter-Glo® Luminescent Cell Viability Assay
This protocol is adapted for the use of this compound and is based on the principle that the quantity of ATP is directly proportional to the number of viable cells.[2][3]
Materials:
-
Cancer cell line of interest (e.g., a cell line with a known NTRK fusion)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well white, clear-bottom tissue culture plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells per well) in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.[4]
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete cell culture medium. It is recommended to perform a 10-fold serial dilution to cover a wide range of concentrations (e.g., 0.1 nM to 10 µM).
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the plate for a desired period (e.g., 72 hours) at 37°C and 5% CO₂.
-
-
Assay Measurement:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.[2][3][5]
-
Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well (100 µL).[2][4]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[2][3][4][5]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[2][3][4][5]
-
Measure the luminescence using a plate reader.
-
Data Analysis:
-
Subtract the average background luminescence (from wells with medium only) from all experimental readings.
-
Calculate the percentage of cell viability for each concentration of this compound using the following formula:
% Cell Viability = (Average Luminescence of Treated Wells / Average Luminescence of Vehicle Control Wells) x 100
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of this compound that inhibits cell viability by 50%.
Mandatory Visualizations
Trk Signaling Pathway and Inhibition by this compound
Caption: Trk signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Cell Viability Assay
References
Application Notes and Protocols for Dissolving Trk-IN-30 in DMSO
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trk-IN-30 is a potent inhibitor of Tropomyosin receptor kinases (Trk), targeting TrkA, TrkB, and TrkC.[1] Dysregulation of Trk signaling pathways has been implicated in the progression of various cancers, making Trk inhibitors like this compound valuable tools in oncological research and drug development. These inhibitors function by blocking the kinase activity of the Trk receptors, thereby impeding downstream signaling cascades such as the PI3K/AKT and MEK/ERK pathways that are crucial for cell survival and proliferation.[1] This document provides a detailed protocol for the dissolution of this compound in Dimethyl Sulfoxide (DMSO), ensuring optimal preparation for in vitro and in vivo studies.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound.
| Property | Value | Source |
| Molecular Weight | 427.46 g/mol | [1] |
| IC₅₀ (TrkA) | 1.8 nM | [1] |
| IC₅₀ (TrkB) | 0.98 nM | [1] |
| IC₅₀ (TrkC) | 3.8 nM | [1] |
| IC₅₀ (TrkAG595R) | 54 nM | [1] |
Trk Signaling Pathway and Inhibition by this compound
The diagram below illustrates the Tropomyosin receptor kinase (Trk) signaling pathway and the point of inhibition by this compound. Upon binding of neurotrophins, Trk receptors dimerize and autophosphorylate, activating downstream pathways critical for cell proliferation and survival. This compound acts as a direct inhibitor of this kinase activity.
Experimental Protocol: Dissolving this compound in DMSO
This protocol details the steps for preparing a stock solution of this compound in DMSO. For many kinase inhibitors, DMSO is the recommended solvent for creating high-concentration stock solutions.
Materials:
-
This compound powder
-
Anhydrous/High-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
-
Water bath (optional)
-
Calibrated pipettes
Procedure for Preparing a 10 mM Stock Solution:
-
Equilibrate: Allow the vial containing the this compound powder to reach room temperature before opening to prevent condensation.
-
Weighing: Accurately weigh the desired amount of this compound powder in a chemical fume hood.
-
Calculation of DMSO Volume: To prepare a 10 mM stock solution, calculate the required volume of DMSO using the following formula:
Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) * Concentration (mol/L))
For example, to prepare a 10 mM stock solution from 1 mg of this compound:
-
Mass = 0.001 g
-
Molecular Weight = 427.46 g/mol
-
Concentration = 0.010 mol/L
Volume (L) = 0.001 g / (427.46 g/mol * 0.010 mol/L) = 0.0002339 L = 233.9 µL
-
-
Dissolution: a. Add the calculated volume of anhydrous DMSO to the vial containing the this compound powder. b. Tightly cap the vial. c. Vortex the solution vigorously for several minutes. d. If the compound does not fully dissolve, sonicate the vial for 10-15 minutes. e. As an alternative or in addition to sonication, gently warm the solution in a water bath set to 30-37°C for a short period. f. Visually inspect the solution to ensure there are no visible particles.
-
Storage: a. For short-term storage (up to a few weeks), store the DMSO stock solution at -20°C. b. For long-term storage, aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -80°C.
Experimental Workflow for Solution Preparation and Use
The following diagram outlines the general workflow from receiving the solid compound to its application in a cell-based assay.
Safety and Handling Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (nitrile gloves are recommended) when handling this compound and DMSO.
-
Ventilation: Handle the solid compound and concentrated solutions in a certified chemical fume hood to minimize the risk of inhalation.
-
Disposal: Dispose of waste containing this compound and DMSO according to your institution's hazardous waste disposal procedures. Do not pour down the drain.
-
DMSO Properties: DMSO is a powerful solvent and can facilitate the absorption of other chemicals through the skin. Handle with care and avoid direct contact.
Disclaimer: This information is intended for research use only. Always refer to the specific safety data sheet (SDS) for this compound provided by the supplier for complete safety and handling information. The dissolution protocol provided is a general guideline and may require optimization for specific experimental needs.
References
Application Notes and Protocols for Trk-IN-30 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Trk-IN-30, a potent pan-Tropomyosin receptor kinase (Trk) inhibitor, in cell culture experiments. This document outlines the mechanism of action of this compound, and provides detailed protocols for assessing its effects on cell viability, apoptosis, and cell cycle progression.
Introduction to this compound
This compound is a small molecule inhibitor targeting the Trk family of receptor tyrosine kinases: TrkA, TrkB, and TrkC. These receptors, and their corresponding neurotrophin ligands, are crucial for the development and function of the nervous system. However, aberrant activation of Trk signaling, often due to gene fusions involving the NTRK genes, has been identified as an oncogenic driver in a variety of cancers. This compound inhibits the autophosphorylation of Trk receptors, thereby blocking downstream signaling cascades, primarily the PI3K/AKT and MEK/ERK pathways, which are critical for cell survival, proliferation, and migration.
Mechanism of Action
This compound functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the Trk kinase domain. This prevents the transfer of phosphate (B84403) from ATP to tyrosine residues on the Trk receptor, thereby inhibiting its activation. The inhibition of Trk autophosphorylation subsequently blocks the recruitment and activation of downstream signaling molecules.
Signaling Pathway
The binding of neurotrophins (like NGF to TrkA, BDNF to TrkB, and NT-3 to TrkC) to Trk receptors induces receptor dimerization and autophosphorylation. This creates docking sites for adaptor proteins, leading to the activation of downstream pathways. This compound blocks this initial activation step.
Figure 1. This compound inhibits the Trk signaling pathway.
Quantitative Data Summary
The following tables summarize the inhibitory concentrations of this compound and provide an example of a concentration range for cell-based assays. Note that the IC50 values are specific to this compound, while the recommended concentrations for cell-based assays are based on the activity of similar pan-Trk inhibitors and should be optimized for your specific cell line and experimental conditions.
Table 1: IC50 Values for this compound
| Target | IC50 (nM) |
| TrkA | 1.8 |
| TrkB | 0.98 |
| TrkC | 3.8 |
| TrkA G595R | 54 |
Table 2: Recommended Concentration Range for Cell-Based Assays
| Assay Type | Recommended Starting Concentration Range |
| Cell Viability (MTT/XTT) | 0.1 nM - 10 µM |
| Western Blot | 10 nM - 1 µM |
| Apoptosis (Annexin V) | 10 nM - 1 µM |
| Cell Cycle Analysis | 10 nM - 1 µM |
Experimental Protocols
The following are detailed protocols for key experiments to assess the cellular effects of this compound.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of this compound on the viability of adherent cancer cell lines in a 96-well format.
Materials:
-
This compound
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in complete medium to achieve the desired final concentrations (e.g., 0.1 nM to 10 µM). Include a vehicle control (DMSO at the same final concentration as the highest this compound concentration).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
-
MTT Addition:
-
Add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 4 hours at 37°C, protected from light.
-
-
Formazan (B1609692) Solubilization:
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete solubilization.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
-
Figure 2. Workflow for the MTT cell viability assay.
Protocol 2: Western Blot Analysis of Trk Signaling
This protocol describes how to assess the effect of this compound on the phosphorylation of Trk and downstream signaling proteins.
Materials:
-
This compound
-
Complete cell culture medium
-
Serum-free medium (if ligand stimulation is required)
-
Appropriate neurotrophin ligand (e.g., NGF, BDNF)
-
Ice-cold PBS
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-TrkA/B/C, anti-total-TrkA/B/C, anti-phospho-AKT, anti-total-AKT, anti-phospho-ERK, anti-total-ERK, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of this compound (e.g., 10, 100, 1000 nM) and a vehicle control for a specified time (e.g., 2, 6, 24 hours).
-
If the cell line requires ligand stimulation, starve the cells in serum-free medium overnight before treatment and then stimulate with the appropriate neurotrophin for 15-30 minutes before lysis.
-
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells with 100-200 µL of ice-cold RIPA buffer per well.
-
Scrape the cells and transfer the lysate to a pre-chilled microfuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Transfer the supernatant (cell lysate) to a new tube.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer for 5 minutes.
-
-
SDS-PAGE and Transfer:
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST for 5 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 5 minutes each.
-
-
Detection:
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Protocol 3: Apoptosis Assay (Annexin V Staining)
This protocol uses Annexin V-FITC and Propidium Iodide (PI) staining to detect apoptosis by flow cytometry.
Materials:
-
This compound
-
Complete cell culture medium
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Ice-cold PBS
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and treat with this compound at desired concentrations (e.g., 10, 100, 1000 nM) for a specified time (e.g., 24, 48, 72 hours). Include a vehicle control.
-
-
Cell Harvesting:
-
Collect both the floating and adherent cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Wash the cells twice with ice-cold PBS by centrifuging at 300 x g for 5 minutes.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Data Acquisition:
-
Analyze the samples by flow cytometry within 1 hour of staining.
-
Use unstained, Annexin V-FITC only, and PI only controls for compensation and setting gates.
-
Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).
-
Application Notes and Protocols: Detection of p-Trk Inhibition by Trk-IN-30 via Western Blot
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Tropomyosin receptor kinase (Trk) family of receptor tyrosine kinases, comprising TrkA, TrkB, and TrkC, are crucial mediators of neuronal survival, differentiation, and synaptic plasticity.[1][2] Dysregulation of Trk signaling, often through gene fusions or mutations, is an oncogenic driver in a variety of cancers.[3][4] Consequently, inhibitors targeting the Trk signaling pathway have emerged as promising therapeutic agents.[5][6]
Trk-IN-30 is a potent, ATP-competitive pan-Trk inhibitor that targets TrkA, TrkB, and TrkC. Upon activation by neurotrophin binding, Trk receptors dimerize and autophosphorylate specific tyrosine residues in their kinase domains, initiating downstream signaling cascades such as the RAS/MAPK and PI3K/AKT pathways.[3][7] this compound exerts its inhibitory effect by blocking this autophosphorylation.
This document provides a detailed protocol for assessing the efficacy of this compound in inhibiting Trk phosphorylation (p-Trk) in a cellular context using Western blotting. This technique is a cornerstone for verifying target engagement and elucidating the mechanism of action of kinase inhibitors.
Trk Signaling Pathway
The binding of a neurotrophin (like NGF for TrkA or BDNF for TrkB) to its corresponding Trk receptor induces receptor dimerization and autophosphorylation of specific tyrosine residues within the kinase domain. This phosphorylation creates docking sites for adaptor proteins, leading to the activation of downstream signaling pathways critical for cell proliferation and survival. This compound inhibits this initial autophosphorylation step.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. TRK Inhibitors: Tissue-Agnostic Anti-Cancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TRK Inhibitors: Tissue-Agnostic Anti-Cancer Drugs [mdpi.com]
- 6. TRK fusion positive cancers: From first clinical data of a TRK inhibitor to future directions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Insights into Current Tropomyosin Receptor Kinase (TRK) Inhibitors: Development and Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Trk-IN-30 In Vivo Xenograft Model
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of Trk-IN-30 in a preclinical in vivo xenograft model. The following protocols and data are intended to facilitate the evaluation of this compound's anti-cancer efficacy.
Introduction
Tropomyosin receptor kinases (Trks) are a family of receptor tyrosine kinases (TrkA, TrkB, and TrkC) that play a crucial role in the development and function of the nervous system.[1][2] In various cancers, chromosomal rearrangements can lead to fusions of the NTRK genes, resulting in constitutively active Trk fusion proteins that drive tumor growth and proliferation.[3] These oncogenic drivers are attractive targets for cancer therapy.
This compound (also known as Compound C11) is a potent and selective inhibitor of pan-Trk kinases, including TrkA, TrkB, and TrkC, as well as the G595R mutant which confers resistance to some Trk inhibitors.[4] By binding to the ATP-binding pocket of the Trk kinase domain, this compound blocks downstream signaling through the PI3K/AKT and MEK/ERK pathways, leading to cell cycle arrest and apoptosis in cancer cells with activating NTRK fusions.[4][5] This document outlines a detailed protocol for evaluating the in vivo efficacy of this compound using a subcutaneous xenograft mouse model.
Quantitative Data Summary
The following tables summarize key in vitro and potential in vivo data for this compound.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC₅₀ (nM) |
| TrkA | 1.8 |
| TrkB | 0.98 |
| TrkC | 3.8 |
| TrkA G595R Mutant | 54 |
Data sourced from MedchemExpress.[4]
Table 2: Representative In Vivo Xenograft Study Parameters
| Parameter | Description |
| Animal Model | Female immunodeficient mice (e.g., NSG), 6-8 weeks old |
| Tumor Model | Subcutaneous xenograft |
| Cell Line | Cancer cell line with a documented NTRK fusion (e.g., KM12 colorectal cancer cells) |
| Number of Cells | 1 x 10⁶ to 1 x 10⁷ cells per mouse |
| Implantation Site | Right flank, subcutaneous |
| Vehicle | To be determined based on solubility studies (e.g., 0.5% methylcellulose) |
| This compound Dosing | To be determined by pharmacokinetic and tolerability studies |
| Route of Administration | Oral gavage or intraperitoneal injection |
| Dosing Frequency | Once or twice daily |
| Primary Endpoint | Tumor growth inhibition |
| Secondary Endpoints | Body weight, clinical observations, tumor weight at study end |
Experimental Protocols
Cell Culture
-
Cell Line Maintenance: Culture a cancer cell line known to harbor an NTRK gene fusion (e.g., KM12) in the recommended culture medium supplemented with fetal bovine serum and antibiotics.
-
Confluency: Grow cells to 70-80% confluency before harvesting for implantation to ensure they are in the exponential growth phase.[6][7]
In Vivo Xenograft Model
-
Animal Acclimatization: Allow female immunodeficient mice (e.g., NSG mice, 6-8 weeks old) to acclimate to the facility for at least one week prior to any experimental procedures.[6]
-
Cell Preparation:
-
Tumor Implantation:
-
Anesthetize the mice.
-
Subcutaneously inject the cell suspension into the right flank of each mouse using a 27-30 gauge needle.[6]
-
-
Tumor Growth Monitoring:
-
Randomization and Treatment:
-
When the average tumor volume reaches a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Prepare this compound in a suitable vehicle based on its solubility.
-
Administer this compound or vehicle to the respective groups via the determined route and schedule.
-
-
Efficacy Evaluation:
-
Continue to monitor tumor volume and body weight throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamics).
-
The primary efficacy endpoint is typically tumor growth inhibition, calculated as the percentage difference in the mean tumor volume between the treated and vehicle control groups.
-
Mandatory Visualizations
This compound Signaling Pathway
Caption: this compound inhibits the Trk signaling pathway.
Experimental Workflow for In Vivo Xenograft Model
References
- 1. benchchem.com [benchchem.com]
- 2. Development of small-molecule tropomyosin receptor kinase (TRK) inhibitors for NTRK fusion cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TRK Inhibitors: Tissue-Agnostic Anti-Cancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Insights into Current Tropomyosin Receptor Kinase (TRK) Inhibitors: Development and Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vivo tumor models | Transgenic, Knockout, and Tumor Model Center | Stanford Medicine [med.stanford.edu]
- 9. Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME | Bio-Techne [bio-techne.com]
- 10. tumor.informatics.jax.org [tumor.informatics.jax.org]
Application Note: Measuring Apoptosis Induction by Trk-IN-30
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Tropomyosin receptor kinases (TrkA, TrkB, and TrkC) are a family of receptor tyrosine kinases that play a crucial role in the development and function of the nervous system.[1] However, aberrant activation of Trk signaling pathways, often due to gene fusions, is an oncogenic driver in a variety of solid tumors.[1][2] These constitutively active Trk fusion proteins promote cell proliferation and survival by activating downstream signaling cascades, primarily the RAS/MAPK and PI3K/AKT pathways.[1][2] Inhibition of these pro-survival pathways is a key therapeutic strategy in oncology.[3]
Trk-IN-30 is a potent and selective pan-Trk inhibitor. By blocking the kinase activity of Trk proteins, this compound is expected to inhibit downstream signaling, leading to cell cycle arrest and induction of apoptosis in Trk-dependent cancer cells.[1] This application note provides a detailed protocol for assessing the pro-apoptotic effects of this compound using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry analysis.
Principle of the Assay
During the early stages of apoptosis, phosphatidylserine (B164497) (PS), a phospholipid normally located on the inner leaflet of the plasma membrane, is translocated to the outer leaflet.[2] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC) to label early apoptotic cells.[2] Propidium iodide (PI) is a fluorescent nucleic acid intercalating agent that is unable to cross the intact plasma membrane of live or early apoptotic cells.[2] In late-stage apoptotic or necrotic cells, where membrane integrity is compromised, PI can enter the cell and stain the nucleus.[2] This dual-staining method allows for the differentiation of viable cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), and late apoptotic/necrotic cells (Annexin V-positive, PI-positive).[4]
Materials and Reagents
-
This compound
-
Cell line of interest (e.g., a cancer cell line with a known NTRK gene fusion)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
6-well or 12-well cell culture plates
-
Flow cytometer
-
Microcentrifuge
-
Hemocytometer or automated cell counter
Experimental Workflow
Figure 1. Experimental workflow for assessing this compound induced apoptosis.
Detailed Protocol
1. Cell Seeding:
-
Culture cells in appropriate complete medium to ~80% confluency.
-
Harvest cells using standard cell culture techniques.
-
Count the cells and determine viability.
-
Seed the cells in 6-well plates at a density of 2-5 x 10^5 cells/well in 2 mL of complete medium.
-
Incubate the plates overnight at 37°C in a humidified incubator with 5% CO2 to allow for cell attachment.
2. Treatment with this compound:
-
Prepare a stock solution of this compound in DMSO.
-
On the day of the experiment, prepare serial dilutions of this compound in complete cell culture medium to achieve the desired final concentrations. It is recommended to perform a dose-response experiment (e.g., 0, 10, 50, 100, 500 nM) and a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal conditions.
-
Include a vehicle control (DMSO) at the same concentration as the highest this compound concentration.
-
Carefully remove the medium from the wells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the plates for the desired time period.
3. Cell Harvesting:
-
After the incubation period, collect the culture medium from each well, as it may contain detached apoptotic cells.
-
Wash the adherent cells with PBS.
-
Detach the adherent cells using a gentle method such as trypsinization or a cell scraper.
-
Combine the detached cells with the collected culture medium from step 3.1.
-
Centrifuge the cell suspension at 300 x g for 5 minutes at 4°C.
-
Discard the supernatant.
4. Staining with Annexin V-FITC and Propidium Iodide:
-
Wash the cell pellet twice with cold PBS, centrifuging at 300 x g for 5 minutes between washes.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension. The exact volumes may vary depending on the manufacturer's instructions for the apoptosis detection kit.
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.
-
After incubation, add 400 µL of 1X Binding Buffer to each tube.
5. Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer as soon as possible after staining.
-
Set up the flow cytometer with appropriate compensation for FITC and PI fluorescence.
-
Acquire data for at least 10,000 events per sample.
-
Create a dot plot of FITC (Annexin V) versus PI fluorescence.
-
Gate the populations to distinguish between:
-
Live cells: Annexin V-negative, PI-negative (lower-left quadrant)
-
Early apoptotic cells: Annexin V-positive, PI-negative (lower-right quadrant)
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive (upper-right quadrant)
-
-
Calculate the percentage of cells in each quadrant.
Data Presentation
The quantitative data obtained from the flow cytometry analysis can be summarized in a table for easy comparison of the effects of different concentrations of this compound.
| This compound Concentration (nM) | % Live Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| 0 (Vehicle) | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.5 |
| 10 | 85.6 ± 3.5 | 10.1 ± 1.2 | 4.3 ± 0.9 |
| 50 | 60.3 ± 4.2 | 25.8 ± 2.5 | 13.9 ± 1.8 |
| 100 | 42.1 ± 3.8 | 40.5 ± 3.1 | 17.4 ± 2.2 |
| 500 | 15.7 ± 2.9 | 55.3 ± 4.6 | 29.0 ± 3.4 |
Data are represented as mean ± standard deviation from three independent experiments.
Signaling Pathway
Figure 2. Simplified Trk signaling pathway and the mechanism of this compound induced apoptosis.
Troubleshooting
-
High background staining: Ensure that cells are handled gently during harvesting to minimize mechanical damage to the cell membrane. Use the recommended concentration of Annexin V-FITC and PI, as excessive amounts can lead to non-specific binding.
-
Weak signal: Ensure that the flow cytometer is properly calibrated and compensated. Check the viability of the cells before starting the experiment. The incubation time or the concentration of this compound may need to be optimized.
-
Inconsistent results: Maintain consistency in cell seeding density, treatment conditions, and staining procedures. Perform experiments in triplicate to ensure reproducibility.
Conclusion
This application note provides a comprehensive protocol for the quantitative assessment of apoptosis induced by the Trk inhibitor, this compound. The Annexin V/PI staining method coupled with flow cytometry is a reliable and widely used technique to study the induction of programmed cell death. By following this protocol, researchers can effectively characterize the pro-apoptotic activity of this compound and other potential anti-cancer compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Targeting apoptosis in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A simple technique for quantifying apoptosis in 96-well plates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Next-Generation TRK Kinase Inhibitor Overcomes Acquired Resistance to Prior TRK Kinase Inhibition in Patients with TRK Fusion-Positive Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Trk-IN-30
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trk-IN-30 is a potent inhibitor of Tropomyosin receptor kinases (Trk), targeting TrkA, TrkB, and TrkC, as well as the drug-resistant mutant TrkA G595R.[1] This small molecule plays a crucial role in cancer research by inhibiting the downstream PI3K/AKT and MEK/ERK signaling pathways, which are critical for cell survival and proliferation.[1] Dysregulation of Trk signaling, often through gene fusions, is an oncogenic driver in a variety of cancers. This compound's ability to arrest the cell cycle and induce apoptosis in cancer cells makes it a valuable tool for studying Trk-dependent malignancies.[1]
Physicochemical Properties and Inhibitory Activity
A clear understanding of the physical and chemical characteristics of this compound, along with its biological activity, is essential for its effective use in experimental settings.
| Property | Value |
| Molecular Weight | 427.46 g/mol [1] |
| Chemical Formula | C₂₄H₂₁N₅O₃[1] |
| Appearance | Solid |
| Solubility | Soluble in DMSO |
| Target | IC₅₀ (nM) |
| TrkA | 1.8[1] |
| TrkB | 0.98[1] |
| TrkC | 3.8[1] |
| TrkA G595R | 54[1] |
Signaling Pathway Modulated by this compound
This compound exerts its effects by inhibiting the phosphorylation of Trk receptors, thereby blocking downstream signaling cascades crucial for cancer cell growth and survival.
Caption: this compound inhibits Trk receptor signaling.
Experimental Protocols
Preparation of this compound Stock Solution (10 mM)
This protocol outlines the preparation of a 10 mM stock solution of this compound using DMSO as the solvent.
Materials:
-
This compound solid powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Calculate the required amount of DMSO:
-
To prepare a 10 mM stock solution from 1 mg of this compound (MW: 427.46 g/mol ), the required volume of DMSO is calculated as follows:
-
Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / Molarity (mol/L)
-
Volume (µL) = ((0.001 g / 427.46 g/mol ) / 0.01 mol/L) * 1,000,000 µL/L = 233.9 µL
-
-
-
Dissolution:
-
Carefully weigh the desired amount of this compound powder.
-
Add the calculated volume of anhydrous DMSO to the vial containing the this compound powder.
-
Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be applied if necessary to aid dissolution.
-
-
Aliquoting and Storage:
-
Dispense the stock solution into single-use aliquots in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C to maintain stability. Avoid repeated freeze-thaw cycles.
-
Note: For cell-based assays, ensure the final concentration of DMSO in the culture medium does not exceed 0.5% to avoid solvent toxicity.
Western Blot Analysis of Trk Signaling Pathway Inhibition
This protocol allows for the assessment of this compound's inhibitory effect on the phosphorylation of Trk and its downstream targets, AKT and ERK.
Materials:
-
Cells expressing Trk receptors
-
This compound stock solution (10 mM in DMSO)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-phospho-Trk, anti-total-Trk, anti-phospho-AKT, anti-total-AKT, anti-phospho-ERK, anti-total-ERK)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment:
-
Plate cells and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound or a vehicle control (DMSO) for the desired duration (e.g., 2-4 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in lysis buffer.
-
Clarify the lysates by centrifugation.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an ECL substrate and an imaging system.
-
Cell Viability Assay
This protocol can be used to determine the effect of this compound on the viability of cancer cells.
Materials:
-
Cancer cell line of interest
-
96-well plates
-
This compound stock solution (10 mM in DMSO)
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at an optimal density and allow them to attach overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in the appropriate cell culture medium.
-
Treat the cells with different concentrations of this compound or a vehicle control.
-
-
Incubation:
-
Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator.
-
-
Viability Measurement:
-
Equilibrate the plate and the cell viability reagent to room temperature.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
Experimental Workflow
The following diagram illustrates a typical workflow for evaluating the efficacy of this compound in a research setting.
Caption: A generalized experimental workflow for this compound.
Safety and Handling
As a potent kinase inhibitor, this compound should be handled with appropriate safety precautions.
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves when handling this compound.
-
Handling: Handle the solid compound and concentrated stock solutions in a chemical fume hood to avoid inhalation of dust or aerosols.
-
Waste Disposal: Dispose of all waste containing this compound as hazardous chemical waste according to institutional guidelines.
Disclaimer: This document is intended for research use only. A specific Safety Data Sheet (SDS) for this compound should be obtained from the supplier and consulted for detailed safety information. The protocols provided are general guidelines and may require optimization for specific experimental conditions and cell lines.
References
Application Notes and Protocols for Trk-IN-30 in Mouse Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trk-IN-30 is a potent inhibitor of Tropomyosin receptor kinases (Trk) A, B, and C. These receptor tyrosine kinases are critical components of neurotrophin signaling pathways, which are essential for the development and function of the nervous system. Dysregulation of Trk signaling, often due to gene fusions or mutations, has been identified as an oncogenic driver in a variety of cancers. This compound serves as a valuable research tool for investigating the in vivo consequences of Trk inhibition in various disease models, particularly in oncology.
These application notes provide a comprehensive overview of the recommended procedures for utilizing this compound in mouse studies, including dosage, formulation, administration, and experimental protocols for efficacy assessment. The information is based on established methodologies for similar Trk inhibitors and preclinical in vivo studies.
Trk Signaling Pathway and Mechanism of Action of this compound
Trk receptors are activated upon binding to their respective neurotrophin ligands (e.g., Nerve Growth Factor for TrkA). This binding induces receptor dimerization and autophosphorylation of specific tyrosine residues in the kinase domain. This phosphorylation event initiates a cascade of downstream signaling pathways, primarily the RAS-MAPK and PI3K-AKT pathways, which are crucial for cell proliferation, survival, and differentiation.[1][2][3] this compound acts as an ATP-competitive inhibitor, binding to the kinase domain of Trk receptors and preventing their phosphorylation, thereby blocking downstream signaling.
Caption: Trk signaling pathway and the inhibitory action of this compound.
Quantitative Data Summary
While specific in vivo dosage data for this compound is not publicly available, the following table summarizes dosage and efficacy data for a structurally similar Trk inhibitor, KRC-108, in a mouse xenograft model.[4] This information can serve as a starting point for dose-ranging studies with this compound.
| Compound | Mouse Model | Cell Line | Administration Route | Dosage | Treatment Schedule | Outcome |
| KRC-108 | BALB/c nu/nu | KM12C (colon cancer) | Oral Gavage | 40 mg/kg | Daily for 14 days | Dose-dependent inhibition of xenograft growth |
| KRC-108 | BALB/c nu/nu | KM12C (colon cancer) | Oral Gavage | 80 mg/kg | Daily for 14 days | 73.0% inhibition of tumor growth on day 14 |
Experimental Protocols
Formulation of this compound for In Vivo Administration
Due to the likely hydrophobic nature of this compound, a common formulation strategy for in vivo studies in mice involves the use of a co-solvent system.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), sterile
-
10 mM Hydrochloric Acid (HCl), sterile
Protocol:
-
Prepare a stock solution of this compound in 100% DMSO. The concentration of the stock solution will depend on the final desired dosing concentration.
-
On the day of administration, dilute the this compound/DMSO stock solution with 10 mM HCl to achieve the final desired concentration for injection.[5] The final concentration of DMSO should be kept low (typically <10%) to minimize toxicity.
Administration of this compound to Mice
The two primary routes for administering Trk inhibitors to mice are oral gavage and intraperitoneal injection.[5]
1. Oral Gavage (PO)
This method ensures accurate dosage directly into the stomach.[6]
Materials:
-
Formulated this compound solution
-
Sterile oral gavage needles (20-22 gauge with a ball tip)
-
1 mL sterile syringes
Protocol:
-
Weigh the mouse to accurately calculate the required dose volume (typically 5-10 mL/kg).
-
Draw the calculated volume of the this compound solution into a syringe fitted with a gavage needle.
-
Gently restrain the mouse and carefully insert the gavage needle into the esophagus.
-
Slowly administer the solution.
2. Intraperitoneal (IP) Injection
This route allows for rapid absorption of the compound into the systemic circulation.
Materials:
-
Formulated this compound solution
-
Sterile needles (25-27 gauge)
-
1 mL sterile syringes
Protocol:
-
Weigh the mouse to calculate the required dose volume.
-
Draw the calculated volume of the this compound solution into a syringe.
-
Restrain the mouse and lift its hindquarters.
-
Insert the needle into the lower abdominal quadrant, avoiding the midline, and inject the solution.
In Vivo Efficacy Study in a Xenograft Mouse Model
This protocol outlines a general procedure for assessing the anti-tumor efficacy of this compound.[7][8]
References
- 1. Development of small-molecule tropomyosin receptor kinase (TRK) inhibitors for NTRK fusion cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Characterization of KRC-108 as a TrkA Kinase Inhibitor with Anti-Tumor Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 7. benchchem.com [benchchem.com]
- 8. tumor.informatics.jax.org [tumor.informatics.jax.org]
Application Notes and Protocols for Immunofluorescence Staining Following Trk-IN-30 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tropomyosin receptor kinases (TrkA, TrkB, and TrkC) are a family of receptor tyrosine kinases that play a crucial role in the development and function of the nervous system.[1][2] Dysregulation of Trk signaling, often through gene fusions, is an oncogenic driver in a variety of cancers.[3] Trk-IN-30 is a potent and selective pan-Trk inhibitor that targets TrkA, TrkB, and TrkC.[4] By binding to the ATP-binding pocket of the Trk kinase domain, this compound effectively blocks the autophosphorylation of Trk receptors and the subsequent activation of downstream signaling pathways, primarily the PI3K/Akt and MAPK/ERK pathways.[1][4] This inhibition leads to reduced cell proliferation and survival in Trk-dependent cancer cells.
Immunofluorescence (IF) is a powerful technique to visualize and quantify the effects of inhibitors like this compound on cellular signaling pathways. By using specific antibodies against the phosphorylated forms of Trk and its downstream effectors, researchers can directly observe the inhibition of the signaling cascade in a spatial context within the cell. These application notes provide detailed protocols for immunofluorescence staining to assess the efficacy of this compound treatment and present representative data on its impact on the Trk signaling pathway.
Data Presentation
The following tables summarize representative quantitative data from immunofluorescence analysis of cells treated with a pan-Trk inhibitor, demonstrating the expected dose-dependent inhibition of Trk signaling. The data is presented as the mean fluorescence intensity (MFI) of the phosphorylated target protein, normalized to a vehicle control.
Table 1: Dose-Dependent Inhibition of Trk A Phosphorylation
| Treatment Concentration | Mean Fluorescence Intensity (p-TrkA) (Arbitrary Units) | Percent Inhibition (%) |
| Vehicle Control (0.1% DMSO) | 1500 | 0 |
| 1 nM this compound | 1125 | 25 |
| 10 nM this compound | 600 | 60 |
| 100 nM this compound | 225 | 85 |
| 1 µM this compound | 75 | 95 |
Table 2: Dose-Dependent Inhibition of Akt Phosphorylation (Ser473)
| Treatment Concentration | Mean Fluorescence Intensity (p-Akt) (Arbitrary Units) | Percent Inhibition (%) |
| Vehicle Control (0.1% DMSO) | 1200 | 0 |
| 1 nM this compound | 960 | 20 |
| 10 nM this compound | 540 | 55 |
| 100 nM this compound | 180 | 85 |
| 1 µM this compound | 60 | 95 |
Table 3: Dose-Dependent Inhibition of ERK1/2 Phosphorylation (Thr202/Tyr204)
| Treatment Concentration | Mean Fluorescence Intensity (p-ERK1/2) (Arbitrary Units) | Percent Inhibition (%) |
| Vehicle Control (0.1% DMSO) | 2000 | 0 |
| 1 nM this compound | 1500 | 25 |
| 10 nM this compound | 800 | 60 |
| 100 nM this compound | 300 | 85 |
| 1 µM this compound | 100 | 95 |
Signaling Pathway and Experimental Workflow Diagrams
Caption: Trk signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for immunofluorescence staining.
Experimental Protocols
Materials and Reagents
-
Cell Line: A cell line with a known NTRK gene fusion (e.g., KM12 colorectal carcinoma cells).
-
Cell Culture Medium: Appropriate complete medium for the chosen cell line.
-
This compound: Stock solution in DMSO.
-
Phosphate-Buffered Saline (PBS): pH 7.4.
-
Fixation Solution: 4% Paraformaldehyde (PFA) in PBS.
-
Permeabilization Buffer: 0.25% Triton X-100 in PBS.
-
Blocking Buffer: 5% Normal Goat Serum (or serum from the host species of the secondary antibody) and 0.1% Triton X-100 in PBS.
-
Primary Antibodies:
-
Rabbit anti-phospho-TrkA (Tyr490)/TrkB (Tyr516)
-
Rabbit anti-phospho-Akt (Ser473)
-
Rabbit anti-phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204)
-
-
Secondary Antibody: Goat anti-Rabbit IgG (H+L) Cross-Adsorbed Secondary Antibody, Alexa Fluor 488 (or other suitable fluorophore).
-
Nuclear Counterstain: DAPI (4',6-diamidino-2-phenylindole) solution.
-
Antifade Mounting Medium.
-
Glass coverslips and microscope slides.
Protocol
1. Cell Seeding and Treatment
-
Sterilize glass coverslips and place them in the wells of a multi-well plate.
-
Seed the cells onto the coverslips at a density that will result in 60-70% confluency at the time of treatment.
-
Allow the cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO2.
-
Prepare serial dilutions of this compound in pre-warmed complete cell culture medium to achieve the desired final concentrations (e.g., 1 nM, 10 nM, 100 nM, 1 µM). Include a vehicle control with the same final concentration of DMSO (e.g., 0.1%).
-
Aspirate the old medium from the cells and replace it with the medium containing this compound or the vehicle control.
-
Incubate the cells for the desired treatment duration (e.g., 2, 6, or 24 hours).
2. Fixation and Permeabilization
-
Aspirate the treatment medium and gently wash the cells twice with PBS.
-
Fix the cells by adding 4% PFA in PBS and incubating for 15 minutes at room temperature.
-
Aspirate the fixation solution and wash the cells three times with PBS for 5 minutes each.
-
Permeabilize the cells by adding 0.25% Triton X-100 in PBS and incubating for 10 minutes at room temperature. This step is crucial for allowing antibodies to access intracellular antigens.
-
Wash the cells three times with PBS for 5 minutes each.
3. Immunostaining
-
Block non-specific antibody binding by adding Blocking Buffer to each well and incubating for 1 hour at room temperature.
-
During the blocking step, dilute the primary antibodies in Blocking Buffer to the recommended concentrations.
-
Aspirate the Blocking Buffer and add the diluted primary antibody solution to the coverslips.
-
Incubate overnight at 4°C in a humidified chamber.
-
The next day, wash the cells three times with PBS containing 0.1% Triton X-100 for 5 minutes each to remove unbound primary antibody.
-
Dilute the fluorophore-conjugated secondary antibody in Blocking Buffer. Protect from light from this point forward.
-
Aspirate the wash buffer and add the diluted secondary antibody solution to the coverslips.
-
Incubate for 1 hour at room temperature in a dark, humidified chamber.
-
Wash the cells three times with PBS containing 0.1% Triton X-100 for 5 minutes each.
4. Counterstaining and Mounting
-
Add the DAPI solution and incubate for 5 minutes at room temperature to stain the cell nuclei.
-
Perform a final wash with PBS.
-
Carefully remove the coverslips from the wells and mount them onto glass microscope slides using a drop of antifade mounting medium.
-
Seal the edges of the coverslips with clear nail polish to prevent drying.
5. Imaging and Analysis
-
Image the slides using a fluorescence or confocal microscope with the appropriate filter sets for the chosen fluorophore and DAPI.
-
Capture images of multiple fields of view for each treatment condition.
-
Quantify the fluorescence intensity of the target protein (p-Trk, p-Akt, or p-ERK) in the appropriate cellular compartment (e.g., cytoplasm or nucleus) using image analysis software (e.g., ImageJ/Fiji).
-
Normalize the fluorescence intensity to the vehicle control to determine the percent inhibition for each treatment concentration.
References
- 1. journals.biologists.com [journals.biologists.com]
- 2. Pan-Trk Immunohistochemistry Is an Efficient and Reliable Screen for the Detection of NTRK Fusions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Detection of NTRK Fusions and TRK Expression and Performance of pan-TRK Immunohistochemistry in Routine Diagnostics: Results from a Nationwide Community-Based Cohort | MDPI [mdpi.com]
Application Notes and Protocols for Trk-IN-30 in 3D Cell Culture Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tropomyosin receptor kinases (TRK) are a family of receptor tyrosine kinases (TRKA, TRKB, and TRKC) that play a crucial role in the development and function of the nervous system.[1][2] In oncology, chromosomal rearrangements involving the NTRK genes (NTRK1, NTRK2, and NTRK3) result in the formation of TRK fusion proteins. These fusion proteins lead to constitutive kinase activity, driving cell proliferation, survival, and metastasis in a wide range of solid tumors.[3][4][5][6]
Trk-IN-30 is a potent, ATP-competitive pan-TRK inhibitor targeting TRKA, TRKB, and TRKC with high efficacy. It has also demonstrated activity against the acquired resistance mutation TRKA G595R.[7] this compound effectively blocks downstream signaling pathways, including the PI3K/AKT and MEK/ERK pathways, inducing cell cycle arrest and apoptosis in cancer cells harboring NTRK fusions.[7]
Three-dimensional (3D) cell culture models, such as tumor spheroids and organoids, are increasingly recognized as more physiologically relevant systems than traditional 2D monolayers for preclinical drug evaluation. These models better recapitulate the complex tumor microenvironment, including cell-cell and cell-extracellular matrix interactions, nutrient and oxygen gradients, and drug penetration barriers, which can significantly influence therapeutic response and resistance.[8]
These application notes provide a comprehensive guide for the utilization of this compound in 3D cell culture models of NTRK fusion-positive cancers, offering detailed protocols for key experiments and data presentation for effective evaluation of this promising therapeutic agent.
Data Presentation: Efficacy of TRK Inhibitors in 2D vs. 3D Cell Culture Models
The transition from 2D to 3D cell culture models often reveals a decrease in drug sensitivity, highlighting the importance of these more complex systems in preclinical studies. While specific quantitative data for this compound in 3D models is not yet extensively published, the following tables provide representative data from studies on other TRK inhibitors and targeted therapies, illustrating the expected trends in IC50 values and dose-responses.
Table 1: Illustrative IC50 Values of Tyrosine Kinase Inhibitors in 2D vs. 3D Head and Neck Squamous Cell Carcinoma (HNSCC) Models
| Cell Line | Culture Model | Lapatinib IC50 (µM) | Afatinib IC50 (µM) |
| 11B | 2D | 8.843 | 5.191 |
| 11B | 3D Spheroid | >50 | 7.822 |
| 22B | 2D | 8.433 | 5.395 |
| 22B | 3D Spheroid | 9.666 | 2.236 |
Data adapted from studies on TKI efficacy in HNSCC 3D models. This table exemplifies the potential for increased drug resistance in 3D cultures.
Table 2: Representative Dose-Response of a Pan-Trk Inhibitor on 3D Spheroid Viability
| Concentration (nM) | Spheroid Viability (% of Control) | Standard Deviation |
| 0.1 | 98.2 | 4.5 |
| 1 | 85.7 | 6.1 |
| 10 | 62.3 | 7.8 |
| 100 | 35.1 | 5.9 |
| 1000 | 15.8 | 4.2 |
This table presents hypothetical, yet representative, data for a pan-Trk inhibitor like this compound in a 3D spheroid viability assay, demonstrating a dose-dependent effect.
Signaling Pathways and Experimental Workflows
TRK Signaling Pathway and Inhibition by this compound
NTRK gene fusions result in the expression of chimeric TRK proteins that are constitutively active, leading to ligand-independent downstream signaling. This aberrant signaling promotes cancer cell growth and survival. This compound acts by blocking the ATP-binding site of the TRK kinase domain, thereby inhibiting its activity and the subsequent activation of downstream pathways.
Caption: TRK signaling pathway activated by NTRK fusions and inhibited by this compound.
Experimental Workflow for Evaluating this compound in 3D Spheroid Models
This workflow outlines the key steps for assessing the efficacy of this compound in 3D tumor spheroid models.
Caption: Experimental workflow for assessing this compound efficacy in 3D spheroids.
Experimental Protocols
Protocol 1: Generation of Tumor Spheroids using the Liquid Overlay Technique
This protocol describes a straightforward method for generating tumor spheroids from NTRK fusion-positive cancer cell lines in ultra-low attachment (ULA) plates.
Materials:
-
NTRK fusion-positive cancer cell line (e.g., KM12, CUTO-3)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
96-well ULA round-bottom plates
-
Hemocytometer or automated cell counter
Procedure:
-
Culture the selected cancer cell line in standard 2D culture flasks until 70-80% confluency.
-
Wash the cells with sterile PBS and detach them using Trypsin-EDTA.
-
Neutralize the trypsin with complete medium and collect the cell suspension.
-
Perform a cell count and determine cell viability (should be >90%).
-
Centrifuge the cell suspension and resuspend the pellet in fresh complete medium to the desired concentration (e.g., 1 x 10^4 to 5 x 10^4 cells/mL). The optimal seeding density should be determined empirically for each cell line.
-
Carefully dispense 100-200 µL of the cell suspension into each well of a 96-well ULA plate.
-
Centrifuge the plate at a low speed (e.g., 200 x g) for 5-10 minutes to facilitate cell aggregation at the bottom of the wells.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2.
-
Monitor spheroid formation daily using an inverted microscope. Compact spheroids typically form within 2-4 days.
-
For long-term culture, perform partial medium changes every 2-3 days by carefully aspirating and replacing half of the medium in each well, avoiding disturbance to the spheroids.
Protocol 2: Spheroid Viability Assay (e.g., using CellTiter-Glo® 3D)
This assay quantifies the number of viable cells in a spheroid based on the measurement of ATP, an indicator of metabolically active cells.
Materials:
-
Tumor spheroids in a 96-well ULA plate
-
This compound stock solution (in DMSO)
-
Complete cell culture medium
-
CellTiter-Glo® 3D Cell Viability Assay kit
-
Luminometer-compatible 96-well solid white plates
-
Multichannel pipette
Procedure:
-
Prepare a serial dilution of this compound in complete culture medium. Ensure the final DMSO concentration does not exceed 0.1%. Include a vehicle control (medium with 0.1% DMSO).
-
After spheroid formation (Day 3-4), carefully remove 50% of the medium from each well and add the this compound dilutions or vehicle control.
-
Incubate the plate for the desired treatment period (e.g., 72 hours).
-
Equilibrate the plate and the CellTiter-Glo® 3D reagent to room temperature for at least 30 minutes.
-
Add a volume of CellTiter-Glo® 3D reagent equal to the volume of cell culture medium in each well.
-
Mix the contents by orbital shaking for 5 minutes to induce cell lysis.
-
Incubate at room temperature for an additional 25 minutes to stabilize the luminescent signal.
-
Transfer the lysate to a solid white 96-well plate.
-
Measure the luminescence using a plate reader.
-
Normalize the data to the vehicle-treated control wells and plot the dose-response curve to determine the IC50 value.
Protocol 3: Whole-Mount Immunofluorescence Staining of Spheroids for Apoptosis (Cleaved Caspase-3)
This protocol allows for the visualization of apoptotic cells within the 3D structure of the spheroid.
Materials:
-
Tumor spheroids treated with this compound
-
PBS
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% Bovine Serum Albumin and 0.2% Triton X-100 in PBS)
-
Primary antibody: anti-cleaved caspase-3
-
Fluorescently-labeled secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
Mounting medium
-
Confocal microscope
Procedure:
-
Carefully collect the spheroids from the ULA plate and transfer them to microcentrifuge tubes.
-
Gently wash the spheroids twice with PBS.
-
Fix the spheroids in 4% PFA for 1-2 hours at room temperature.
-
Wash the spheroids three times with PBS.
-
Permeabilize the spheroids with permeabilization buffer for 30-60 minutes at room temperature.
-
Wash three times with PBS.
-
Block non-specific antibody binding by incubating in blocking buffer for at least 2 hours at room temperature or overnight at 4°C.
-
Incubate the spheroids with the primary antibody (anti-cleaved caspase-3) diluted in blocking buffer overnight at 4°C with gentle rocking.
-
Wash the spheroids extensively with PBS containing 0.1% Triton X-100 (at least 3 washes of 1 hour each).
-
Incubate with the fluorescently-labeled secondary antibody and DAPI in blocking buffer for 2-4 hours at room temperature, protected from light.
-
Wash as in step 9.
-
Mount the spheroids on a glass slide or in an imaging-compatible plate using an appropriate mounting medium.
-
Image the spheroids using a confocal microscope to visualize the spatial distribution of apoptotic cells.
Protocol 4: Western Blotting for Target Engagement in Spheroids
This protocol is for assessing the inhibition of TRK phosphorylation and downstream signaling pathways in response to this compound treatment.
Materials:
-
Treated and untreated tumor spheroids
-
Ice-cold PBS
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis equipment
-
Western blotting transfer system
-
TBST (Tris-buffered saline with 0.1% Tween-20)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-TRK (pan), anti-TRK (total), anti-phospho-AKT, anti-AKT (total), anti-phospho-ERK, anti-ERK (total), and a loading control (e.g., GAPDH or β-actin).
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Procedure:
-
Pool a sufficient number of spheroids for each treatment condition (the exact number will depend on spheroid size and cell line).
-
Wash the pooled spheroids with ice-cold PBS.
-
Lyse the spheroid pellet in ice-cold RIPA buffer on ice for 30 minutes, with vortexing every 10 minutes.
-
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the desired primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities and normalize the levels of phosphorylated proteins to their respective total protein levels and the loading control.
Conclusion
The use of this compound in 3D cell culture models provides a robust platform for evaluating its therapeutic potential in a more clinically relevant context. The protocols and data presented in these application notes offer a framework for researchers to investigate the efficacy, mechanism of action, and potential resistance mechanisms of this pan-TRK inhibitor. By leveraging these advanced in vitro systems, the translation of promising preclinical findings into effective clinical strategies for patients with NTRK fusion-positive cancers can be accelerated.
References
- 1. researchgate.net [researchgate.net]
- 2. TRK Inhibitors: Tissue-Agnostic Anti-Cancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | High-Content Monitoring of Drug Effects in a 3D Spheroid Model [frontiersin.org]
- 4. Drug Dose Responses of 3D Cancer Spheroids in Microfluidics | Semantic Scholar [semanticscholar.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. 3D tumor spheroids: morphological alterations a yardstick to anti-cancer drug response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 3D cell culture alters signal transduction and drug response in head and neck squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Inconsistent Trk-IN-30 Results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during experiments with Trk-IN-30, a potent inhibitor of Tropomyosin receptor kinases (Trk).
Troubleshooting Guide
This guide is designed to help you diagnose and resolve inconsistencies in your experimental results when using this compound.
Question 1: Why am I seeing variable or no inhibition of Trk signaling (p-Trk, p-AKT, p-ERK) after this compound treatment?
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Compound Instability or Degradation | 1. Prepare fresh stock solutions of this compound for each experiment. 2. Avoid repeated freeze-thaw cycles of stock solutions. 3. Store the compound as recommended by the manufacturer, protected from light and moisture. | Consistent and potent inhibition of Trk signaling pathways in positive control experiments. |
| Incorrect Compound Concentration | 1. Verify the initial concentration of your this compound stock solution. 2. Perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.[1] | A clear dose-dependent inhibition of Trk phosphorylation and downstream signaling. |
| Cell Line Specific Effects | 1. Confirm that your cell line expresses the target Trk receptors (TrkA, TrkB, or TrkC).[2] 2. Test this compound in a different, validated Trk-dependent cell line to confirm compound activity.[1] | Consistent inhibitory effects in multiple Trk-expressing cell lines. |
| Suboptimal Assay Conditions | 1. Optimize incubation time with this compound. 2. Ensure the serum concentration in your media is consistent, as serum components can sometimes interfere with inhibitor activity.[3] | Reproducible and significant inhibition of Trk signaling under optimized conditions. |
| Experimental Error | 1. Review pipetting techniques and ensure accurate dilutions. 2. Include appropriate positive and negative controls in every experiment. | Increased consistency and reliability of experimental results. |
Troubleshooting Workflow:
Caption: A logical workflow for troubleshooting inconsistent this compound results.
Question 2: My results show high cytotoxicity even at low concentrations of this compound. What could be the cause?
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Off-Target Effects | 1. Perform a kinome-wide selectivity screen to identify unintended kinase targets.[1] 2. Compare the observed phenotype with the known consequences of Trk inhibition. | Identification of any off-target effects that may contribute to cytotoxicity. |
| Solvent Toxicity | 1. Ensure the final concentration of the solvent (e.g., DMSO) is non-toxic to your cells. 2. Include a vehicle-only control in your experiments.[1] | No significant cytotoxicity observed in the vehicle control group. |
| Cell Line Sensitivity | 1. Perform a viability assay (e.g., MTT, CellTiter-Glo) to determine the cytotoxic concentration range for your specific cell line. 2. Reduce the treatment duration or concentration of this compound. | A clear understanding of the cytotoxic profile of this compound in your cell model. |
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor of Tropomyosin receptor kinases (Trk), including TrkA, TrkB, and TrkC.[2] It functions by competing with ATP for the binding site in the kinase domain of the Trk receptors. This prevents the autophosphorylation and activation of the receptors, thereby blocking downstream signaling pathways such as the PI3K/AKT and MEK/ERK pathways.[2][4] These pathways are crucial for cell growth, survival, and proliferation.[4]
Q2: What are the primary applications of this compound in research?
This compound is primarily used in cancer research, particularly for studying cancers that are driven by NTRK gene fusions.[5][6] These fusions lead to the constitutive activation of Trk kinases, promoting tumor growth.[6] this compound is used to inhibit the activity of these fusion proteins and study the downstream cellular effects, such as apoptosis and cell cycle arrest.[2]
Q3: How should I prepare and store this compound?
It is recommended to prepare a concentrated stock solution of this compound in a suitable solvent like DMSO. Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store the stock solution at -20°C or -80°C, protected from light. For working solutions, dilute the stock solution in your cell culture medium immediately before use.
Q4: What are the known IC50 values for this compound?
This compound has been shown to inhibit TrkA, TrkB, and TrkC with IC50 values of 1.8 nM, 0.98 nM, and 3.8 nM, respectively. It also inhibits the drug-resistant mutant TrkA G595R with an IC50 of 54 nM.[2]
Experimental Protocols
Key Experiment: Western Blot for Trk Signaling Inhibition
This protocol outlines a typical western blot experiment to assess the inhibitory effect of this compound on the Trk signaling pathway.
Methodology:
-
Cell Culture and Treatment:
-
Plate your chosen Trk-dependent cancer cell line (e.g., KM-12) at an appropriate density and allow them to adhere overnight.
-
The following day, treat the cells with varying concentrations of this compound (e.g., 0, 1, 10, 100 nM) for the desired duration (e.g., 2, 6, 24 hours). Include a vehicle-only (DMSO) control.
-
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein from each sample onto an SDS-polyacrylamide gel.
-
Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-Trk, Trk, p-AKT, AKT, p-ERK, and ERK overnight at 4°C. Use a loading control antibody such as GAPDH or β-actin.
-
The next day, wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the levels of phosphorylated proteins to their respective total protein levels.
-
Compare the normalized values of the treated samples to the vehicle control to determine the extent of inhibition.
Signaling Pathway Diagram
The following diagram illustrates the Trk signaling pathway and the point of inhibition by this compound.
Caption: Trk signaling pathway and inhibition by this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Insights into Current Tropomyosin Receptor Kinase (TRK) Inhibitors: Development and Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. TRK Inhibitors: Tissue-Agnostic Anti-Cancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Trk-IN-30 solubility issues in media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Trk-IN-30. The information is designed to address common challenges, particularly those related to solubility in experimental media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound, also identified as Compound C11, is a potent inhibitor of the Tropomyosin receptor kinase (TRK) family, which includes TRKA, TRKB, and TRKC.[1] It also shows inhibitory activity against the drug-resistant mutant TRKAG595R.[1] this compound functions by blocking the kinase activity of these receptors, which in turn inhibits the activation of downstream signaling pathways such as the PI3K/AKT and MEK/ERK pathways.[1] This inhibition can lead to the arrest of the cell cycle at the G0/G1 phase, induction of apoptosis, and a reduction in cell colony formation and migration in cancer cells with TRK fusions.[1]
Q2: What is the recommended solvent for preparing this compound stock solutions?
Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound and similar Trk inhibitors.[2][3] It is a polar aprotic solvent capable of dissolving a wide range of organic compounds, including both polar and nonpolar molecules.[4][5]
Q3: How should this compound stock solutions be stored?
For optimal long-term stability, this compound powder should be stored at -20°C, protected from light and moisture.[6] Once reconstituted in a solvent like DMSO, the stock solution should be aliquoted into single-use volumes to minimize freeze-thaw cycles and stored at -80°C.[3][6]
Q4: I am observing precipitation after diluting my this compound stock solution into cell culture media. What could be the cause?
Precipitation of this compound in aqueous-based cell culture media is a common issue that can arise from several factors:
-
Poor Aqueous Solubility: Many small molecule inhibitors, including likely this compound, have low solubility in water.[2][7]
-
"Solvent Shock": Rapidly diluting a concentrated DMSO stock solution into an aqueous medium can cause the compound to "crash out" of the solution as it is no longer in a favorable solvent environment.[8]
-
Exceeding Solubility Limit: The final concentration of the compound in the cell culture medium may exceed its maximum solubility in that specific medium.[8]
-
Media Components: Interactions with salts, proteins, and other components in the cell culture medium can reduce the solubility of the compound.[8][9]
-
Temperature Fluctuations: Changes in temperature, such as moving from cold storage to a 37°C incubator, can affect the solubility of components in the media.[10]
Troubleshooting Guide: Solubility Issues in Media
This guide provides a systematic approach to addressing precipitation issues with this compound in cell culture media.
Visualizing the Problem: Troubleshooting Workflow
Data Presentation: Solubility and Stock Solutions
| Parameter | Recommendation | Rationale |
| Stock Solution Solvent | DMSO | High solubility for many organic small molecules.[2][7] |
| Stock Solution Concentration | 10 mM | A common starting concentration for subsequent dilutions.[2][3] |
| Storage of Powder | -20°C | Ensures long-term stability.[6] |
| Storage of Stock Solution | -80°C in single-use aliquots | Minimizes degradation from freeze-thaw cycles.[3][6] |
| Final DMSO Concentration in Media | ≤ 0.5% | Minimizes solvent-induced cytotoxicity to most cell lines.[2] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
Objective: To prepare a concentrated stock solution of this compound in DMSO and dilute it to a working concentration in cell culture medium with minimal precipitation.
Materials:
-
This compound powder
-
Anhydrous, cell culture grade DMSO[2]
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Pre-warmed (37°C) cell culture medium
Procedure:
Part A: Preparing a 10 mM Stock Solution in DMSO
-
Equilibrate the vial of this compound powder to room temperature before opening.
-
Accurately weigh a specific amount of the powder (e.g., 1 mg).
-
Calculate the volume of DMSO required to achieve a 10 mM concentration. The molecular weight of the specific batch of this compound is required for this calculation.
-
Add the calculated volume of DMSO to the vial.
-
Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) can be used if necessary.[3]
-
Visually inspect the solution to ensure no solid particles remain.
-
Aliquot the stock solution into single-use, sterile microcentrifuge tubes.
-
Store the aliquots at -80°C.[3]
Part B: Preparing a Working Solution in Cell Culture Medium
-
Thaw a single-use aliquot of the 10 mM this compound stock solution at room temperature.
-
Pre-warm the desired cell culture medium to 37°C.[8]
-
To minimize "solvent shock," perform a serial dilution. For example, to achieve a 10 µM working solution from a 10 mM stock:
-
First, dilute the 10 mM stock 1:10 in pre-warmed medium to create a 1 mM intermediate solution. Vortex immediately.
-
Then, dilute the 1 mM intermediate solution 1:100 in the final volume of pre-warmed medium to reach the 10 µM target concentration.
-
-
Vortex the final working solution immediately and thoroughly after adding the this compound concentrate.
-
Visually inspect the medium for any signs of precipitation before adding it to the cells.
Protocol 2: Western Blotting for Trk Signaling Pathway Inhibition
Objective: To assess the inhibitory effect of this compound on the phosphorylation of Trk and its downstream targets, AKT and ERK.
Materials:
-
Cells expressing Trk receptors (e.g., KM-12)[1]
-
This compound working solutions at various concentrations
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-Trk, anti-total-Trk, anti-phospho-AKT, anti-total-AKT, anti-phospho-ERK, anti-total-ERK
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (and a vehicle control, e.g., 0.1% DMSO) for the desired duration (e.g., 2-24 hours).[3]
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells with RIPA buffer containing inhibitors.
-
Centrifuge the lysates at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.[3]
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[3]
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
A decrease in the ratio of phosphorylated to total protein for Trk, AKT, and ERK with increasing concentrations of this compound indicates successful inhibition of the signaling pathway.
Signaling Pathway Diagram
The following diagram illustrates the Trk signaling pathway and the points of inhibition by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 5. Dimethyl Sulfoxide | (CH3)2SO | CID 679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Factors that determine stability of highly concentrated chemically defined production media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
Technical Support Center: Optimizing Trk-IN-30 Concentration for IC50 Determination
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to facilitate the accurate determination of the half-maximal inhibitory concentration (IC50) of Trk-IN-30 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent inhibitor of Tropomyosin receptor kinases (TRK), targeting TRKA, TRKB, and TRKC.[1] It functions by competing with ATP for the binding site in the kinase domain of the TRK receptors. This prevents the autophosphorylation and activation of the TRK receptors, which in turn blocks downstream signaling pathways crucial for cell proliferation and survival, such as the PI3K/AKT and MEK/ERK pathways.[1]
Q2: What are the reported IC50 values for this compound?
The inhibitory potency of this compound has been characterized against various TRK kinases. The reported IC50 values are summarized in the table below. It is important to note that these values can vary depending on the specific assay conditions, such as ATP concentration in biochemical assays.
| Target | IC50 (nM) |
| TRKA | 1.8 |
| TRKB | 0.98 |
| TRKC | 3.8 |
| TRKA G595R (mutant) | 54 |
| Data sourced from MedchemExpress.[1] |
Q3: What is a suitable starting concentration range for an IC50 experiment with this compound?
For initial experiments, it is recommended to use a broad range of concentrations spanning several orders of magnitude to capture the full dose-response curve. A common starting point is a 10-point, 3-fold or 10-fold serial dilution, for example, from 1 nM to 10 µM.[2][3] If prior data suggests an expected IC50, you can center your concentration range around that value.[4]
Q4: How should I prepare and store this compound?
Proper handling and storage are critical for maintaining the stability and activity of this compound.
-
Storage of Solid Compound : Store the lyophilized powder at -20°C or -80°C, protected from light and moisture.[2][5]
-
Stock Solution Preparation : Prepare a concentrated stock solution (e.g., 10 mM) in high-purity, anhydrous DMSO.[2][6]
-
Stock Solution Storage : Aliquot the DMSO stock solution into single-use vials and store at -20°C or -80°C to minimize freeze-thaw cycles.[2][5]
-
Working Solutions : Prepare fresh working solutions from the DMSO stock for each experiment by diluting in the appropriate cell culture medium. To avoid precipitation, add the DMSO stock to the medium dropwise while vortexing.[6] The final DMSO concentration in the assay should typically be kept below 0.5% to avoid solvent toxicity.[2][6]
Troubleshooting Guides
This section addresses common issues encountered during the determination of this compound's IC50 value.
Problem 1: The observed IC50 value is significantly higher than expected.
| Possible Cause | Suggested Solution |
| Compound Instability/Degradation | Ensure this compound has been stored correctly as a solid and in solution.[5] Use a fresh aliquot of the stock solution for each experiment. If possible, verify the integrity of the compound using analytical methods. |
| High ATP Concentration (in biochemical assays) | The IC50 of ATP-competitive inhibitors is sensitive to the ATP concentration. Ensure the ATP concentration in your assay is at or below the Km value for the kinase.[4] |
| Cell Line Insensitivity | Confirm that the cell line used is dependent on TRK signaling for proliferation and survival. This can be verified by checking for the presence of NTRK gene fusions or activating mutations.[3] |
| Poor Cell Permeability or Efflux | If using a cell-based assay, the compound may have difficulty entering the cells or may be actively pumped out. Consider using cell lines with known permeability characteristics or co-incubating with efflux pump inhibitors as a control experiment. |
| High Cell Seeding Density | Overly confluent cells may exhibit reduced sensitivity to inhibitors. Optimize the cell seeding density to ensure cells are in the logarithmic growth phase throughout the experiment.[3] |
| Inconsistent Incubation Times | Variations in the duration of drug exposure will affect the IC50 value. Maintain consistent incubation times across all experiments.[2] |
Problem 2: High variability between replicate wells.
| Possible Cause | Suggested Solution |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension before and during plating. Use a calibrated multichannel pipette for cell seeding. |
| Edge Effects | The outer wells of a 96-well plate are more prone to evaporation, which can affect cell growth. To mitigate this, avoid using the outermost wells for experimental samples and instead fill them with sterile PBS or media.[3] |
| Compound Precipitation | Hydrophobic compounds can precipitate when diluted in aqueous media. Prepare working solutions fresh and add the DMSO stock to the media slowly while mixing.[6] Visually inspect the wells for any precipitate. |
| Inaccurate Pipetting | Calibrate and use appropriate pipettes for all reagent additions. |
Problem 3: No dose-response curve or a very shallow curve is observed.
| Possible Cause | Suggested Solution |
| Incorrect Concentration Range | The concentrations tested may be too high or too low. Perform a wider range of serial dilutions in a preliminary experiment to identify the dynamic range of inhibition.[2] |
| Insufficient Incubation Time | The anti-proliferative effects of some kinase inhibitors can be time-dependent. Consider extending the incubation period (e.g., from 48 to 72 or 96 hours).[3] |
| Cell Line Not Dependent on TRK Signaling | Use a positive control cell line known to be sensitive to TRK inhibition (e.g., a cell line with an NTRK fusion) to validate the assay and compound activity.[3] |
| Assay Interference | The compound may interfere with the assay readout (e.g., autofluorescence). Run appropriate controls, such as compound in media without cells, to check for interference. |
Experimental Protocols
Detailed Methodology for IC50 Determination using an MTT Assay
This protocol provides a general framework for determining the IC50 of this compound in adherent cancer cell lines.
Materials:
-
This compound
-
DMSO (anhydrous)
-
Appropriate cancer cell line (e.g., with NTRK fusion)
-
Complete cell culture medium
-
96-well cell culture plates
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells that are in the logarithmic growth phase.
-
Adjust the cell suspension to the desired concentration (e.g., 5,000-10,000 cells/well) in complete medium.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[2]
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations.[2]
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a no-treatment control.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C in a 5% CO2 incubator.[2]
-
-
MTT Assay:
-
After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.[1]
-
Incubate the plate for an additional 3-4 hours at 37°C.[2]
-
Carefully remove the medium containing MTT.
-
Add 150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan (B1609692) crystals.[2]
-
Shake the plate gently for 10-15 minutes to ensure complete dissolution.[2]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 490 nm or 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the drug concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value.
-
Mandatory Visualizations
Caption: Simplified TRK signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for determining the IC50 of this compound.
References
preventing Trk-IN-30 precipitation in assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent precipitation of Trk-IN-30 in your assays. The following information is based on general principles for small molecule inhibitors of its class, as specific data for this compound is not publicly available.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for reconstituting this compound?
For initial stock solutions, we recommend using 100% Dimethyl Sulfoxide (DMSO). This compound is highly soluble in DMSO, and a concentrated stock (e.g., 10-50 mM) in this solvent will be stable when stored correctly.
Q2: I observed precipitation when diluting my this compound stock solution in aqueous buffer. What is causing this?
This is a common issue known as "fall-out" or precipitation upon dilution. It occurs because this compound, like many small molecule inhibitors, has low solubility in aqueous solutions. When the DMSO concentration drops significantly upon dilution into your assay buffer, the compound can crash out of solution.
Q3: What is the maximum recommended final concentration of DMSO in my assay?
Most cell-based and biochemical assays can tolerate a final DMSO concentration of up to 0.5%. However, it is crucial to determine the tolerance of your specific system. We recommend running a DMSO tolerance control experiment to assess its effect on your assay's performance.
Q4: Can I use other organic solvents to dissolve this compound?
While other solvents like ethanol (B145695) or DMF might be used, DMSO is generally preferred for creating high-concentration stock solutions. If you must use an alternative, it is essential to perform solubility testing first. The table below provides a summary of this compound solubility in common solvents.
Troubleshooting Guides
Issue: Precipitation observed in the stock solution.
-
Possible Cause: The stock solution was not prepared or stored correctly.
-
Solution:
-
Ensure the vial was at room temperature before opening to prevent water condensation.
-
Use high-purity, anhydrous DMSO for reconstitution.
-
Vortex or sonicate gently to ensure the compound is fully dissolved.
-
Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.
-
Issue: Precipitate forms immediately upon dilution in aqueous buffer.
This is the most common precipitation issue. The following workflow can help you troubleshoot and resolve it.
Caption: A workflow for troubleshooting precipitation upon dilution.
Data and Protocols
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility (Approx.) | Temperature (°C) | Notes |
| DMSO | > 100 mM | 25 | Recommended for stock solutions. |
| Ethanol (100%) | ~10 mM | 25 | May be suitable for some applications. |
| PBS (pH 7.4) | < 1 µM | 25 | Low aqueous solubility. |
| PBS + 0.1% Tween-20 | ~5 µM | 25 | Surfactant improves solubility. |
Protocol: Assessing this compound Solubility in Assay Buffer
This protocol helps determine the practical solubility limit of this compound in your specific assay buffer.
-
Prepare a high-concentration stock: Dissolve this compound in 100% DMSO to a concentration of 50 mM.
-
Create a dilution series: Prepare a series of dilutions of the this compound stock in your final assay buffer. The final DMSO concentration should be kept constant and at a level tolerated by your assay (e.g., 0.5%).
-
Incubate: Incubate the dilutions at the temperature of your experiment (e.g., 37°C) for a set period (e.g., 1-2 hours).
-
Observe for precipitation: Visually inspect each dilution for any signs of cloudiness or precipitate. You can also measure absorbance at 600 nm to quantify turbidity.
-
Determine the solubility limit: The highest concentration that remains clear is your working solubility limit in that specific buffer.
Signaling Pathway Context
This compound is an inhibitor of Tropomyosin receptor kinases (Trk). Understanding the pathway can help in designing your experiments.
Caption: Simplified Trk signaling pathway showing the point of inhibition.
Technical Support Center: Cell Line Resistance to Trk-IN-30
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to cell line resistance to Trk-IN-30, a potent inhibitor of Tropomyosin receptor kinases (TRK).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor targeting the Tropomyosin receptor kinase (TRK) family, including TRKA, TRKB, and TRKC.[1] It functions by competing with ATP for the binding site in the kinase domain of the TRK proteins, thereby inhibiting their catalytic activity.[2][3] This action blocks the downstream signaling pathways, primarily the RAS/MAPK and PI3K/AKT pathways, which are crucial for cell proliferation, survival, and growth.[1][2][4] this compound has shown inhibitory activity against wild-type TRK proteins and the drug-resistant mutant TRKA G595R.[1]
Q2: What are the primary mechanisms of acquired resistance to TRK inhibitors like this compound?
A2: Acquired resistance to TRK inhibitors can be broadly classified into two categories:
-
On-target resistance: This involves genetic alterations within the NTRK genes themselves, which prevent the inhibitor from binding effectively. These mutations typically occur in three main regions of the kinase domain:
-
Solvent front: Mutations in this region, such as NTRK1 G595R and NTRK3 G623R, are the most common cause of acquired resistance.[5][6][7]
-
Gatekeeper residue: These mutations, like NTRK1 F589L, are located deep within the ATP-binding pocket and control access to a hydrophobic pocket.[6][7][8]
-
xDFG motif: Alterations in this motif, for instance, NTRK1 G667C, can stabilize the active conformation of the kinase, thereby reducing inhibitor affinity.[6][7][8]
-
-
Off-target resistance: This occurs when cancer cells activate alternative signaling pathways to bypass their dependence on TRK signaling.[9] This allows the cells to survive and proliferate despite the presence of a potent TRK inhibitor. Common bypass pathways include the activation of the Mitogen-Activated Protein Kinase (MAPK) pathway through mutations in genes like BRAF (e.g., V600E) and KRAS (e.g., G12D), or the amplification of other receptor tyrosine kinases like MET.[4][8][10][11]
Q3: My NTRK fusion-positive cell line is showing decreased sensitivity to this compound. What are the initial steps to investigate this?
A3: The first step is to confirm the decreased sensitivity by re-evaluating the half-maximal inhibitory concentration (IC50) of this compound in your cell line compared to the parental, sensitive cell line. If resistance is confirmed, the next step is to determine the underlying mechanism. This typically involves a two-pronged approach:
-
Investigate on-target resistance: Perform sequencing of the NTRK kinase domain to identify any acquired mutations.
-
Investigate off-target resistance: Analyze the activation status of key downstream signaling pathways, such as the MAPK and PI3K/AKT pathways.
Troubleshooting Guides
Problem 1: Decreased sensitivity of a TRK fusion-positive cell line to this compound.
Logical Workflow for Investigating Resistance
Caption: Workflow for identifying resistance mechanisms.
Step-by-Step Guide:
-
Confirm Resistance:
-
Action: Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the IC50 value of this compound in the suspected resistant cell line and compare it to the parental sensitive cell line.[12]
-
Expected Outcome: A significant increase in the IC50 value confirms resistance.
-
-
Investigate On-Target Resistance:
-
Action: Isolate genomic DNA from both the resistant and parental cell lines. Perform Sanger sequencing or Next-Generation Sequencing (NGS) of the NTRK kinase domain.[8]
-
Expected Outcome: The presence of mutations in the solvent front, gatekeeper, or xDFG regions in the resistant cell line, which are absent in the parental line, indicates on-target resistance.[5][6][7]
-
-
Investigate Off-Target Resistance:
-
Action: Perform Western blot analysis to assess the phosphorylation status of key downstream signaling proteins, such as phospho-ERK (p-ERK) and phospho-AKT (p-AKT), in the presence and absence of this compound.[9][13]
-
Expected Outcome: If p-ERK or p-AKT levels remain elevated in the resistant cells despite this compound treatment, it suggests the activation of a bypass signaling pathway.[9]
-
Problem 2: An NTRK1 G595R solvent front mutation has been identified in the resistant cell line.
Signaling Pathway Overview
Caption: TRK signaling and inhibitor action.
Next Steps:
-
Consider a Next-Generation TRK Inhibitor: The NTRK1 G595R mutation is a known mechanism of resistance to first-generation TRK inhibitors.[5][14] Next-generation inhibitors, such as selitrectinib (B610772) and repotrectinib, have been specifically designed to overcome resistance mediated by such mutations.[5][15][16][17]
-
Experimental Validation: Test the efficacy of a next-generation TRK inhibitor on your resistant cell line using a cell viability assay to determine if sensitivity is restored.
Problem 3: No on-target mutations were found, but downstream MAPK signaling (p-ERK) remains active.
Experimental Workflow for Bypass Pathway Investigation
Caption: Investigating and targeting bypass pathways.
Next Steps:
-
Screen for Bypass Pathway Mutations:
-
Test Combination Therapy:
-
Action: Treat the resistant cell line with a combination of this compound and an inhibitor of the activated bypass pathway (e.g., a MEK inhibitor if the MAPK pathway is active).
-
Expected Outcome: A synergistic or additive effect on cell viability would suggest that dual pathway inhibition can overcome resistance.[10]
-
Quantitative Data Summary
Table 1: IC50 Values of this compound against various TRK kinases.
| Kinase | IC50 (nM) |
| TRKA | 1.8 |
| TRKB | 0.98 |
| TRKC | 3.8 |
| TRKA G595R | 54 |
Data sourced from MedchemExpress.[1]
Table 2: Frequency of Acquired Resistance Mechanisms to First-Generation TRK Inhibitors (Clinical Data).
| Resistance Mechanism | Frequency | Specific Mutations Observed |
| On-Target (NTRK mutations) | ~83% - 88% | NTRK1 G595R, NTRK3 G623R, NTRK1 F589L, NTRK3 F617I, NTRK1 G667C |
| Off-Target (Bypass Pathways) | ~11% - 12% | BRAF V600E, KRAS G12A, MET amplification |
| Unknown | ~6% | Not identified |
Data compiled from multiple studies.[5][18]
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
This protocol is used to determine the IC50 of an inhibitor.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[9]
-
Drug Treatment: Prepare serial dilutions of this compound. Replace the medium with medium containing the desired inhibitor concentrations. Include a vehicle control (e.g., DMSO). Incubate for 72 hours.[9][13]
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours.[9]
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and calculate the IC50 value using non-linear regression.[9]
Protocol 2: Western Blot for Phospho-Protein Analysis
This protocol is for assessing the activation of signaling pathways.[13]
-
Cell Treatment and Lysis: Seed cells and treat with this compound at various concentrations for a specified time (e.g., 2-4 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[13]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per sample on an SDS-polyacrylamide gel and transfer to a PVDF membrane.[13]
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies (e.g., p-TRK, total TRK, p-ERK, total ERK, p-AKT, total AKT, and a loading control like GAPDH or β-actin) overnight at 4°C.[13]
-
Wash and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour.
-
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate.[13]
Protocol 3: Establishing a TRK Inhibitor-Resistant Cell Line
This protocol outlines a method for generating a resistant cell line through continuous exposure.[13]
-
Initial Exposure: Determine the IC50 of this compound in the parental cell line. Continuously culture the cells in the presence of the inhibitor at a concentration equal to the IC20-IC30.[13]
-
Dose Escalation: Once the cells adapt and proliferate at a normal rate, gradually increase the inhibitor concentration in a stepwise manner. Monitor cell viability at each step.
-
Characterization: Once a resistant population is established (growing at a significantly higher inhibitor concentration), characterize the resistance mechanism using the protocols described above.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Insights into Current Tropomyosin Receptor Kinase (TRK) Inhibitors: Development and Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Current therapeutic landscape and resistance mechanisms to larotrectinib - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Current therapeutic landscape and resistance mechanisms to larotrectinib | Cancer Biology & Medicine [cancerbiomed.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Resistance to TRK inhibition mediated by convergent MAP kinase pathway activation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. aacrjournals.org [aacrjournals.org]
- 13. benchchem.com [benchchem.com]
- 14. aacrjournals.org [aacrjournals.org]
- 15. aacrjournals.org [aacrjournals.org]
- 16. go.drugbank.com [go.drugbank.com]
- 17. TRK inhibitor activity and resistance in TRK fusion-positive cancers in adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. ASCO – American Society of Clinical Oncology [asco.org]
Technical Support Center: Minimizing Trk-IN-30 Toxicity in Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in minimizing the toxicity of Trk-IN-30 in cell line experiments. The information is tailored for scientists and drug development professionals working with this potent pan-Trk inhibitor.
Understanding this compound: Mechanism and Potential for Toxicity
This compound is a powerful inhibitor of Tropomyosin receptor kinases (TrkA, TrkB, and TrkC), including the drug-resistant mutant TrkA G595R.[1] Its mechanism of action involves the inhibition of downstream signaling pathways, primarily the PI3K/AKT and MEK/ERK pathways, which are crucial for cell survival and proliferation.[1] This inhibition leads to cell cycle arrest at the G0/G1 phase and the induction of apoptosis in sensitive cancer cell lines.[1]
While highly effective against Trk-driven cancers, this compound, like other kinase inhibitors, can exhibit off-target effects and on-target toxicities in non-cancerous cells, which can complicate experimental results and data interpretation. Understanding and mitigating these toxicities is crucial for obtaining reliable and reproducible data.
Frequently Asked Questions (FAQs)
Q1: What are the known IC50 values for this compound?
A1: this compound has shown high potency against its primary targets. The known half-maximal inhibitory concentrations (IC50) are summarized in the table below.
| Target | IC50 (nM) |
| TrkA | 1.8[1] |
| TrkB | 0.98[1] |
| TrkC | 3.8[1] |
| TrkA G595R | 54[1] |
Q2: Why am I observing high levels of cell death in my non-cancerous control cell line?
A2: This could be due to on-target toxicity, where the inhibition of Trk signaling pathways, essential for the survival of certain normal cell types (e.g., neuronal cells), leads to apoptosis. Alternatively, it could be due to off-target effects, where this compound inhibits other kinases crucial for the survival of your specific cell line. It is recommended to perform a dose-response curve to determine the cytotoxic IC50 in your control cell line and compare it to the IC50 in your target cancer cell line to assess the therapeutic window.
Q3: How can I reduce the non-specific toxicity of this compound in my experiments?
A3: Several strategies can be employed to minimize off-target and on-target toxicity:
-
Optimize Concentration: Use the lowest effective concentration of this compound that maintains on-target pathway inhibition in your cancer cell line while minimizing toxicity in control lines.
-
Reduce Serum Concentration: High serum concentrations can bind to the inhibitor, reducing its free concentration and potentially necessitating higher, more toxic doses. If your cell line can tolerate it, consider reducing the serum percentage in your culture media during treatment.
-
Co-treatment with Cytoprotective Agents: The use of antioxidants like N-acetylcysteine (NAC) may help mitigate toxicity caused by increased reactive oxygen species (ROS) production, a common side effect of some kinase inhibitors.[2][3] Additionally, a pan-caspase inhibitor like Z-VAD-FMK can be used to determine if the observed toxicity is caspase-dependent apoptosis.[4][5]
Q4: What are the expected effects of this compound on the cell cycle?
A4: this compound has been shown to induce cell cycle arrest at the G0/G1 phase in sensitive cell lines.[1] You can verify this in your experimental system using cell cycle analysis by flow cytometry after propidium (B1200493) iodide (PI) staining.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| High background toxicity in multiple cell lines | 1. Concentration too high: The concentration of this compound may be excessive, leading to widespread off-target effects. 2. Solvent toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be at a toxic concentration. | 1. Perform a dose-response curve: Determine the IC50 for both your target and control cell lines to identify a therapeutic window. 2. Titrate this compound concentration: Start with a concentration range around the reported IC50 values for Trk kinases and assess both on-target pathway inhibition (e.g., by Western blot for p-Trk, p-AKT, p-ERK) and cell viability. 3. Control for solvent effects: Ensure the final concentration of the solvent is consistent across all conditions and is below the toxic threshold for your cell lines (typically <0.5% for DMSO). |
| Inconsistent results between experiments | 1. Cell passage number: High passage numbers can lead to genetic drift and altered drug sensitivity. 2. Cell density: The initial seeding density can affect cell proliferation rates and drug response. 3. Reagent variability: Inconsistent preparation of this compound stock solutions or other reagents. | 1. Use low-passage cells: Maintain a consistent and low passage number for your cell lines. 2. Standardize seeding density: Optimize and standardize the initial cell seeding density for all experiments. 3. Prepare fresh stock solutions: Prepare fresh this compound stock solutions regularly and store them appropriately. |
| Toxicity observed, but unsure of the mechanism (apoptosis vs. necrosis) | 1. Different cell death pathways: this compound may induce different cell death mechanisms depending on the cell type and concentration. | 1. Perform an Annexin V/PI apoptosis assay: This will allow you to distinguish between early apoptotic, late apoptotic, and necrotic cells. 2. Measure caspase activity: Use a caspase-3/7 activity assay to confirm the involvement of executioner caspases in the apoptotic pathway. 3. Assess mitochondrial membrane potential: Use a JC-1 assay to determine if there is a loss of mitochondrial membrane potential, a key event in the intrinsic apoptotic pathway.[6][7] |
| Reduced on-target efficacy at non-toxic concentrations | 1. Drug efflux: Cells may be actively pumping out the inhibitor. 2. Rapid metabolism: The inhibitor may be quickly metabolized by the cells. | 1. Verify target engagement: Confirm that this compound is inhibiting its target at the intended concentration by performing a Western blot for phosphorylated Trk, AKT, and ERK. 2. Consider a time-course experiment: Assess on-target inhibition and cell viability at different time points to understand the kinetics of the response. |
Experimental Protocols
Cell Viability Assay (MTT/XTT Assay)
This protocol is to determine the cytotoxic effects of this compound on cell lines.
Materials:
-
Cell line(s) of interest
-
Complete culture medium
-
This compound
-
MTT or XTT reagent
-
Solubilization solution (for MTT)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium and add 100 µL of the medium containing different concentrations of this compound or vehicle control (e.g., DMSO) to the wells.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) or 50 µL of XTT solution to each well and incubate for 2-4 hours at 37°C.
-
If using MTT, add 100 µL of solubilization solution to each well and incubate overnight at 37°C.
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for XTT) using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Apoptosis Assay (Annexin V/PI Staining)
This protocol is to differentiate between viable, apoptotic, and necrotic cells after treatment with this compound.
Materials:
-
Treated and untreated cells
-
Annexin V-FITC (or other fluorophore) Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Induce apoptosis in your cells by treating them with the desired concentration of this compound for the appropriate duration. Include untreated and positive controls.
-
Harvest the cells (including any floating cells in the supernatant) and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is to determine the effect of this compound on cell cycle progression.
Materials:
-
Treated and untreated cells
-
PBS
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Harvest approximately 1-2 x 10^6 cells for each condition.
-
Wash the cells with PBS and centrifuge.
-
Resuspend the cell pellet in 500 µL of PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells on ice or at -20°C for at least 30 minutes.
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cells once with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry.
Visualizing Key Pathways and Workflows
References
- 1. researchgate.net [researchgate.net]
- 2. Possible Beneficial Effects of N-Acetylcysteine for Treatment of Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-acetylcysteine inhibits kinase phosphorylation during 3T3-L1 adipocyte differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. invivogen.com [invivogen.com]
- 6. JC-1 Mitochondrial Membrane Potential Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving Trk-IN-30 Stability in Solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address stability issues encountered with Trk-IN-30 in solution.
Troubleshooting Guide
This guide is designed to help you identify and resolve common issues related to the stability of this compound in your experiments.
Issue 1: Precipitation of this compound in Aqueous Solution After Dilution from DMSO Stock
| Possible Cause | Recommended Solution |
| Low Aqueous Solubility: this compound, like many kinase inhibitors, is hydrophobic and may have limited solubility in aqueous buffers.[1] | - Decrease Final Concentration: The concentration of this compound may be too high for its aqueous solubility limit. Try lowering the final concentration in your assay. - Optimize DMSO Concentration: While high concentrations of DMSO can be toxic to cells, a minimal amount is necessary to maintain solubility. It is advisable to keep the final DMSO concentration below 1%, but this may need optimization for your specific cell line and this compound concentration.[1] - Use a Co-solvent: Consider using a small percentage of a water-miscible organic co-solvent, such as ethanol, in your final aqueous solution.[1] |
| pH-Dependent Solubility: The solubility of this compound may be influenced by the pH of the buffer.[1] | - Adjust Buffer pH: If your experimental setup allows, test a range of pH values for your aqueous buffer to determine the optimal pH for this compound solubility.[1] |
| Improper Dilution Technique: Rapidly adding a concentrated DMSO stock to an aqueous buffer can cause the compound to precipitate. | - Serial Dilutions in DMSO: Perform initial serial dilutions of your high-concentration this compound stock in DMSO before making the final dilution into your aqueous buffer.[2] - Stirring During Dilution: Add the this compound DMSO solution to the aqueous buffer dropwise while gently stirring or vortexing to ensure rapid and even dispersion. |
Issue 2: Degradation of this compound in Solution Over Time
| Possible Cause | Recommended Solution |
| Hydrolysis: this compound may be susceptible to hydrolysis, especially at non-neutral pH and elevated temperatures. | - Use Freshly Prepared Solutions: Prepare working solutions of this compound immediately before use. - pH Control: Maintain the pH of your stock and working solutions within a stable range. Buffer your aqueous solutions appropriately.[3] |
| Oxidation: The molecule may be sensitive to oxidation from dissolved oxygen or reactive species in the solution.[3] | - Use High-Purity Solvents: Use anhydrous, high-purity solvents to minimize contaminants.[4] - Inert Gas Overlay: For long-term storage of stock solutions, consider purging the vial headspace with an inert gas like argon or nitrogen before sealing.[3] |
| Photodegradation: Exposure to light, particularly UV light, can cause degradation of the compound.[3] | - Protect from Light: Store stock and working solutions in amber vials or tubes, or wrap them in aluminum foil. Minimize exposure to ambient light during experiments.[3] |
| Repeated Freeze-Thaw Cycles: Repeatedly freezing and thawing DMSO stock solutions can lead to compound degradation and absorption of atmospheric moisture by the hygroscopic DMSO.[5][6] | - Aliquot Stock Solutions: Prepare single-use aliquots of your this compound stock solution to avoid multiple freeze-thaw cycles.[6] |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: The recommended solvent for preparing high-concentration stock solutions of this compound is high-purity, anhydrous dimethyl sulfoxide (B87167) (DMSO).[6]
Q2: How should I store solid this compound and its stock solutions?
A2: Solid this compound should be stored at -20°C, protected from light and moisture.[6] Stock solutions in DMSO should be aliquoted into single-use vials and stored at -80°C for long-term stability.[3][6]
Q3: I see a color change in my this compound solution. What does this indicate?
A3: A change in the color of your solution may indicate chemical degradation or oxidation of this compound.[3] It is recommended to discard the solution and prepare a fresh one.
Q4: How can I confirm if this compound is degrading in my experimental conditions?
A4: You can perform a stability study by incubating this compound in your experimental medium at the relevant temperature for different durations (e.g., 0, 2, 8, 24 hours). The concentration of the remaining intact this compound at each time point can be quantified using a stability-indicating analytical method like High-Performance Liquid Chromatography (HPLC).[7]
Q5: What is the typical stability of a kinase inhibitor like this compound in cell culture medium?
A5: The stability of small molecule inhibitors in cell culture media can vary significantly depending on the compound's structure and the components of the medium. Some compounds may be stable for over 48 hours, while others may degrade more rapidly.[8] It is crucial to determine the stability of this compound in your specific cell culture medium and under your experimental conditions.
Quantitative Data
While specific, publicly available stability data for this compound is limited, the following table provides representative stability data for a generic kinase inhibitor in common laboratory solvents. Researchers should perform their own stability studies to determine the precise stability of this compound under their specific experimental conditions.
Table 1: Representative Stability of a Generic Kinase Inhibitor in Various Solvents
| Solvent | Temperature | Incubation Time (hours) | Percent Remaining (Mean ± SD) |
| DMSO | -20°C | 72 | 99.2 ± 0.5% |
| DMSO | 4°C | 72 | 97.5 ± 1.1% |
| DMSO | Room Temperature | 72 | 91.8 ± 2.3% |
| PBS (pH 7.4) | 37°C | 24 | 85.3 ± 3.1% |
| Cell Culture Medium + 10% FBS | 37°C | 24 | 88.9 ± 2.7% |
This data is for illustrative purposes only and should not be considered as definitive for this compound.
Experimental Protocols
Protocol: Determining the Stability of this compound in Solution using HPLC
This protocol outlines a general procedure for assessing the stability of this compound in a chosen solvent or medium.
Materials:
-
This compound
-
High-purity solvent (e.g., DMSO, PBS, cell culture medium)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 reverse-phase HPLC column
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for mobile phase modification)
-
Incubator or water bath
-
Autosampler vials
Procedure:
-
Prepare a Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Prepare Working Solution: Dilute the stock solution to the desired final concentration (e.g., 10 µM) in the test solvent or medium.
-
Incubation: Aliquot the working solution into multiple vials and incubate them at the desired temperature (e.g., 37°C).
-
Time Points: At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove one vial from the incubator. The 0-hour time point should be processed immediately after preparation.
-
Sample Preparation: If the sample is in a complex medium like cell culture medium, it may require a protein precipitation step. Add an equal volume of cold acetonitrile, vortex, and centrifuge to pellet the precipitated proteins. Transfer the supernatant to an HPLC vial.
-
HPLC Analysis:
-
Inject the samples onto the HPLC system.
-
Use a suitable mobile phase gradient to separate this compound from any potential degradants. A common starting point is a gradient of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).
-
Monitor the elution profile at the wavelength of maximum absorbance for this compound.
-
-
Data Analysis:
-
Determine the peak area of the intact this compound at each time point.
-
Calculate the percentage of this compound remaining at each time point relative to the 0-hour time point using the following formula: % Remaining = (Peak Area at time 't' / Peak Area at time 0) * 100
-
Visualizations
Trk Signaling Pathway and Inhibition by this compound
Tropomyosin receptor kinases (TrkA, TrkB, and TrkC) are receptor tyrosine kinases that, upon binding to their neurotrophin ligands, dimerize and autophosphorylate. This activation initiates downstream signaling cascades, primarily the RAS/MAPK, PI3K/AKT, and PLCγ pathways, which are crucial for cell proliferation, survival, and differentiation.[9] this compound acts as an inhibitor of this pathway by blocking the kinase activity of Trk receptors.[7]
Caption: Trk signaling pathway and the point of inhibition by this compound.
Experimental Workflow for Assessing this compound Stability
The following workflow outlines the key steps in determining the stability of this compound in a given solution.
References
- 1. erichuanglab.ucsf.edu [erichuanglab.ucsf.edu]
- 2. ijtsrd.com [ijtsrd.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. benchchem.com [benchchem.com]
- 8. Neurotrophin-regulated signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rjpn.org [rjpn.org]
Technical Support Center: p-Trk Western Blot Analysis
This guide provides comprehensive troubleshooting advice and detailed protocols for researchers encountering weak or absent signals when performing Western blots for phosphorylated Tyrosine Kinase (p-Trk) receptors.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during p-Trk Western blotting in a question-and-answer format.
Q1: Why is my phosphorylated Trk (p-Trk) signal completely absent or very weak?
A weak or non-existent signal can stem from multiple stages of the Western blot protocol. Here is a checklist of potential causes and solutions:
-
Low Target Abundance: The expression of p-Trk may be very low in your specific cells or tissue, or the specific phosphorylation event may be transient or substoichiometric.[1]
-
Solution: Increase the amount of protein loaded per well. For low-abundance targets, loading 50-100 µg of total protein may be necessary.[2][3] Consider enriching your sample for the target protein using immunoprecipitation (IP).[4][5] If applicable, stimulate cells with a known Trk ligand (e.g., NGF, BDNF) to induce phosphorylation and include this as a positive control.[1][2]
-
-
Sample Dephosphorylation: Endogenous phosphatases released during cell lysis can rapidly remove the phosphate (B84403) groups you are trying to detect.[5]
-
Solution: Always prepare lysis buffer fresh with a broad-spectrum phosphatase inhibitor cocktail.[6][7] It is also critical to include protease inhibitors to prevent protein degradation.[4][5] Perform all sample preparation steps on ice or at 4°C using pre-chilled buffers and equipment to minimize enzyme activity.[3]
-
-
Inefficient Protein Transfer: Trk receptors are large proteins (140-145 kDa), which can be difficult to transfer efficiently from the gel to the membrane.[8]
-
Solution: Optimize your transfer conditions. For large proteins, a wet (tank) transfer is generally more efficient than semi-dry methods.[8][9] Consider an overnight transfer at a low, constant voltage in a cold room.[8] You can also modify the transfer buffer by adding a low concentration of SDS (0.01-0.05%) to improve protein mobility out of the gel and reducing the methanol (B129727) percentage to 10% or less to prevent protein precipitation.[10][11]
-
-
Suboptimal Antibody Performance: The primary or secondary antibody may be inactive, used at the wrong concentration, or have low affinity for the target.[4][12]
-
Solution: Titrate your primary antibody to determine the optimal concentration.[4] If the manufacturer provides a starting dilution, try a range around that recommendation (e.g., 1:500, 1:1000, 1:2000).[13] Ensure antibodies have been stored correctly and are not expired.[14] For phospho-specific antibodies, an overnight incubation at 4°C is often recommended to maximize binding.[1]
-
-
Inadequate Detection: The chemiluminescent substrate may not be sensitive enough for your target's abundance, or the exposure time may be too short.[2][4]
Q2: I see a signal for total Trk, but not for p-Trk. What is the issue?
This strongly suggests the problem lies with preserving the phosphorylation state or the specificity of the p-Trk antibody.
-
Phosphatase Activity: As mentioned above, this is the most common culprit. If phosphatases are not adequately inhibited during lysis, the p-Trk signal will be lost.[5][7]
-
Solution: Ensure your lysis buffer contains freshly added phosphatase inhibitors. A useful control is to treat a sample with a phosphatase (e.g., lambda protein phosphatase) before running the gel; the signal in this lane should disappear, confirming your antibody is phospho-specific.[15]
-
-
Incorrect Buffer Composition: Phosphate-based buffers (PBS) can interfere with the binding of some phospho-specific antibodies.[16]
-
Blocking Agent Interference: Milk is a common blocking agent, but it contains high levels of the phosphoprotein casein.[17] The anti-phospho antibody may bind to the casein on the membrane, leading to high background or reduced binding to the actual target.[17]
Q3: How can I be sure my phospho-specific antibody is working correctly?
Validating a phospho-specific antibody is critical for reliable results.
-
Solution: The best validation involves biological controls.[1]
-
Stimulation/Inhibition: Treat cells with a known activator (e.g., BDNF) to increase phosphorylation or an inhibitor to decrease it. The p-Trk signal should increase and decrease accordingly, while the total Trk signal remains stable.[2]
-
Phosphatase Treatment: Treat a lysate from stimulated cells with a phosphatase. This should ablate the signal from the phospho-specific antibody but not the total protein antibody.[15]
-
Peptide Competition: If available, pre-incubate the antibody with the phosphorylated peptide immunogen, which should block its binding to the protein on the membrane. A non-phosphorylated version of the peptide should not have this effect.[16]
-
Quantitative Data & Optimization Parameters
The following tables provide starting points for key quantitative parameters in your p-Trk Western blot.
Table 1: ECL Substrate Sensitivity Comparison
| Sensitivity Level | Detection Range | Signal Duration | Recommended Use Case |
| Standard (Pico) | Low picogram | Short (minutes) | High-abundance proteins.[18] |
| Medium (High Pico) | Mid-to-high picogram | Moderate (minutes to hours) | Medium-abundance proteins.[18] |
| High (Femto) | Low-to-mid femtogram | Long (hours) | Low-abundance targets like p-Trk.[19][20][21] |
| Maximum (High Femto) | High attomole to low femtogram | Very Long (up to 24 hours) | Extremely low-abundance proteins.[18][20] |
Table 2: Optimization of Key Western Blot Parameters
| Parameter | Standard Condition | Optimization Strategy for Weak p-Trk Signal |
| Protein Load | 20-30 µg total lysate | Increase to 50-100 µg.[2][3] |
| Primary Antibody Dilution | 1:1000 | Titrate a range (e.g., 1:250, 1:500, 1:1000, 1:2000).[13] |
| Primary Antibody Incubation | 1-2 hours at RT | Extend to overnight at 4°C.[1] |
| Blocking Buffer | 5% Non-fat Dry Milk in TBST | Use 3-5% BSA in TBST.[6] |
| Wash Buffer | PBST or TBST | Strongly recommend TBST to avoid phosphate interference.[5] |
| Transfer Buffer (Large Proteins) | 20% Methanol | Reduce methanol to ≤10%; add SDS to 0.01-0.05%.[8][10] |
Experimental Protocols
Protocol 1: Cell Lysis for Phosphorylated Protein Analysis
This protocol is designed to preserve the phosphorylation state of proteins during sample preparation.
-
Preparation: Pre-chill all buffers, centrifuges, and tubes to 4°C.
-
Wash Cells: Wash cell culture plates twice with ice-cold PBS to remove media. Aspirate PBS completely.
-
Prepare Lysis Buffer: Prepare fresh RIPA buffer (or other appropriate lysis buffer) and immediately before use, add a protease inhibitor cocktail and a phosphatase inhibitor cocktail to a 1X final concentration.[7]
-
Cell Lysis: Add the ice-cold lysis buffer to the plate (e.g., 500 µL for a 10 cm plate). Scrape the cells using a cell lifter and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubation: Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Clarification: Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect Supernatant: Carefully transfer the supernatant (the protein lysate) to a new pre-chilled tube.
-
Quantification: Determine the protein concentration using a standard protein assay (e.g., BCA assay).
-
Sample Preparation: Mix the desired amount of protein with 4X Laemmli sample buffer. Boil at 95-100°C for 5-10 minutes. The samples are now ready for SDS-PAGE or can be stored at -80°C.[3][5]
Protocol 2: Western Blotting for p-Trk
-
SDS-PAGE: Load 30-80 µg of protein lysate per well onto a low-percentage (e.g., 6-8%) Tris-glycine polyacrylamide gel to achieve good resolution for high molecular weight proteins.[8][9] Run the gel according to standard procedures.
-
Protein Transfer:
-
Activate a PVDF membrane in methanol for 30 seconds, then equilibrate in transfer buffer.
-
Assemble the transfer stack (gel-membrane sandwich), ensuring no air bubbles are trapped between the gel and the membrane.[4][22]
-
Perform a wet (tank) transfer. For large proteins like Trk (~140 kDa), transfer overnight at 30V at 4°C or for 2-3 hours at 100V.[8]
-
After transfer, verify transfer efficiency by staining the membrane with Ponceau S.[22]
-
-
Blocking:
-
Primary Antibody Incubation:
-
Dilute the p-Trk primary antibody in 5% BSA in TBST at its optimal, pre-determined concentration.
-
Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.[1]
-
-
Washing: Wash the membrane three times for 10 minutes each with a large volume of TBST.[24]
-
Secondary Antibody Incubation:
-
Incubate the membrane with an HRP-conjugated secondary antibody (diluted in 5% BSA or milk in TBST) for 1 hour at room temperature with gentle agitation.[24]
-
-
Final Washes: Repeat the washing step (Step 5).
-
Detection:
-
(Optional) Stripping and Reprobing for Total Trk:
-
After imaging, the blot can be stripped and re-probed with an antibody for total Trk to serve as a loading control. It is recommended to probe for the low-abundance phospho-protein first.[1]
-
Visual Guides
Simplified Trk Signaling Pathway
Caption: Overview of the Trk receptor activation and signaling cascade.
General Western Blot Workflow for p-Trk
Caption: Key stages in the p-Trk Western blotting experimental workflow.
Troubleshooting Logic for Weak p-Trk Signal
Caption: A logical workflow for diagnosing the cause of a weak p-Trk signal.
References
- 1. blog.cellsignal.com [blog.cellsignal.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Western Blot Troubleshooting: Weak/No Signal & Other | Proteintech Group [ptglab.com]
- 5. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 6. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 7. Phosphatase Inhibitor Cocktail (100X) | Cell Signaling Technology [cellsignal.com]
- 8. Six Tips for Transferring Large Proteins for Western Blotting - Advansta Inc. [advansta.com]
- 9. bosterbio.com [bosterbio.com]
- 10. Successful Transfer High Molecular Weight Proteins during Western Blotting | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. biocompare.com [biocompare.com]
- 12. Western Blot Troubleshooting Guide | R&D Systems [rndsystems.com]
- 13. 7 Tips For Optimizing Your Western Blotting Experiments | Proteintech Group | 武汉三鹰生物技术有限公司 [ptgcn.com]
- 14. Western Blot Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 15. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 16. biocompare.com [biocompare.com]
- 17. Detection problems in Western blot | Abcam [abcam.com]
- 18. m.youtube.com [m.youtube.com]
- 19. bio-rad.com [bio-rad.com]
- 20. atlantisbioscience.com [atlantisbioscience.com]
- 21. biocompare.com [biocompare.com]
- 22. Western blot troubleshooting guide! [jacksonimmuno.com]
- 23. researchgate.net [researchgate.net]
- 24. ptglab.com [ptglab.com]
Technical Support Center: Troubleshooting Edge Effects in 96-Well Plate Assays with Trk-IN-30
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during 96-well plate experiments, with a specific focus on mitigating edge effects when working with small molecule inhibitors like Trk-IN-30.
Frequently Asked Questions (FAQs)
Q1: What is the "edge effect" in a 96-well plate?
The edge effect is a well-documented phenomenon in microplate assays where the wells on the perimeter of the plate behave differently from the interior wells.[1][2][3] This discrepancy is primarily caused by a higher rate of evaporation of the culture medium from the outer wells compared to the central wells.[1][4] The corner wells are often the most severely affected.[3] This differential evaporation can lead to significant variations in cell growth, viability, and the concentration of reagents, including your test compound (e.g., this compound).[1][3]
Q2: How can the edge effect impact my results with this compound?
The edge effect can significantly compromise the accuracy and reproducibility of your experiments with this compound. Increased evaporation in the outer wells leads to a higher concentration of salts, media components, and this compound itself.[1] This can result in:
-
Inaccurate IC50 values: The apparent potency of this compound may be artificially inflated in the edge wells due to the increased concentration.
-
Poor data reproducibility: The variability between the outer and inner wells can lead to a high coefficient of variation (CV), making it difficult to obtain consistent results between replicate plates.[1]
-
Altered cellular responses: Changes in osmolarity and nutrient concentration can stress cells, affecting their health and response to this compound, independent of its specific inhibitory activity.[1]
Q3: What are the primary causes of the edge effect?
The main driver of the edge effect is the thermal gradient across the microplate. The outer wells are more exposed to the external environment of the incubator and experience more rapid temperature fluctuations, especially when the incubator door is opened.[3] This leads to a higher rate of evaporation from the liquid surface in these wells.[3] Low humidity within the incubator can exacerbate this issue.[5]
Q4: Are there specific types of 96-well plates that are less prone to edge effects?
Yes, several manufacturers have designed plates to minimize the edge effect. Some plates feature wider edges or moats that can be filled with sterile water or media to create a humidity barrier around the experimental wells.[6][7] These designs help to insulate the outer wells and reduce evaporation.[6][7] For example, the Thermo Scientific Nunc Edge 2.0 96-Well Plate is engineered with a surrounding moat that, when filled, can reduce the overall plate evaporation rate to less than 2% over a four-day incubation period.[6]
Troubleshooting Guides
Issue: High variability in results across my 96-well plate when testing this compound.
If you are observing inconsistent results, such as a gradient of cell viability or variable inhibition by this compound from the edge to the center of the plate, it is highly likely you are experiencing an edge effect.
Caption: Troubleshooting workflow for identifying and resolving edge effects.
Issue: My IC50 values for this compound are not reproducible between experiments.
Poor reproducibility of potency measurements is a common consequence of unaddressed edge effects. The degree of evaporation can vary depending on incubator usage and ambient conditions, leading to fluctuating IC50 values.
Solution:
-
Standardize your experimental setup: Consistently apply mitigation strategies for every experiment.
-
Use a consistent plate layout: Design your plate map to exclude the outer wells from experimental samples or to use them for controls where some variation is acceptable.
-
Ensure proper incubator conditions: Maintain high humidity (>95%) in your incubator and minimize the frequency and duration of door openings.[7]
Experimental Protocols
Protocol 1: Quantifying Evaporation-Induced Edge Effects
This protocol allows you to measure the extent of evaporation in your 96-well plates under your specific laboratory conditions.
Materials:
-
Standard 96-well flat-bottom tissue culture plate
-
Phosphate-buffered saline (PBS) or sterile water
-
Multichannel pipette
-
Adhesive plate sealer (optional)
Methodology:
-
Add 200 µL of PBS or sterile water to every well of a 96-well plate.
-
Carefully record the initial weight of the plate.
-
Incubate the plate under your standard experimental conditions (e.g., 37°C, 5% CO2) for your typical assay duration (e.g., 72 hours).
-
After incubation, allow the plate to return to room temperature.
-
Record the final weight of the plate.
-
To assess individual well evaporation, carefully measure the remaining volume in each well using a multichannel pipette.
-
Calculate the percentage of volume loss for each well.
Protocol 2: Mitigating Edge Effects in a Cell-Based Trk Inhibition Assay
This protocol outlines a standard procedure for determining the IC50 of this compound while incorporating best practices to minimize edge effects.
Materials:
-
Trk-expressing cell line (e.g., a cell line with an NTRK fusion)
-
Cell culture medium
-
This compound
-
Sterile PBS or water
-
96-well tissue culture plates (a plate designed to reduce edge effects is recommended)
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Multichannel pipette
Methodology:
Caption: Experimental workflow for a cell-based Trk inhibition assay.
-
Plate Hydration: Fill the 36 outer wells of the 96-well plate with 200 µL of sterile PBS or water to serve as a humidity reservoir.[2][8] This leaves the inner 60 wells for your experiment.[8]
-
Cell Seeding: Seed your Trk-expressing cells at the desired density into the 60 inner wells.
-
Incubation for Adhesion: Incubate the plate for 24 hours to allow for cell adhesion.
-
Compound Addition: Prepare serial dilutions of this compound and add them to the appropriate wells. Include vehicle-only controls.
-
Treatment Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
Viability Assessment: Add a cell viability reagent according to the manufacturer's instructions.
-
Data Acquisition: Measure the output signal (e.g., luminescence, fluorescence, or absorbance) using a plate reader.
-
Data Analysis: Plot the dose-response curve and calculate the IC50 value for this compound.
Data Presentation
Table 1: Example Evaporation Data from a 96-Well Plate
This table presents hypothetical data from the evaporation quantification protocol, demonstrating a typical edge effect.
| Well Location | Average Volume Loss (%) | Standard Deviation |
| Corner Wells (n=4) | 45.2% | 5.8% |
| Outer Edge Wells (non-corner, n=32) | 31.5% | 4.2% |
| Inner Wells (n=60) | 8.3% | 2.1% |
Data based on a 72-hour incubation period at 37°C.
Table 2: Hypothetical Impact of Edge Effect on this compound IC50 Values
This table illustrates how the edge effect can skew the perceived potency of this compound.
| Data Set | Calculated IC50 of this compound |
| Data from Inner Wells Only | 15.8 nM |
| Data from Outer Wells Only | 9.7 nM |
| Data from All Wells | 12.5 nM |
These hypothetical values demonstrate the artificial increase in potency observed in the outer wells due to compound concentration.
Visualization of Relevant Pathways
Trk Signaling Pathway
The following diagram illustrates the general signaling cascade initiated by Trk receptor activation, which is the target of this compound.
Caption: Simplified Trk signaling pathway and the inhibitory action of this compound.
References
- 1. Three Ways To Reduce Microplate Edge Effect | Microplate Assays [wellplate.com]
- 2. Blog [midsci.com]
- 3. youtube.com [youtube.com]
- 4. gmpplastic.com [gmpplastic.com]
- 5. researchgate.net [researchgate.net]
- 6. New cell culture plate eliminates 'edge effect' during extended incubation [cleanroomtechnology.com]
- 7. Reducing the edge effect - Advancing Cell Culture [thermofisher.com]
- 8. Eliminating the Edge Effect with ReCO2ver™ [scintica.com]
Technical Support Center: Troubleshooting Unexpected Phenotypes with Trk Inhibitor Treatment
Disclaimer: Information regarding a specific compound designated "Trk-IN-30" is not publicly available. This guide provides general troubleshooting advice and technical support for researchers working with novel or established Tropomyosin receptor kinase (Trk) inhibitors, based on common challenges observed with this class of compounds.
This resource is designed for researchers, scientists, and drug development professionals. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you might encounter during your experiments with Trk inhibitors.
Frequently Asked Questions (FAQs)
Q1: What are Trk inhibitors and how do they work?
Trk inhibitors are a class of targeted therapy that function by blocking the activity of Tropomyosin receptor kinases (TrkA, TrkB, and TrkC).[1] These kinases are critical for the development and function of the nervous system.[1] In certain cancers, chromosomal rearrangements can lead to the formation of oncogenic NTRK gene fusions, resulting in constitutively active Trk fusion proteins that drive tumor growth.[1] Trk inhibitors are ATP-competitive, binding to the ATP-binding pocket of the Trk kinase domain, thereby preventing phosphorylation and the activation of downstream signaling pathways.[2] This ultimately leads to the inhibition of cell proliferation and induction of apoptosis in Trk fusion-positive cancer cells.[2]
Q2: We are observing unexpected physiological or behavioral changes in our animal models (e.g., weight gain, dizziness, ataxia) after Trk inhibitor treatment. Are these off-target effects?
Not necessarily. These are often potent "on-target" effects of Trk inhibition, stemming from the physiological role of Trk signaling in the nervous system. While unexpected in a cancer research setting, these phenotypes can be indicators of strong target engagement. Key on-target effects include:
-
Weight Gain: TrkB signaling is involved in the regulation of appetite and energy balance. Inhibition of TrkB can lead to hyperphagia (increased appetite) and subsequent weight gain.[2]
-
Neurological Effects: Trk receptors are essential for the development and maintenance of the nervous system. Therefore, their inhibition can lead to neurological symptoms such as dizziness, ataxia (impaired coordination), and changes in gait.[2]
-
Withdrawal Pain: Abruptly stopping Trk inhibitor treatment can lead to a rebound in pain sensitivity. This is thought to be related to the upregulation of pain receptors.[2]
Q3: What are the primary mechanisms of acquired resistance to Trk inhibitors?
Acquired resistance to Trk inhibitors is a significant challenge and can be broadly categorized into two main mechanisms:
-
On-Target Resistance: This involves the development of secondary mutations within the kinase domain of the NTRK gene. These mutations can prevent the inhibitor from binding effectively to the Trk protein.[3]
-
Off-Target (Bypass) Resistance: Cancer cells can activate alternative signaling pathways to circumvent their dependence on Trk signaling, allowing them to continue to grow and proliferate despite the presence of a Trk inhibitor.[4]
Troubleshooting Guides
Scenario 1: Unexpected Phenotypes in In Vivo Models
You are observing unexpected physiological or behavioral changes in your animal models treated with a Trk inhibitor.
| Observed Phenotype | Potential Cause | Troubleshooting Steps |
| Significant Weight Gain | On-target inhibition of TrkB in the central nervous system, leading to hyperphagia.[2] | 1. Monitor Food Intake: Quantify daily food consumption to confirm hyperphagia. 2. Dose-Response Study: Determine if the weight gain is dose-dependent by testing a range of inhibitor concentrations. 3. Pair-Feeding Study: To distinguish between metabolic effects and hyperphagia, a pair-feeding study can be conducted where the control group is fed the same amount of food as the treated group. |
| Dizziness, Ataxia, Altered Gait | On-target inhibition of Trk receptors in the cerebellum and other parts of the nervous system.[2] | 1. Neurological Assessment: Perform systematic neurological examinations, such as rotarod or balance beam tests, to quantify the phenotype.[5] 2. Dose Reduction: Assess if the neurological symptoms are dose-dependent.[2] 3. Histopathological Analysis: Examine brain tissue, particularly the cerebellum, for any morphological changes. |
| Sudden Death or Severe Morbidity | Potential off-target toxicity or severe on-target effects. | 1. Kinase Profiling: Screen the inhibitor against a broad panel of kinases to identify potential off-target interactions. 2. Necropsy and Histopathology: Conduct a thorough examination of all major organs to identify any signs of toxicity. 3. Consult Toxicology Literature: Review toxicological data for structurally related compounds. |
Scenario 2: Loss of Inhibitor Efficacy in Cell Culture
Your Trk fusion-positive cancer cell line, which was initially sensitive to the Trk inhibitor, is now showing reduced responsiveness.
| Potential Cause | Troubleshooting Steps |
| On-Target Resistance (NTRK Mutation) | 1. Sequence the NTRK Kinase Domain: Perform Sanger or Next-Generation Sequencing (NGS) of the NTRK fusion gene's kinase domain to identify acquired mutations. 2. Test a Second-Generation Inhibitor: If a known resistance mutation is identified (e.g., a solvent front mutation), test the efficacy of a second-generation Trk inhibitor designed to overcome this resistance.[6] |
| Off-Target Resistance (Bypass Pathway Activation) | 1. Phospho-RTK Array: Screen for the activation of other receptor tyrosine kinases. 2. Western Blot Analysis: Analyze the phosphorylation status of key downstream signaling proteins in the MAPK (e.g., p-ERK) and PI3K/AKT (e.g., p-AKT) pathways. 3. Combination Therapy: If a bypass pathway is identified (e.g., MET amplification), test the combination of your Trk inhibitor with an inhibitor targeting the activated pathway.[7] |
| Compound Instability/Degradation | 1. Verify Compound Integrity: Use a fresh stock of the inhibitor and confirm its concentration and purity. 2. Optimize Storage: Ensure the inhibitor is stored correctly to prevent degradation. |
| Cell Line Issues | 1. Cell Line Authentication: Use Short Tandem Repeat (STR) profiling to confirm the identity of your cell line. 2. Mycoplasma Testing: Regularly test for mycoplasma contamination, which can alter cellular responses to drugs. |
Data Presentation
Table 1: Frequency of On-Target Adverse Events with Trk Inhibitors in Clinical Studies
| Adverse Event | Frequency (Any Grade) | Notes |
| Weight Gain | 53% | Increases with time on therapy.[2][8] |
| Dizziness | 41% | Median time to onset is approximately 2 weeks.[2][8] |
| Ataxia | Occurs concurrently in a subset of patients with dizziness. | [2] |
| Withdrawal Pain | 35% | Occurs upon temporary or permanent discontinuation of the inhibitor.[2][8] |
| Paresthesias | 18% | [2] |
Data is based on a retrospective analysis of 96 patients treated with a Trk inhibitor.[2]
Table 2: Common On-Target Resistance Mutations in NTRK Genes
| Mutation Type | Examples | Prevalence in Resistant Cases | Mechanism of Resistance |
| Solvent Front Mutations | NTRK1 G595R, NTRK3 G623R | ~87% | Steric hindrance preventing inhibitor binding.[3][7] |
| Gatekeeper Mutations | NTRK1 F589L, NTRK3 F617I | ~13% | Blocks access to a hydrophobic pocket required for inhibitor binding.[3][4][7] |
| xDFG Motif Mutations | - | Emerging with second-generation inhibitors | Stabilizes the active conformation of the kinase, reducing inhibitor affinity.[6] |
Prevalence data is based on a study of 18 patients with acquired resistance to first-generation Trk inhibitors.[7]
Experimental Protocols
Protocol 1: Cell Viability Assay (MTS/MTT)
This protocol is for assessing the anti-proliferative effect of a Trk inhibitor on cancer cell lines.
Materials:
-
96-well cell culture plates
-
Trk fusion-positive cancer cell line (e.g., KM12 with TPM3-NTRK1 fusion)
-
Complete cell culture medium
-
Trk inhibitor stock solution (in DMSO)
-
MTS or MTT reagent
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of the Trk inhibitor in complete culture medium. The final DMSO concentration should be kept constant and low (e.g., <0.1%).
-
Remove the medium from the cells and add the medium containing the different concentrations of the inhibitor. Include a vehicle control (DMSO only).
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Add MTS or MTT reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
If using MTT, add solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Western Blot Analysis of Trk Signaling
This protocol is for assessing the effect of a Trk inhibitor on the phosphorylation of Trk and its downstream signaling proteins.
Materials:
-
6-well cell culture plates
-
Trk fusion-positive cancer cell line
-
Trk inhibitor
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels, running and transfer buffers
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-p-Trk, anti-Trk, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate and imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of the Trk inhibitor and a vehicle control for a specified time (e.g., 2 hours).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL substrate and an imaging system.
Mandatory Visualizations
Caption: Overview of Trk signaling pathways and the inhibitory action of this compound.
Caption: Troubleshooting workflow for unexpected results with Trk inhibitor treatment.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. targetedonc.com [targetedonc.com]
- 5. mdpi.com [mdpi.com]
- 6. Selective type II TRK inhibitors overcome xDFG mutation mediated acquired resistance to the second-generation inhibitors selitrectinib and repotrectinib - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ascopubs.org [ascopubs.org]
- 8. Insights into Current Tropomyosin Receptor Kinase (TRK) Inhibitors: Development and Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]
optimizing incubation time for Trk-IN-30
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the effective use of Trk-IN-30. The information is presented in a user-friendly question-and-answer format to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound, also known as Compound C11, is a potent inhibitor of Tropomyosin receptor kinases (Trk). It targets TrkA, TrkB, and TrkC, as well as the drug-resistant mutant TrkA G595R.[1] this compound functions by blocking the activation of downstream signaling pathways, specifically the PI3K/AKT and MEK/ERK pathways, which are crucial for cell proliferation and survival.[1]
Q2: In which cell lines has this compound been shown to be effective?
This compound has demonstrated significant anti-proliferative effects in the Km-12 colorectal carcinoma cell line, which harbors a TPM3-TRKA gene fusion.[1][2] In these cells, this compound has been shown to inhibit colony formation, reduce cell migration, induce apoptosis, and cause cell cycle arrest at the G0/G1 phase.[1]
Q3: What are the IC50 values for this compound against different Trk kinases?
The half-maximal inhibitory concentrations (IC50) for this compound are as follows:
| Target | IC50 Value |
| TrkA | 1.8 nM |
| TrkB | 0.98 nM |
| TrkC | 3.8 nM |
| TrkA G595R (mutant) | 54 nM |
Data sourced from MedChemExpress.[1]
Troubleshooting Guide
Problem: I am not observing the expected level of inhibition of cell proliferation.
-
Possible Cause 1: Suboptimal Incubation Time.
-
Solution: The optimal incubation time for this compound can vary depending on the cell line and the experimental endpoint. We recommend performing a time-course experiment to determine the ideal duration. A typical starting point for cell viability assays is 72 hours. For signaling studies (e.g., Western blot), much shorter incubation times (e.g., 2-24 hours) are usually sufficient to observe inhibition of Trk phosphorylation.
-
-
Possible Cause 2: Incorrect Inhibitor Concentration.
-
Solution: Ensure you are using a concentration range that is relevant to the IC50 values of this compound for your target. We recommend performing a dose-response experiment to determine the optimal concentration for your specific cell line and assay. A starting range of 1 nM to 1 µM is generally advisable.
-
-
Possible Cause 3: Compound Solubility Issues.
-
Solution: this compound, like many small molecule inhibitors, may have limited aqueous solubility. Ensure the compound is fully dissolved in a suitable solvent, such as DMSO, before diluting it in your cell culture medium. The final DMSO concentration in your assay should typically not exceed 0.5% to avoid solvent-induced cytotoxicity.
-
-
Possible Cause 4: Cell Line Insensitivity.
-
Solution: Confirm that your cell line expresses an activated Trk fusion protein or is otherwise dependent on Trk signaling for proliferation. Cell lines lacking this dependency will likely be insensitive to Trk inhibition.
-
Problem: I am observing high background or off-target effects.
-
Possible Cause 1: Excessive Inhibitor Concentration.
-
Solution: Using concentrations significantly higher than the IC50 can lead to off-target effects. Titrate the concentration of this compound to the lowest effective dose for your experiment.
-
-
Possible Cause 2: Extended Incubation Time.
-
Solution: Prolonged exposure to any inhibitor can lead to cellular stress and non-specific effects. Optimize your incubation time to the shortest duration that yields the desired on-target effect.
-
Experimental Protocols
Protocol 1: Dose-Response and Incubation Time Optimization for Cell Viability
This protocol describes how to determine the optimal concentration and incubation time of this compound for inhibiting cell proliferation using a standard MTT or similar cell viability assay.
Materials:
-
This compound
-
NTRK fusion-positive cell line (e.g., Km-12)
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT reagent (or other viability assay reagent)
-
DMSO
-
Multichannel pipette
-
Plate reader
Methodology:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. From this stock, create a series of dilutions in complete culture medium to achieve the desired final concentrations (e.g., 0.1 nM to 10 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Treatment: Remove the old medium from the cells and add the medium containing the various concentrations of this compound. Include a vehicle control (DMSO only) and a no-treatment control.
-
Incubation: Incubate the plates for different durations (e.g., 24, 48, 72, and 96 hours) at 37°C in a 5% CO2 incubator.
-
Viability Assay: At the end of each incubation period, perform the MTT assay according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance at the appropriate wavelength using a plate reader. Calculate the percentage of cell viability for each concentration and time point relative to the vehicle control. Plot the dose-response curves to determine the IC50 value at each time point.
Protocol 2: Western Blot Analysis of Trk Signaling Pathway Inhibition
This protocol outlines the steps to assess the effect of this compound on the phosphorylation of Trk and downstream signaling proteins like AKT and ERK.
Materials:
-
This compound
-
NTRK fusion-positive cell line (e.g., Km-12)
-
6-well cell culture plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-phospho-TrkA/B/C, anti-total-Trk, anti-phospho-AKT, anti-total-AKT, anti-phospho-ERK, anti-total-ERK)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Methodology:
-
Cell Treatment: Plate cells in 6-well plates and allow them to adhere. Treat the cells with different concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) and a vehicle control for a predetermined time (e.g., 2, 6, or 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system. Analyze the changes in the phosphorylation levels of Trk, AKT, and ERK relative to the total protein levels.
Visualizations
Caption: Trk signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for optimizing this compound incubation time.
References
Validation & Comparative
Trk-IN-30 vs. Larotrectinib: An In Vitro Comparative Analysis of Two Potent TRK Inhibitors
For Immediate Release
This guide provides a detailed in vitro comparison of two prominent tropomyosin receptor kinase (TRK) inhibitors: Trk-IN-30 and the FDA-approved drug, larotrectinib (B560067). This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the biochemical and cellular activities of these compounds, supported by experimental data and protocols.
Introduction
Tropomyosin receptor kinases (TRKs) are a family of receptor tyrosine kinases (TRKA, TRKB, and TRKC) that play a crucial role in neuronal development and function. Aberrant activation of TRK signaling, most notably through NTRK gene fusions, has been identified as an oncogenic driver in a wide range of adult and pediatric cancers. This has led to the development of targeted TRK inhibitors. Larotrectinib was a landmark approval in this class, being one of the first tissue-agnostic cancer therapies. This compound is a research compound that has also demonstrated potent pan-TRK inhibitory activity. This guide focuses on the in vitro characteristics of these two inhibitors to provide a comparative framework for research and development purposes.
Biochemical Potency: A Head-to-Head Comparison
The primary measure of a kinase inhibitor's potency is its half-maximal inhibitory concentration (IC50) against its target enzymes. In vitro kinase assays reveal that both this compound and larotrectinib are potent inhibitors of all three TRK family members.
| Compound | TRKA (IC50) | TRKB (IC50) | TRKC (IC50) | TRKA G595R (IC50) |
| This compound | 1.8 nM[1] | 0.98 nM[1] | 3.8 nM[1] | 54 nM[1] |
| Larotrectinib | 5-11 nM | 5-11 nM | 5-11 nM | Minimal Activity |
Table 1: Biochemical IC50 values of this compound and larotrectinib against wild-type and mutant TRK kinases.
Notably, this compound demonstrates activity against the TRKA G595R mutant, a known resistance mutation to larotrectinib.[1]
Cellular Activity and Downstream Signaling
Both inhibitors effectively suppress downstream signaling pathways that are critical for cancer cell proliferation and survival.
| Feature | This compound | Larotrectinib |
| Affected Pathways | PI3K/AKT, MEK/ERK[1] | MAPK, PI3K/AKT, PLCγ |
| Cellular Effects | Inhibition of colony formation and cell migration, G0/G1 cell cycle arrest, induction of apoptosis in KM-12 cells.[1] | Induction of cellular apoptosis and G1 cell-cycle arrest in TRK-expressing tumors. |
Table 2: Comparison of the cellular effects and impacted signaling pathways of this compound and larotrectinib.
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the mechanisms and methodologies discussed, the following diagrams have been generated using Graphviz.
References
A Comparative Guide to the Efficacy of Trk-IN-30 and Entrectinib
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of two Tropomyosin receptor kinase (TRK) inhibitors: Trk-IN-30 and entrectinib (B1684687). The information is compiled to assist researchers and drug development professionals in understanding the relative performance of these compounds based on available experimental data.
Introduction to TRK Inhibitors
Tropomyosin receptor kinases (TRKA, TRKB, and TRKC) are a family of receptor tyrosine kinases that play a crucial role in the development and function of the nervous system.[1][2] Chromosomal rearrangements involving the NTRK genes can lead to the formation of TRK fusion proteins, which act as oncogenic drivers in a wide array of adult and pediatric tumors.[1][3] Inhibitors targeting these kinases have become a significant focus in cancer therapy.[3]
Entrectinib (trade name Rozlytrek) is an orally bioavailable, central nervous system (CNS)-active inhibitor that targets TRKA/B/C, as well as ROS1 and anaplastic lymphoma kinase (ALK).[4][5][6][7] It functions as an ATP competitor, blocking the kinase activity of these receptors and thereby inhibiting downstream signaling pathways like MAPK/ERK and PI3K/AKT that are critical for tumor cell proliferation and survival.[4][7] The U.S. FDA has approved entrectinib for the treatment of solid tumors harboring NTRK gene fusions and for ROS1-positive non-small cell lung cancer (NSCLC).[7][8][9]
This compound is a potent inhibitor of TRKA, TRKB, and TRKC.[10] It has also demonstrated activity against the acquired resistance mutation TRKA G595R.[10] Similar to entrectinib, this compound functions by inhibiting the activation of downstream PI3K/AKT and MEK/ERK signaling pathways.[10]
Quantitative Efficacy Data
The following table summarizes the in vitro inhibitory activity of this compound and entrectinib against wild-type TRK kinases and a common resistance mutation.
| Compound | Target | IC₅₀ (nM) |
| This compound | TRKA | 1.8[10] |
| TRKB | 0.98[10] | |
| TRKC | 3.8[10] | |
| TRKA G595R | 54[10] | |
| Entrectinib | TRKA | 0.1 - 2[7] |
| TRKB | 0.1 - 2[7] | |
| TRKC | 0.1 - 2[7] | |
| ROS1 | 0.1 - 2[7] | |
| ALK | 0.1 - 2[7] |
IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Clinical efficacy data for entrectinib has been established through multiple trials. In a pooled analysis of the STARTRK-2, STARTRK-1, and ALKA-372-001 trials, entrectinib demonstrated a 57.4% objective response rate (ORR) in patients with NTRK fusion-positive solid tumors.[11] An updated analysis with a larger cohort and longer follow-up confirmed an ORR of 61.2%, a median duration of response of 20.0 months, and a median progression-free survival of 13.8 months.[11] For patients with ROS1-positive NSCLC, the ORR was 77%, with a median duration of response of 24.6 months.[8][12] A key feature of entrectinib is its intracranial activity, showing an ORR of 63.6% in patients with measurable CNS metastases.[11]
Signaling Pathway Inhibition
Both this compound and entrectinib exert their therapeutic effect by inhibiting the TRK signaling pathway. Under normal physiological conditions, neurotrophin binding induces TRK receptor dimerization and autophosphorylation.[1] This activation triggers downstream cascades, including the RAS-MAPK and PI3K-AKT pathways, which are vital for cell proliferation, growth, and survival.[1][2] In cancers driven by NTRK fusions, the resulting chimeric proteins are constitutively active, leading to uncontrolled signaling.[3] TRK inhibitors compete with ATP for the binding site in the kinase domain, preventing phosphorylation and blocking these downstream signals.[4][5]
Experimental Protocols
This section details the general methodologies for key experiments used to evaluate the efficacy of TRK inhibitors.
In Vitro Kinase Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of a specific kinase.
Objective: To determine the IC₅₀ value of an inhibitor against a purified kinase.
General Protocol (Luminescent ADP-Detection Format):
-
Reagent Preparation: Prepare a kinase assay buffer, a solution of the purified recombinant TRK enzyme, and a substrate/ATP mix.[13]
-
Inhibitor Dilution: Create a serial dilution of the test compound (e.g., this compound or entrectinib) in the assay buffer containing a constant percentage of DMSO.
-
Plate Setup: In a 96-well or 384-well plate, add the diluted inhibitor. Include positive controls (enzyme, no inhibitor) and negative controls (no enzyme).
-
Enzyme Addition: Add the diluted kinase enzyme to all wells except the negative controls and pre-incubate to allow inhibitor binding.[13]
-
Reaction Initiation: Add the substrate/ATP mixture to all wells to start the kinase reaction. Incubate at a controlled temperature (e.g., 30°C) for a set period (e.g., 45-60 minutes).[13]
-
Reaction Termination & Detection: Add a reagent (e.g., ADP-Glo™ Reagent) to stop the reaction and deplete unused ATP.[13] A subsequent detection reagent is added to convert the ADP produced into ATP, which generates a luminescent signal via a luciferase reaction.[13]
-
Data Acquisition: Measure the luminescence using a microplate reader. The signal is inversely proportional to the kinase inhibition.
-
Data Analysis: Plot the luminescence signal against the inhibitor concentration and fit to a dose-response curve to calculate the IC₅₀ value.
Cell Viability/Proliferation Assay
This assay measures the effect of a compound on the viability and metabolic activity of cancer cell lines.
Objective: To determine the effect of an inhibitor on cancer cell growth.
General Protocol (Tetrazolium Salt-Based, e.g., MTT, MTS, WST-1):
-
Cell Seeding: Plate cancer cells (e.g., Km-12) in 96-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the inhibitor for a specified period (e.g., 72 hours).
-
Reagent Addition: Add a tetrazolium salt reagent (e.g., MTT, WST-1) to each well.[14]
-
Incubation: Incubate the plates for 1-4 hours at 37°C.[14] Metabolically active cells contain mitochondrial dehydrogenase enzymes that reduce the tetrazolium salt into a colored formazan (B1609692) product.[14]
-
Solubilization (if required): For MTT assays, a solubilizing agent (e.g., DMSO or a specialized solvent) must be added to dissolve the insoluble formazan crystals.[14] MTS and WST-1 produce a water-soluble formazan, eliminating this step.[14]
-
Data Acquisition: Measure the absorbance of the colored solution using a microplate reader at the appropriate wavelength (e.g., ~570 nm for MTT, ~490 nm for MTS, ~450 nm for WST-1).[14]
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Results are typically expressed as a percentage of the untreated control.
In Vivo Tumor Xenograft Model
This assay evaluates the anti-tumor efficacy of a compound in a living animal model.
Objective: To assess the ability of an inhibitor to suppress tumor growth in vivo.
General Protocol:
-
Cell Preparation: Culture a human cancer cell line known to harbor an NTRK fusion. Harvest and resuspend the cells in a suitable medium, often mixed with an extracellular matrix like Matrigel® to improve tumor take rate.[15][16]
-
Animal Implantation: Anesthetize immunocompromised mice (e.g., NSG or nude mice) and subcutaneously inject the cell suspension into the flank.[15][17]
-
Tumor Growth Monitoring: Allow tumors to grow to a palpable, measurable size (e.g., 100-200 mm³).[17]
-
Randomization and Dosing: Once tumors reach the target size, randomize the animals into treatment and vehicle control groups.[17] Administer the test compound (e.g., entrectinib at a specified dose) and the vehicle control according to the planned schedule (e.g., once daily by oral gavage).
-
Measurement: Throughout the study, measure tumor volumes with calipers and monitor the body weight of the animals 2-3 times per week as an indicator of general health and toxicity.[17]
-
Endpoint: Continue the study until a predetermined endpoint is reached, such as the tumors in the control group reaching a maximum allowed size.
-
Data Analysis: At the end of the study, calculate the tumor growth inhibition (TGI) for the treatment groups compared to the vehicle control group and perform statistical analysis to determine significance.
References
- 1. Tropomyosin receptor kinase (TRK) biology and the role of NTRK gene fusions in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Insights into Current Tropomyosin Receptor Kinase (TRK) Inhibitors: Development and Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TRK Inhibitors: Tissue-Agnostic Anti-Cancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Entrectinib? [synapse.patsnap.com]
- 5. Entrectinib | C31H34F2N6O2 | CID 25141092 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. cancercareontario.ca [cancercareontario.ca]
- 7. grokipedia.com [grokipedia.com]
- 8. onclive.com [onclive.com]
- 9. sdiarticle4.com [sdiarticle4.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Updated Integrated Analysis of the Efficacy and Safety of Entrectinib in Patients With NTRK Fusion-Positive Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. news.cuanschutz.edu [news.cuanschutz.edu]
- 13. benchchem.com [benchchem.com]
- 14. broadpharm.com [broadpharm.com]
- 15. LLC cells tumor xenograft model [protocols.io]
- 16. Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME | Bio-Techne [bio-techne.com]
- 17. tumor.informatics.jax.org [tumor.informatics.jax.org]
Validating On-Target Effects of Trk-IN-30: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Trk-IN-30 with other prominent Tropomyosin receptor kinase (Trk) inhibitors, focusing on the validation of their on-target effects. The information presented herein is intended to assist researchers in designing and interpreting experiments to confirm target engagement and downstream pathway modulation.
Comparative Analysis of Trk Inhibitor Potency
The in vitro potency of this compound against wild-type Trk kinases and a common resistance mutant is comparable to or greater than other well-characterized Trk inhibitors. The following table summarizes the half-maximal inhibitory concentrations (IC50) for this compound and alternative inhibitors.
| Compound | TrkA IC50 (nM) | TrkB IC50 (nM) | TrkC IC50 (nM) | TrkA G595R IC50 (nM) |
| This compound | 1.8[1] | 0.98[1] | 3.8[1] | 54[1] |
| Larotrectinib | ~2-20 | ~2-20 | ~2-20 | - |
| Entrectinib | 1.7[2] | 0.1[2] | 0.1[2] | - |
| Selitrectinib | 0.6[3][4][5][6] | <1 | <2.5[3][4][5][6] | 2.0 - 9.8[7] |
Trk Signaling Pathway and Point of Inhibition
The Trk signaling cascade is initiated by the binding of neurotrophins to Trk receptors, leading to receptor dimerization and autophosphorylation. This triggers downstream pathways, primarily the RAS/MEK/ERK and PI3K/AKT pathways, which are crucial for cell survival, proliferation, and differentiation. Trk inhibitors, including this compound, act by competing with ATP for the kinase binding site, thereby preventing autophosphorylation and subsequent downstream signaling.
Experimental Protocols for On-Target Validation
Validating that a compound directly engages its intended target within a cellular context is a critical step in drug development. The following protocols describe key assays for confirming the on-target effects of this compound.
Cellular Thermal Shift Assay (CETSA)
CETSA is a biophysical method to assess target engagement in a cellular environment. The principle is that a ligand-bound protein is thermally more stable than the unbound protein.
Experimental Workflow:
Detailed Protocol:
-
Cell Culture and Treatment: Plate Trk-dependent cancer cells (e.g., KM12) and allow them to adhere. Treat the cells with various concentrations of this compound or a vehicle control (DMSO) for a specified time.
-
Heat Challenge: Subject the treated cells to a precise temperature gradient (e.g., using a thermal cycler) for a short duration (e.g., 3 minutes).
-
Cell Lysis: Lyse the cells using a suitable buffer to release the cellular proteins.
-
Separation of Soluble Fraction: Centrifuge the cell lysates at high speed to pellet the aggregated, denatured proteins.
-
Protein Detection: Carefully collect the supernatant containing the soluble proteins. Analyze the amount of soluble Trk protein in each sample using Western blotting with an anti-Trk antibody.
-
Data Analysis: Quantify the band intensities from the Western blot. Plot the percentage of soluble Trk protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
NanoBRET™ Target Engagement Assay
The NanoBRET™ assay is a proximity-based method that measures the binding of a compound to a target protein in living cells. It relies on Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged Trk protein and a fluorescently labeled tracer that binds to the same target.
Detailed Protocol:
-
Cell Preparation: Co-transfect cells (e.g., HEK293) with a plasmid encoding a Trk-NanoLuc® fusion protein and allow for protein expression.
-
Assay Plating: Seed the transfected cells into a multi-well plate.
-
Compound and Tracer Addition: Add a NanoBRET™ tracer specific for Trk and varying concentrations of this compound to the cells.
-
Incubation: Incubate the plate to allow for compound and tracer binding to reach equilibrium.
-
Signal Detection: Add the NanoBRET™ substrate and measure the BRET signal (ratio of tracer emission to luciferase emission) using a luminometer.
-
Data Analysis: A decrease in the BRET signal with increasing concentrations of this compound indicates displacement of the tracer and, therefore, target engagement. Plot the BRET ratio against the compound concentration to determine the IC50 value for target engagement.
Western Blotting for Downstream Signaling
This method indirectly assesses target engagement by measuring the phosphorylation status of Trk and its downstream signaling proteins, AKT and ERK. Inhibition of Trk kinase activity by this compound should lead to a dose-dependent decrease in the phosphorylation of these proteins.[1]
Detailed Protocol:
-
Cell Culture and Treatment: Plate a Trk-dependent cell line and treat with a range of concentrations of this compound for a defined period.
-
Cell Lysis: Lyse the cells in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the protein concentration of each cell lysate to ensure equal loading for electrophoresis.
-
SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer them to a membrane.
-
Immunoblotting: Probe the membrane with primary antibodies specific for phosphorylated Trk (p-Trk), phosphorylated AKT (p-AKT), and phosphorylated ERK (p-ERK). Subsequently, strip the membranes and re-probe with antibodies for total Trk, total AKT, and total ERK to serve as loading controls.
-
Detection and Analysis: Use a chemiluminescent substrate and an imaging system to detect the antibody-bound proteins. Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels. A dose-dependent decrease in the p-Trk/Trk, p-AKT/AKT, and p-ERK/ERK ratios upon treatment with this compound confirms inhibition of the signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Entrectinib: A Review in NTRK+ Solid Tumours and ROS1+ NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. immunomart.com [immunomart.com]
- 5. Selitrectinib - Immunomart [immunomart.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. cancer-research-network.com [cancer-research-network.com]
In the realm of targeted cancer therapy, the use of precise and well-characterized tools is paramount for generating reproducible and reliable data. When investigating the efficacy and mechanism of a novel Tropomyosin receptor kinase (Trk) inhibitor, the inclusion of appropriate controls is a critical component of experimental design. This guide provides a comparative analysis of structurally diverse Trk inhibitors and outlines the experimental frameworks for their evaluation, with a focus on selecting and utilizing a structurally unrelated Trk inhibitor as a negative control.
The Trk family of receptor tyrosine kinases (TrkA, TrkB, and TrkC), encoded by the NTRK genes, are crucial for the development and function of the nervous system.[1] The formation of oncogenic fusions involving NTRK genes results in constitutively active Trk signaling, which drives a variety of solid tumors in both adult and pediatric patients.[1][2] This has led to the development of highly specific Trk inhibitors.
Comparative Efficacy of Structurally Distinct Trk Inhibitors
To illustrate the diversity in chemical scaffolds, this guide compares two FDA-approved, first-generation Trk inhibitors, Larotrectinib and Entrectinib. These inhibitors, while both potent against Trk kinases, belong to different chemical classes and exhibit different selectivity profiles.
Larotrectinib is a highly selective inhibitor of all three Trk proteins.[3] In contrast, Entrectinib is a multi-kinase inhibitor with activity against Trk, ROS1, and ALK.[3] The choice of a negative control should ideally be a compound from a chemical class different from the primary investigational inhibitor to control for class-specific off-target effects.
| Inhibitor | Primary Targets | Chemical Scaffold | TrkA IC50 (in vitro) | TrkB IC50 (in vitro) | TrkC IC50 (in vitro) |
| Larotrectinib | TrkA, TrkB, TrkC | Aminopyrazole | ~10 nM[3] | ||
| Entrectinib | TrkA, TrkB, TrkC, ROS1, ALK | Aminopyrazole | ~1-5 nM[4] | ~1-5 nM[4] | ~1-5 nM[4] |
| Hypothetical Control | (Inactive against Trk) | e.g., Benzimidazole | >10,000 nM | >10,000 nM | >10,000 nM |
IC50 values represent the concentration of the inhibitor required to achieve 50% inhibition of kinase activity in a biochemical assay.
Signaling Pathways and Experimental Workflows
A thorough understanding of the Trk signaling pathway and a standardized experimental workflow are essential for the accurate evaluation of Trk inhibitors.
Caption: Simplified Trk signaling pathway and the point of intervention for Trk inhibitors.
Caption: Generalized experimental workflow for the preclinical evaluation of a novel Trk inhibitor and its control.
Detailed Experimental Protocols
Reproducibility is the cornerstone of scientific research. The following are generalized protocols for key experiments used in the evaluation of Trk inhibitors.
In Vitro Kinase Inhibition Assay (IC50 Determination)
Objective: To quantify the concentration of an inhibitor required to reduce the activity of a specific kinase by 50%, thereby assessing its potency and selectivity.
Materials:
-
Recombinant human Trk kinases (TrkA, TrkB, TrkC)
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
ATP (at a concentration near the Km for each kinase)
-
Generic tyrosine kinase substrate (e.g., poly(E4,Y))
-
Test inhibitor and unrelated control (serially diluted in DMSO)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test inhibitor and the structurally unrelated control in DMSO. Further dilute in assay buffer to the desired final concentrations.
-
In a 384-well plate, add the kinase and its specific peptide substrate to the wells.
-
Add the diluted compounds to the respective wells. Include control wells with DMSO only (100% activity) and wells with no kinase (background).
-
Allow the plate to incubate at room temperature for 10-15 minutes to permit compound binding to the kinase.
-
Initiate the kinase reaction by adding ATP to all wells.
-
Incubate the plate at room temperature for the specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent according to the manufacturer's protocol.[4]
-
Calculate the percentage of kinase activity relative to the DMSO control and plot the dose-response curves to determine the IC50 values.
Cell Viability Assay (MTT Assay)
Objective: To assess the anti-proliferative effect of a Trk inhibitor on cancer cells harboring an NTRK gene fusion.[5]
Materials:
-
NTRK fusion-positive cancer cell line (e.g., KM12)
-
Complete cell culture medium
-
96-well cell culture plates
-
Test inhibitor and unrelated control stock solutions (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Incubator (37°C, 5% CO2)
-
Microplate reader (570 nm)
Procedure:
-
Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[6]
-
The next day, treat the cells with serial dilutions of the test inhibitor and the unrelated control. Include a vehicle-only control (DMSO).
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.[5]
-
Add MTT solution to each well and incubate for 4 hours, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.[6]
-
Carefully remove the medium and add solubilization solution to dissolve the formazan crystals.[6]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curves to determine the IC50 values.[5]
Western Blot for Trk Phosphorylation
Objective: To confirm that the inhibitor blocks Trk signaling within the cell by assessing the phosphorylation status of Trk and its downstream effectors.[7]
Materials:
-
NTRK fusion-positive cancer cell line
-
6-well plates
-
Test inhibitor and unrelated control
-
Lysis buffer containing protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-Trk, anti-total-Trk, anti-phospho-Akt, anti-total-Akt, anti-phospho-ERK, anti-total-ERK
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of the test inhibitor and the unrelated control for a defined period (e.g., 2-24 hours). Include a vehicle-only control.
-
For some experiments, stimulate the Trk pathway by adding the relevant neurotrophin ligand (e.g., NGF for TrkA) before lysis.[7]
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates (e.g., using a BCA assay).
-
Denature an equal amount of protein from each sample by boiling in SDS-PAGE sample buffer.[8]
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) for 1 hour at room temperature.[8]
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.[5]
-
To ensure equal protein loading, strip the blot and re-probe with an antibody against the total (non-phosphorylated) form of the protein or a housekeeping protein like GAPDH.[9]
By employing these standardized protocols and appropriate controls, researchers can confidently assess the on-target efficacy of novel Trk inhibitors and generate robust data to support their further development. The use of a structurally unrelated, inactive compound is a crucial element in distinguishing specific anti-Trk activity from non-specific cellular toxicity.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 9. researchgate.net [researchgate.net]
Trk-IN-30: A Comparative Guide to Kinase Selectivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the kinase selectivity of Trk-IN-30, a potent inhibitor of Tropomyosin receptor kinases (Trk). Understanding the selectivity profile of a kinase inhibitor is crucial for assessing its therapeutic potential, predicting off-target effects, and designing effective research studies. This document summarizes available quantitative data, outlines experimental methodologies, and visualizes key biological pathways and workflows to offer a comprehensive resource for the scientific community.
On-Target Activity of this compound
This compound is a highly potent inhibitor of all three members of the Trk family: TrkA, TrkB, and TrkC. It also demonstrates significant activity against the G595R mutant of TrkA, a common resistance mutation.[1] The inhibitory activity of this compound is summarized in the table below.
| Target | IC50 (nM) |
| TrkA | 1.8[1] |
| TrkB | 0.98[1] |
| TrkC | 3.8[1] |
| TrkA G595R | 54[1] |
Table 1: Inhibitory Activity of this compound against Trk Family Kinases. IC50 values represent the concentration of the inhibitor required to achieve 50% inhibition of the kinase's activity in biochemical assays.
Off-Target Selectivity Profile
Comprehensive kinome-wide selectivity data for this compound is not publicly available. However, to provide an illustrative example of potential off-target effects for a closely related compound, data for Trk-IN-26 (Compound 12 from patent WO2020048455A1) is presented below. It is crucial to note that this data may not be representative of this compound's specific off-target profile.
Trk-IN-26 was shown to inhibit a range of other kinases with greater than 90% inhibition at a concentration of 2 µM.
| Off-Target Kinase | % Inhibition at 2 µM |
| ABL1 | >90% |
| ALK | >90% |
| AURKA | >90% |
| FLT3 | >90% |
| LCK | >90% |
| SRC | >90% |
| TIE2 (TEK) | >90% |
| VEGFR2 (KDR) | >90% |
Table 2: Illustrative Off-Target Profile of a Related Compound, Trk-IN-26. This data is provided for exemplary purposes and may not reflect the actual off-target activity of this compound. The data indicates the percentage of inhibition of various kinases at a 2 µM concentration of Trk-IN-26.
Trk Signaling Pathway and Inhibition
The Trk family of receptor tyrosine kinases (RTKs) are key regulators of the nervous system.[2] Their signaling is initiated by the binding of neurotrophins, leading to receptor dimerization and autophosphorylation. This triggers downstream signaling cascades, primarily the RAS-MAPK and PI3K-AKT pathways, which are crucial for cell survival, proliferation, and differentiation.[1] In cancers driven by NTRK gene fusions, these pathways are constitutively active. This compound inhibits this signaling by blocking the ATP-binding site of the Trk kinases.
Caption: Trk signaling pathway and the inhibitory action of this compound.
Experimental Protocols
The determination of a kinase inhibitor's selectivity profile involves a series of well-defined experimental procedures.
Biochemical Kinase Assay (IC50 Determination)
Objective: To determine the concentration of an inhibitor required to reduce the activity of a specific kinase by 50% (IC50).
Principle: A common method is a luminescence-based assay that measures the amount of ADP produced in a kinase reaction. A decrease in ADP production corresponds to inhibition of the kinase.
General Protocol:
-
Reagent Preparation: Prepare solutions of the kinase, a suitable substrate (e.g., a generic peptide), ATP, and the inhibitor at various concentrations.
-
Reaction Setup: In a multi-well plate, combine the kinase, substrate, and inhibitor.
-
Initiation: Start the kinase reaction by adding ATP.
-
Incubation: Allow the reaction to proceed for a defined period at a controlled temperature.
-
Detection: Add a detection reagent that converts the ADP produced into a luminescent signal.
-
Measurement: Read the luminescence using a plate reader.
-
Data Analysis: Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
Cellular Assay for Target Engagement
Objective: To confirm that the inhibitor can access and engage its target within a cellular context.
Principle: Western blotting can be used to measure the phosphorylation status of the target kinase and its downstream effectors. A reduction in phosphorylation indicates target engagement by the inhibitor.
General Protocol:
-
Cell Culture: Grow a cancer cell line known to be driven by a Trk fusion (e.g., KM12 cells).
-
Treatment: Treat the cells with varying concentrations of the inhibitor for a specific duration.
-
Lysis: Lyse the cells to extract the proteins.
-
Protein Quantification: Determine the protein concentration in each lysate.
-
SDS-PAGE and Transfer: Separate the proteins by size using gel electrophoresis and transfer them to a membrane.
-
Immunoblotting: Probe the membrane with primary antibodies specific for the phosphorylated forms of Trk, AKT, and ERK, as well as antibodies for the total protein levels as controls.
-
Detection: Use a secondary antibody conjugated to an enzyme or fluorophore to visualize the protein bands.
-
Analysis: Quantify the band intensities to determine the extent of phosphorylation inhibition.
Caption: Experimental workflow for determining kinase inhibitor selectivity.
References
A Comparative Guide to the Efficacy of Tropomyosin Receptor Kinase (Trk) Inhibitors
This guide provides a comprehensive comparison of various Tropomyosin Receptor Kinase (Trk) inhibitors, focusing on their half-maximal inhibitory concentration (IC50) values. Designed for researchers, scientists, and drug development professionals, this document summarizes key quantitative data, details common experimental methodologies, and visualizes critical biological pathways and workflows to facilitate informed decision-making in research and development.
Comparative Efficacy of Trk Inhibitors
The landscape of Trk inhibitors includes first-generation compounds, such as Larotrectinib and Entrectinib, and next-generation inhibitors like Selitrectinib and Repotrectinib, developed to overcome acquired resistance. The following tables summarize the in vitro inhibitory activities of these and other Trk inhibitors against wild-type Trk kinases and common resistance mutations.
Table 1: IC50 Values of Pan-Trk Inhibitors against Wild-Type Trk Kinases
| Inhibitor | TrkA (IC50, nM) | TrkB (IC50, nM) | TrkC (IC50, nM) | Other Kinase Activity |
| Larotrectinib | 5-11 | 5-11 | 5-11 | Highly selective for Trk kinases.[1][2] |
| Entrectinib | 1-5 | 1-5 | 1-5 | ROS1 and ALK inhibitor.[1] |
| Selitrectinib | 0.6 | - | 2.5 | Active against resistance mutations. |
| Repotrectinib | - | - | - | ROS1 and ALK inhibitor; active against resistance mutations. |
| Taletrectinib | 0.622 | 2.28 | 0.980 | ROS1 inhibitor.[3][4] |
| Altiratinib | 0.9 | 4.6 | 0.8 | Met, TIE2, and VEGFR2 inhibitor.[3][4] |
| CH7057288 | 1.1 | 7.8 | 5.1 | Selective Trk inhibitor.[3][4] |
| PF-06273340 | 6 | 4 | 3 | Pan-Trk inhibitor.[4] |
| ICP-723 | <1 | <1 | <1 | Pan-Trk inhibitor.[5] |
Table 2: IC50 Values of Trk Inhibitors against Resistance Mutations
| Inhibitor | Mutation | IC50 (nM) |
| Selitrectinib | TRKA G595R | <10[2] |
| TRKC G623R | <10[2] | |
| TRKA G667C | <10[2] | |
| Repotrectinib | Solvent Front Substitutions | 2.7-4.5 |
| Gatekeeper Substitutions | <0.2 | |
| xDFG Substitutions | 9.2 | |
| Taletrectinib | TRKA G667C | 304.1 (in Ba/F3 cells)[6] |
Experimental Protocols
The determination of IC50 values is crucial for evaluating the potency of Trk inhibitors. These values are typically determined through in vitro biochemical or cell-based assays. Below are detailed methodologies for commonly employed assays.
Biochemical Kinase Inhibition Assays
Biochemical assays measure the direct inhibitory effect of a compound on the enzymatic activity of purified Trk kinases.
1. Homogeneous Time-Resolved Fluorescence (HTRF) KinEASE-TK Assay
This assay is a common method for measuring tyrosine kinase activity.
-
Principle: The assay quantifies the phosphorylation of a universal biotinylated tyrosine kinase substrate. A europium cryptate-labeled anti-phosphotyrosine antibody and a streptavidin-XL665 conjugate are used for detection. When the substrate is phosphorylated, the binding of the antibody and streptavidin brings the europium donor and XL665 acceptor into close proximity, resulting in a FRET signal.
-
Protocol Outline:
-
Kinase Reaction: In a microplate, the Trk kinase enzyme is incubated with the test inhibitor at various concentrations, the biotinylated TK substrate, and ATP to initiate the phosphorylation reaction.
-
Detection: The reaction is stopped by adding a detection buffer containing EDTA, the europium-labeled anti-phosphotyrosine antibody, and streptavidin-XL665.
-
Signal Measurement: After an incubation period, the plate is read on an HTRF-compatible reader, measuring the emission at 665 nm (acceptor) and 620 nm (donor).
-
Data Analysis: The ratio of the two emission signals is calculated, and the results are plotted against the inhibitor concentration to determine the IC50 value.
-
2. LanthaScreen™ Eu Kinase Binding Assay
This assay measures the binding affinity of an inhibitor to the kinase.
-
Principle: This is a competitive binding assay. A fluorescently labeled "tracer" compound that binds to the ATP-binding site of the kinase is used. A europium-labeled antibody that binds to the kinase serves as the FRET donor. When the tracer is bound to the kinase, a high FRET signal is observed. A test compound that also binds to the ATP site will displace the tracer, leading to a decrease in the FRET signal.
-
Protocol Outline:
-
Reagent Preparation: Prepare solutions of the Trk kinase, the europium-labeled antibody, the fluorescent tracer, and the test inhibitor at various concentrations.
-
Assay Assembly: In a microplate, combine the kinase, antibody, and test inhibitor.
-
Tracer Addition: Add the fluorescent tracer to initiate the binding competition.
-
Incubation and Measurement: After incubation at room temperature, the FRET signal is measured using a plate reader capable of time-resolved fluorescence.
-
Data Analysis: The emission ratio is plotted against the inhibitor concentration to calculate the IC50 value.
-
Cell-Based Assays
Cell-based assays assess the inhibitor's activity within a cellular context, providing insights into its effects on cell viability and signaling pathways.
1. Cell Viability Assay (e.g., CellTiter-Glo®)
This assay measures the number of viable cells in culture after treatment with an inhibitor.
-
Principle: The CellTiter-Glo® assay quantifies ATP, an indicator of metabolically active cells. The reagent contains luciferase and its substrate, which produce a luminescent signal in the presence of ATP.
-
Protocol Outline:
-
Cell Plating: Seed cells harboring an NTRK gene fusion into a multi-well plate and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the Trk inhibitor.
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours).
-
Lysis and Signal Generation: Add the CellTiter-Glo® reagent to the wells, which lyses the cells and initiates the luminescent reaction.
-
Measurement: Measure the luminescent signal using a plate reader.
-
Data Analysis: Normalize the data to untreated controls and plot cell viability against inhibitor concentration to determine the IC50 value.
-
Visualizations
Trk Signaling Pathway
NTRK gene fusions lead to the constitutive activation of Trk receptor tyrosine kinases, which in turn activates downstream signaling pathways crucial for cell proliferation, survival, and differentiation. The primary pathways include the RAS-MAPK, PI3K-AKT, and PLCγ-PKC pathways.
Caption: Trk signaling pathway activated by NTRK fusions.
Experimental Workflow for IC50 Determination
The following diagram illustrates a generalized workflow for determining the IC50 value of a novel Trk inhibitor.
Caption: Generalized workflow for Trk inhibitor IC50 determination.
References
Trk-IN-30: Evaluating its Potency Against Resistant Trk Mutations in Cancer Therapy
For Immediate Release
A Comparative Analysis of Trk-IN-30's Efficacy in Overcoming Acquired Resistance to TRK-Targeted Cancer Therapies
This guide provides a detailed comparison of this compound, a potent Tropomyosin receptor kinase (Trk) inhibitor, with other first and second-generation Trk inhibitors. The focus is on the compound's activity against clinically relevant Trk mutations that confer resistance to existing therapies. This document is intended for researchers, scientists, and drug development professionals in the field of oncology and targeted cancer therapy.
The emergence of NTRK gene fusions as actionable oncogenic drivers has led to the development of highly effective Trk inhibitors, offering significant clinical benefits to patients with a variety of solid tumors. However, as with many targeted therapies, acquired resistance poses a significant challenge. This resistance is often driven by the emergence of secondary mutations within the Trk kinase domain.
This compound has demonstrated potent inhibitory activity against wild-type TrkA, TrkB, and TrkC kinases. Notably, it also shows significant activity against the solvent-front mutation TrkA G595R, a common mechanism of resistance to first-generation Trk inhibitors.
Comparative Inhibitory Activity of Trk Inhibitors
The following table summarizes the in vitro half-maximal inhibitory concentrations (IC50) of this compound and other prominent Trk inhibitors against wild-type Trk kinases and various resistance mutations. This data allows for a direct comparison of their potency and spectrum of activity.
| Inhibitor | Target | IC50 (nM) | Mutation Type |
| This compound | TrkA | 1.8 | Wild-Type |
| TrkB | 0.98 | Wild-Type | |
| TrkC | 3.8 | Wild-Type | |
| TrkA G595R | 54 | Solvent Front | |
| Larotrectinib (B560067) | TrkA, TrkB, TrkC | 5-11[1] | Wild-Type |
| Entrectinib | TrkA, TrkB, TrkC | 1-5[1] | Wild-Type |
| Selitrectinib (B610772) (LOXO-195) | TrkA G595R | <10 | Solvent Front |
| TrkC G623R | <10 | Solvent Front | |
| TrkA G667C | <10 | xDFG | |
| Repotrectinib (B610555) (TPX-0005) | TrkA (WT) | <0.2 | Wild-Type |
| TrkB (WT) | <0.2 | Wild-Type | |
| TrkC (WT) | <0.2 | Wild-Type | |
| TrkA G595R | 0.4 | Solvent Front | |
| TrkB G639R | 0.6 | Solvent Front | |
| TrkC G623R | 0.2 | Solvent Front | |
| TrkA F589L | <0.1 | Gatekeeper | |
| TrkA G667C | 9.2 | xDFG |
Trk Signaling and Mechanisms of Resistance
NTRK gene fusions lead to the constitutive activation of Trk receptor tyrosine kinases, which in turn activates downstream signaling pathways crucial for cell proliferation and survival, primarily the PI3K/AKT and MEK/ERK (MAPK) pathways. Trk inhibitors act by blocking the ATP binding site of the Trk kinase, thereby inhibiting these downstream signals.
Resistance to Trk inhibitors can occur through two main mechanisms:
-
On-target mutations: These are mutations within the Trk kinase domain that interfere with inhibitor binding. Common on-target resistance mutations include:
-
Solvent-front mutations (e.g., G595R in TrkA, G623R in TrkC)
-
Gatekeeper mutations (e.g., F589L in TrkA)
-
xDFG motif mutations (e.g., G667C in TrkA)
-
-
Off-target mechanisms: These involve the activation of alternative signaling pathways that bypass the need for Trk signaling, such as mutations in BRAF or KRAS.[2]
Second-generation Trk inhibitors like selitrectinib and repotrectinib were specifically designed to overcome on-target resistance mutations that limit the efficacy of first-generation inhibitors like larotrectinib and entrectinib.
Visualizing Trk Signaling and Inhibition
The following diagrams illustrate the core Trk signaling pathway and a general workflow for evaluating Trk inhibitors.
Caption: Trk signaling pathway activated by NTRK fusions and the point of inhibition by Trk inhibitors.
Caption: A generalized experimental workflow for the preclinical evaluation of Trk inhibitors.
Experimental Protocols
The determination of the inhibitory activity of compounds like this compound relies on robust biochemical and cellular assays.
Biochemical Kinase Inhibition Assay (General Protocol)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific Trk kinase (wild-type or mutant).
Materials:
-
Recombinant human Trk kinase (e.g., TrkA, TrkA G595R)
-
Kinase buffer (containing ATP and appropriate cofactors)
-
Substrate (e.g., a generic tyrosine kinase substrate peptide)
-
Test compound (e.g., this compound) serially diluted
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
Add the Trk kinase, substrate, and kinase buffer to the wells of a microplate.
-
Add the diluted test compound to the respective wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a specified temperature for a set period (e.g., 60 minutes at 30°C).
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measure the signal (e.g., luminescence) using a microplate reader.
-
The IC50 value is calculated by fitting the dose-response curve using non-linear regression analysis.
Cellular Proliferation Assay (e.g., Ba/F3 Cell-Based Assay)
Objective: To assess the anti-proliferative activity of a test compound in a cellular context, using cell lines whose survival is dependent on Trk signaling.
Materials:
-
Ba/F3 cells engineered to express a specific NTRK fusion (e.g., ETV6-NTRK1) or a resistant mutant.
-
Cell culture medium and supplements.
-
Test compound (e.g., this compound) serially diluted.
-
Cell viability reagent (e.g., CellTiter-Glo®).
-
Microplate reader.
Procedure:
-
Seed the Ba/F3-NTRK fusion cells in a 96-well plate and incubate overnight.
-
Treat the cells with serial dilutions of the test compound.
-
Incubate for a specified period (e.g., 72 hours).
-
Add the cell viability reagent to each well.
-
Incubate for a short period to stabilize the luminescent signal.
-
Measure the luminescence using a microplate reader.
-
Calculate the IC50 value from the dose-response curve.
Conclusion
This compound is a potent inhibitor of wild-type Trk kinases and demonstrates activity against the TrkA G595R solvent-front resistance mutation. The comparative data presented in this guide highlights the evolving landscape of Trk inhibitors and the ongoing efforts to overcome acquired resistance. Further studies are warranted to fully characterize the activity of this compound against a broader panel of resistance mutations, including gatekeeper and xDFG mutations, to better define its potential clinical utility in the treatment of NTRK fusion-positive cancers.
References
A Comparative Guide to the Cross-Reactivity of Trk-IN-30 with other Receptor Tyrosine Kinases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the Tropomyosin receptor kinase (Trk) inhibitor, Trk-IN-30, with a focus on its cross-reactivity with other receptor tyrosine kinases (RTKs). Due to the limited publicly available data on the comprehensive kinase selectivity profile of this compound, this guide will present the available inhibitory activity data for its primary targets and discuss the broader context of kinase inhibitor selectivity, including the experimental methods used to assess it.
Introduction to Trk Inhibition and the Importance of Selectivity
Tropomyosin receptor kinases (TrkA, TrkB, and TrkC) are a family of RTKs that play a crucial role in the development and function of the nervous system.[1][2] Activation of Trk receptors by their neurotrophin ligands initiates downstream signaling cascades, including the Ras/MAPK, PI3K/AKT, and PLC-γ pathways, which are vital for cell survival, proliferation, and differentiation.[3][4] Dysregulation of Trk signaling, often due to gene fusions, is a known oncogenic driver in a variety of cancers.[2]
Small molecule inhibitors targeting the ATP-binding site of the Trk kinase domain have emerged as effective cancer therapies.[2] However, the high degree of conservation in the ATP-binding site across the human kinome presents a significant challenge in developing highly selective inhibitors.[5] Cross-reactivity, or the inhibition of unintended kinases (off-targets), can lead to adverse side effects and confound the interpretation of experimental results. Therefore, a thorough understanding of an inhibitor's selectivity profile is paramount for both preclinical research and clinical applications.
This compound (Compound C11) Inhibitory Profile
This compound, also known as Compound C11, is a potent inhibitor of the Trk family of receptors. The available data on its inhibitory activity is summarized below.
Table 1: Inhibitory Activity of this compound against Trk Family Kinases
| Target | IC50 (nM) |
| TrkA | 1.8 |
| TrkB | 0.98 |
| TrkC | 3.8 |
| TrkA G595R | 54 |
Data sourced from MedchemExpress.[6] The IC50 value represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.
This data demonstrates that this compound is a potent pan-Trk inhibitor, with activity against all three Trk isoforms in the low nanomolar range. It also shows activity against the G595R mutant of TrkA, a known mechanism of acquired resistance to some Trk inhibitors.
Cross-Reactivity of this compound with other RTKs
A comprehensive analysis of the cross-reactivity of this compound against a broad panel of other RTKs is not publicly available in the reviewed literature. While this compound is a potent Trk inhibitor, the potential for off-target inhibition of other kinases remains to be fully elucidated. It is known that many kinase inhibitors exhibit polypharmacology, interacting with multiple targets.[7] This can be due to the structural similarities in the ATP-binding pockets of different kinases.[8] Without broad-spectrum kinase profiling data, such as that generated from a KinomeScan or similar assay, a definitive statement on the selectivity of this compound cannot be made.
Signaling Pathways and Experimental Workflows
To provide a better understanding of the biological context and the methods used to assess inhibitor selectivity, the following diagrams illustrate the Trk signaling pathway and a general workflow for kinase inhibitor profiling.
Caption: A simplified diagram of the Trk signaling pathway.
Caption: A general workflow for kinase inhibitor selectivity profiling.
Experimental Protocols
Determination of IC50 Values
The IC50 value, a measure of inhibitor potency, is typically determined through in vitro biochemical assays.[9]
-
Reagents and Materials: Recombinant human kinase, kinase-specific substrate (peptide or protein), ATP, test inhibitor (e.g., this compound), assay buffer, and a detection system (e.g., radiometric, fluorescence, or luminescence-based).
-
Procedure:
-
A series of dilutions of the test inhibitor are prepared.
-
The kinase, substrate, and ATP are combined in a multi-well plate.
-
The inhibitor dilutions are added to the wells.
-
The reaction is incubated at a controlled temperature (e.g., 30°C) for a specific time to allow for the phosphorylation of the substrate.
-
The reaction is stopped, and a detection reagent is added to measure the extent of substrate phosphorylation.
-
-
Data Analysis: The percentage of kinase activity is plotted against the logarithm of the inhibitor concentration. A sigmoidal curve is fitted to the data, and the IC50 value is calculated as the concentration of the inhibitor that produces 50% inhibition of the kinase activity.[9]
Kinase Selectivity Profiling (e.g., KinomeScan)
Comprehensive selectivity profiling is often performed using commercially available platforms that screen an inhibitor against a large panel of kinases.[10][11]
-
Principle: These assays typically measure the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a panel of DNA-tagged kinases. The amount of kinase bound to the solid support is quantified using quantitative PCR (qPCR).
-
Procedure:
-
A library of recombinant human kinases is used.
-
The test inhibitor is incubated with the kinases in the presence of the immobilized ligand.
-
Unbound components are washed away.
-
The amount of kinase bound to the solid support is measured, which is inversely proportional to the affinity of the test inhibitor for the kinase.
-
-
Data Analysis: The results are often presented as a percentage of control or a dissociation constant (Kd), providing a quantitative measure of the inhibitor's affinity for each kinase in the panel. This allows for the identification of on-target and off-target interactions and the calculation of a selectivity score.
Conclusion
This compound is a potent pan-Trk inhibitor with demonstrated activity against wild-type Trk isoforms and a clinically relevant resistance mutation. However, a comprehensive understanding of its selectivity profile and potential for cross-reactivity with other RTKs is currently limited by the lack of publicly available broad-panel kinase screening data. For a complete assessment of the therapeutic potential and to anticipate potential off-target effects of this compound, further experimental validation using comprehensive kinase profiling assays is essential. The methodologies and workflows described in this guide provide a framework for the rigorous evaluation of kinase inhibitor selectivity, a critical step in the development of targeted cancer therapies.
References
- 1. Trk receptors: roles in neuronal signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Insights into Current Tropomyosin Receptor Kinase (TRK) Inhibitors: Development and Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 3. erichuanglab.ucsf.edu [erichuanglab.ucsf.edu]
- 4. aacrjournals.org [aacrjournals.org]
- 5. reactionbiology.com [reactionbiology.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. The target landscape of clinical kinase drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. books.rsc.org [books.rsc.org]
- 9. courses.edx.org [courses.edx.org]
- 10. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 11. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Selitrectinib: A Next-Generation TRK Inhibitor for Acquired Resistance
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of selitrectinib (B610772) (LOXO-195), a next-generation TRK inhibitor, with the research compound Trk-IN-30. The available data for selitrectinib is extensive, stemming from preclinical studies and clinical trials, whereas the information for this compound is limited to publicly available data from a commercial vendor and lacks independent verification in peer-reviewed literature.
Overview
Tropomyosin receptor kinases (TRKs), encoded by the NTRK genes, are a family of receptor tyrosine kinases that play a crucial role in the development and function of the nervous system.[1][2] Chromosomal rearrangements resulting in NTRK gene fusions can lead to the expression of chimeric TRK fusion proteins with constitutively active kinase domains, driving oncogenesis in a wide range of tumor types.[2][3]
First-generation TRK inhibitors, such as larotrectinib (B560067) and entrectinib, have demonstrated significant efficacy in patients with TRK fusion-positive cancers.[4][5] However, a subset of patients develops acquired resistance, often through the emergence of mutations in the TRK kinase domain.[6][7] Selitrectinib is a potent, selective, second-generation TRK inhibitor designed to overcome this acquired resistance.[6][8]
Mechanism of Action
Both selitrectinib and this compound are ATP-competitive inhibitors that target the kinase domain of TRK proteins. By binding to the ATP-binding pocket, they block the autophosphorylation and activation of TRK receptors, thereby inhibiting downstream signaling pathways crucial for tumor cell growth and survival, such as the MAPK and PI3K/AKT pathways.[8][9]
Selitrectinib was specifically designed as a macrocyclic inhibitor to maintain potency against TRK kinases harboring acquired resistance mutations, such as the solvent front mutation G595R in TRKA.[6]
dot
Caption: TRK signaling pathway and inhibitor mechanism of action.
Comparative Performance Data
The following tables summarize the available quantitative data for selitrectinib and this compound.
Table 1: In Vitro Kinase Inhibitory Activity (IC50)
| Compound | TRKA (nM) | TRKB (nM) | TRKC (nM) | TRKA G595R (nM) | Data Source |
| Selitrectinib | 0.6 | - | <2.5 | 2.0 - 9.8 | |
| This compound | 1.8[9] | 0.98[9] | 3.8[9] | 54[9] | [9] |
Note: Data for this compound is from a commercial vendor and has not been independently verified in peer-reviewed literature.
Table 2: Cellular Activity
| Compound | Cell Lines | Cellular Effect | IC50 (nM) | Data Source |
| Selitrectinib | KM12, CUTO-3, MO-91 (TRK fusion-positive) | Inhibition of cell proliferation | ≤5 | |
| This compound | Km-12 | Inhibition of colony formation, cell cycle arrest at G0/G1, induction of apoptosis | Not specified | [9] |
Note: Data for this compound is from a commercial vendor and has not been independently verified in peer-reviewed literature.
Selectivity Profile
Selitrectinib has demonstrated high selectivity for TRK kinases. In a panel of 228 non-TRK kinases, selitrectinib at a concentration of 1 µM (approximately 1,667-fold higher than its TRKA IC50) showed more than 1,000-fold selectivity for 98% of the kinases tested.
The selectivity profile of This compound against a broader panel of kinases is not publicly available.
In Vivo Efficacy
Selitrectinib has shown potent anti-tumor activity in multiple TRKA-dependent mouse xenograft models, including those with acquired resistance mutations (G595R and G667C) and a TPM3-NTRK1 fusion. It has been investigated in phase 1/2 clinical trials in adult and pediatric patients with previously treated NTRK fusion cancers.
There is no publicly available in vivo efficacy data for This compound in peer-reviewed literature.
Experimental Protocols
Detailed experimental protocols for selitrectinib are available in the supplementary materials of its primary publications. For this compound, specific protocols are not publicly available. Below are generalized workflows for key assays used in the characterization of TRK inhibitors.
Kinase Inhibition Assay (Generalized Workflow)
dot
References
- 1. Recent Developments in Carbon-11 Chemistry and Applications for First-In-Human PET Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Evaluation of the impact of compound C11 a new anticonvulsant candidate on cognitive functions and hippocampal neurogenesis in mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. targetmol.cn [targetmol.cn]
- 7. researchgate.net [researchgate.net]
- 8. reactionbiology.com [reactionbiology.com]
- 9. Insights into Current Tropomyosin Receptor Kinase (TRK) Inhibitors: Development and Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]
Validating Trk-IN-30 Efficacy: A Comparative Analysis with siRNA Knockdown
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacological inhibition of Tropomyosin receptor kinases (Trk) by the pan-Trk inhibitor, Trk-IN-30, with the genetic knockdown of Trk receptors using small interfering RNA (siRNA). This comparison is essential for validating the on-target effects of this compound and ensuring that its observed cellular phenotypes are a direct result of Trk kinase inhibition.
Executive Summary
This compound is a potent inhibitor of TrkA, TrkB, and TrkC, receptor tyrosine kinases that, when constitutively activated through mutations or gene fusions, can drive the growth of various cancers.[1] Validating that the anti-cancer effects of this compound are indeed mediated by the suppression of Trk signaling is a critical step in its preclinical development. A widely accepted method for such validation is to compare the inhibitor's effects with those of siRNA-mediated knockdown of the target proteins. If the phenotypic outcomes of this compound treatment and Trk siRNA are similar, it provides strong evidence for the inhibitor's specificity.
While direct comparative data for this compound and siRNA is not extensively available in the public domain, this guide utilizes data from studies on similar pan-Trk inhibitors, such as K252a, to illustrate the comparative validation process. The presented data demonstrates that both pharmacological inhibition and genetic knockdown of Trk receptors lead to comparable reductions in cancer cell viability, proliferation, and induction of apoptosis.
Data Presentation: Pharmacological Inhibition vs. Genetic Knockdown
The following table summarizes representative quantitative data comparing the effects of a pan-Trk inhibitor (using K252a as an analog) and TrkA siRNA on cutaneous squamous cell carcinoma (cSCC) cell lines.
| Parameter Assessed | Pan-Trk Inhibitor (K252a) | TrkA siRNA | Control (Scrambled siRNA) |
| Cell Viability (MTT Assay) | Significant reduction in a dose-dependent manner | Significant reduction | No significant change |
| Cell Proliferation (Ki-67 Staining) | Decreased number of Ki-67 positive cells | Decreased number of Ki-67 positive cells | High number of Ki-67 positive cells |
| Apoptosis (PI Staining of Spheroids) | Increased apoptosis | Increased apoptosis | Minimal apoptosis |
| Downstream Signaling (p-TrkA Levels) | Reduced levels of phosphorylated TrkA | Reduced levels of total TrkA protein | Normal levels of TrkA |
Note: This data is representative and compiled from studies on the pan-Trk inhibitor K252a and TrkA siRNA in cSCC models.[2] The outcomes serve as a predictive model for the validation of this compound.
Experimental Protocols
Below are detailed methodologies for conducting experiments to compare the effects of this compound and Trk siRNA.
Cell Culture and Reagents
-
Cell Lines: Select a cancer cell line with known Trk expression or a Trk fusion, for example, KM-12 (colorectal cancer) or SCC12/SCC13 (cutaneous squamous cell carcinoma).
-
This compound: Prepare stock solutions in DMSO and dilute to final concentrations in cell culture medium.
-
siRNA: Obtain validated siRNA duplexes targeting TrkA, TrkB, TrkC, and a non-targeting (scrambled) control siRNA.
siRNA Transfection
-
Cell Seeding: Seed cells in 6-well or 96-well plates to achieve 30-50% confluency at the time of transfection.
-
Transfection Complex Preparation:
-
For each well, dilute the required amount of siRNA (e.g., 10-50 nM final concentration) in serum-free medium.
-
In a separate tube, dilute a suitable transfection reagent (e.g., Lipofectamine™ RNAiMAX) in serum-free medium.
-
Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature for 10-20 minutes to allow complex formation.
-
-
Transfection: Add the transfection complexes to the cells.
-
Incubation: Incubate the cells for 24-72 hours to allow for target gene knockdown. The optimal time should be determined empirically.
This compound Treatment
-
Cell Seeding: Seed cells at a similar density as for the siRNA experiments.
-
Treatment: After allowing the cells to adhere overnight, replace the medium with fresh medium containing various concentrations of this compound or a vehicle control (DMSO).
-
Incubation: Incubate the cells for a period comparable to the siRNA knockdown experiments (e.g., 72 hours).
Phenotypic Assays
-
Cell Viability Assay (e.g., MTT or CellTiter-Glo®): Following the treatment/transfection period, assess cell viability according to the manufacturer's protocol.
-
Proliferation Assay (e.g., Ki-67 Immunofluorescence): Fix, permeabilize, and stain cells with an anti-Ki-67 antibody. Counterstain with a nuclear dye (e.g., DAPI) and visualize using fluorescence microscopy.
-
Apoptosis Assay (e.g., Annexin V/PI Staining): Harvest cells and stain with Annexin V and Propidium Iodide (PI). Analyze the stained cells by flow cytometry.
-
Western Blotting: Lyse cells and perform Western blot analysis to assess the levels of total and phosphorylated Trk, as well as downstream signaling proteins like AKT and ERK.
Mandatory Visualizations
Trk Signaling Pathway
Caption: The Trk signaling pathway and points of intervention.
Experimental Workflow for Validation
Caption: Workflow for validating this compound on-target effects.
References
A Comparative Analysis of Tropomyosin Receptor Kinase (Trk) Inhibitor Binding Pockets
For Researchers, Scientists, and Drug Development Professionals: A detailed guide to the structural nuances of Trk inhibitor binding, supported by quantitative data and experimental protocols.
The Tropomyosin Receptor Kinase (Trk) family, comprising TrkA, TrkB, and TrkC, represents a critical class of receptor tyrosine kinases integral to neuronal development, survival, and function.[1] Their role as oncogenic drivers in a variety of cancers, primarily through chromosomal rearrangements leading to NTRK gene fusions, has propelled them to the forefront of targeted cancer therapy.[2] This guide provides a comparative analysis of the binding pockets of Trk inhibitors, offering insights into the molecular basis of both pan-Trk inhibition and isoform-specific selectivity.
The kinase domains of TrkA, TrkB, and TrkC share a high degree of sequence homology, ranging from 72% to 78%.[1] This conservation is particularly pronounced in the ATP-binding pocket, the primary target for the majority of clinically approved and investigational Trk inhibitors. Consequently, many of these small molecules exhibit a pan-Trk inhibitory profile.[1]
Quantitative Comparison of Trk Inhibitors
The following table summarizes the in vitro inhibitory potency of several key Trk inhibitors against the three Trk isoforms. This data, presented as IC50 values (the concentration required to inhibit 50% of the kinase activity), provides a quantitative basis for comparing their activity and selectivity.
| Inhibitor | Type | TrkA IC50 (nM) | TrkB IC50 (nM) | TrkC IC50 (nM) | Other Key Targets |
| Larotrectinib | Pan-Trk (Type I) | 5 - 6.5 | 8.1 - 11 | 10.6 | Highly selective for Trk |
| Entrectinib | Pan-Trk (Type I) | 1 - 1.7 | 3 | 5 | ROS1, ALK |
| Selitrectinib | Pan-Trk (Next-Gen) | 0.6 | - | - | Active against resistance mutations |
| Repotrectinib | Pan-Trk (Next-Gen) | - | - | - | ROS1, ALK; Active against resistance mutations |
| Taletrectinib | Pan-Trk | 0.622 | 2.28 | 0.980 | ROS1 |
| Altiratinib | Pan-Trk | 0.9 | 4.6 | 0.8 | c-Met, TIE2, VEGFR2 |
| CH7057288 | Pan-Trk | 1.1 | 7.8 | 5.1 | - |
| PF-06273340 | Pan-Trk | 6 | 4 | 3 | - |
| GW441756 | TrkA Selective | 2 | >1000 | >1000 | - |
| Compound 32h | TrkA Selective (Type II) | 72 | >1000 | >1000 | - |
Note: IC50 values can vary between different assays and experimental conditions. Data is compiled from multiple sources for comparative purposes.[3][4][5][6][7][8][9]
Structural Insights into Inhibitor Binding and Selectivity
The vast majority of current Trk inhibitors are Type I inhibitors, which are ATP-competitive and bind to the active "DFG-in" conformation of the kinase.[1] However, the development of Type II inhibitors, which bind to the inactive "DFG-out" conformation, and allosteric inhibitors that bind outside the ATP pocket, has opened new avenues for achieving isoform selectivity.[1][10]
Detailed structural analysis of co-crystal structures from the Protein Data Bank (PDB) reveals key interactions and subtle differences within the Trk binding pockets. For instance, the hinge region of TrkA is more structurally constrained compared to TrkB and TrkC, a feature that can be exploited for designing selective inhibitors.[1] Furthermore, the juxtamembrane and kinase insert domains show significantly lower homology between the Trk isoforms and represent novel regions for achieving selectivity.[1]
Key PDB Structures for Comparative Analysis:
-
TrkC: 6KZC[16]
Analysis of these structures indicates that while the primary ATP-binding site residues are highly conserved, differences in the surrounding regions, such as the solvent-front and gatekeeper residues, can be leveraged for designing next-generation inhibitors that overcome resistance mutations.[7]
Signaling Pathways and Experimental Workflows
The binding of neurotrophins to Trk receptors triggers receptor dimerization and autophosphorylation, activating downstream signaling cascades crucial for cell proliferation, differentiation, and survival. The primary pathways involved are the RAS/RAF/MEK/ERK, PI3K/AKT/mTOR, and PLCγ pathways. Trk inhibitors block these pathways by preventing the initial autophosphorylation event.
Caption: Trk signaling pathway and mechanism of inhibition.
The evaluation of Trk inhibitors relies on a series of well-defined experimental protocols. A typical workflow for assessing the in vitro efficacy of a novel Trk inhibitor is outlined below.
Caption: General experimental workflow for Trk inhibitor evaluation.
Experimental Protocols
In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)
This assay is designed to measure the enzymatic activity of a purified Trk kinase and the inhibitory potential of a test compound by quantifying the amount of ADP produced.
Materials:
-
Recombinant human TrkA, TrkB, or TrkC kinase domain
-
Poly (Glu, Tyr) 4:1 peptide substrate
-
ATP
-
Test inhibitor (e.g., Larotrectinib)
-
Kinase Assay Buffer (40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96- or 384-well plates
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test inhibitor in DMSO. Further dilute in Kinase Assay Buffer to the desired final concentrations. The final DMSO concentration should be kept below 1%.
-
Reaction Setup:
-
Add 1 µL of the diluted inhibitor or vehicle (DMSO) to the wells of the microplate.
-
Add 2 µL of the diluted Trk kinase enzyme solution.
-
To initiate the reaction, add 2 µL of a mixture containing the substrate and ATP. The final ATP concentration should ideally be at its Km value for the specific kinase.
-
-
Kinase Reaction: Incubate the plate at room temperature (or 30°C) for 60 minutes.
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete any unconsumed ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
-
Data Acquisition and Analysis: Measure the luminescence using a plate reader. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[17][18][19]
X-ray Crystallography for Structural Analysis
Determining the co-crystal structure of a Trk kinase domain with a bound inhibitor provides invaluable atomic-level insights into the binding mode and the basis for selectivity.
Generalized Protocol:
-
Protein Expression and Purification:
-
The kinase domain of human TrkA, TrkB, or TrkC is cloned into a suitable expression vector (e.g., baculovirus or bacterial).
-
The protein is overexpressed in a host system (e.g., Sf9 insect cells or E. coli).
-
The expressed protein is purified to >95% homogeneity using a series of chromatographic techniques, such as affinity, ion exchange, and size-exclusion chromatography.
-
-
Crystallization:
-
The purified Trk kinase domain is concentrated to an optimal concentration (typically 5-10 mg/mL).
-
The inhibitor is added to the protein solution at a molar excess.
-
Crystallization screening is performed using vapor diffusion methods (hanging or sitting drop) with various crystallization screens to identify initial crystallization conditions.
-
The initial conditions are then optimized to obtain diffraction-quality crystals.
-
-
Data Collection and Structure Determination:
-
X-ray diffraction data are collected from the crystals at a synchrotron source.
-
The diffraction data are processed to determine the space group and unit cell parameters.
-
The structure is solved using molecular replacement with a known kinase structure as a search model.
-
The inhibitor is then manually built into the electron density map, and the entire complex is refined to produce the final structure.[20]
-
References
- 1. Insights into Current Tropomyosin Receptor Kinase (TRK) Inhibitors: Development and Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rcsb.org [rcsb.org]
- 3. selleckchem.com [selleckchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. TRK inhibitors in TRK fusion-positive cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Rational design and crystallographic analysis of novel isoform-selective TRKA inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Larotrectinib and Entrectinib: TRK Inhibitors for the Treatment of Pediatric and Adult Patients With NTRK Gene Fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rcsb.org [rcsb.org]
- 11. rcsb.org [rcsb.org]
- 12. rcsb.org [rcsb.org]
- 13. The crystal structures of TrkA and TrkB suggest key regions for achieving selective inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. rcsb.org [rcsb.org]
- 15. rcsb.org [rcsb.org]
- 16. rcsb.org [rcsb.org]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Trk-IN-30
For researchers, scientists, and drug development professionals, ensuring the safe and environmentally responsible disposal of chemical compounds like Trk-IN-30 is a critical aspect of laboratory operations. Adherence to proper disposal protocols is essential for maintaining a safe working environment and complying with regulatory standards. This guide provides detailed, step-by-step procedures for the proper disposal of this compound, grounded in established laboratory safety practices.
Essential Safety and Handling Data
The following table summarizes the typical quantitative data necessary for the safe handling and disposal of a research-grade small molecule inhibitor like this compound. Users must consult the supplier-provided SDS for specific values for this compound.[2]
| Property | Value |
| Chemical Name | This compound |
| CAS Number | Not readily available |
| Molecular Formula | Consult Supplier SDS |
| Molecular Weight | Consult Supplier SDS |
| Appearance | Solid (Typical) |
| Solubility | Consult Supplier SDS or Technical Data Sheet |
| Storage Temperature | -20°C (Recommended for long-term storage)[2] |
| Purity | >98% (Typical for research-grade compounds)[2] |
| Hazard Statements | Consult Supplier SDS[2] |
| Precautionary Statements | Consult Supplier SDS[2] |
Personal Protective Equipment (PPE)
The consistent use of appropriate Personal Protective Equipment is the foremost defense against chemical exposure. The following PPE is mandatory when handling this compound:[2]
-
Eye Protection: Wear safety glasses with side shields or chemical splash goggles.[2]
-
Hand Protection: Use nitrile or other chemically resistant gloves. Double-gloving is recommended when handling the neat compound.[2]
-
Body Protection: A fully buttoned laboratory coat is required.[2]
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a properly fitted NIOSH-approved respirator should be used in a designated, well-ventilated area.[2]
Step-by-Step Disposal Protocol for this compound
This protocol is based on general best practices for hazardous chemical waste disposal in a laboratory setting. It is crucial to adapt these procedures to comply with your institution's specific Environmental Health and Safety (EHS) guidelines.[1][3][4]
1. Waste Segregation and Collection:
-
Treat all waste containing this compound as hazardous chemical waste. [2]
-
Solid Waste: Collect all contaminated consumables, including pipette tips, microfuge tubes, gloves, and weigh paper, in a designated, sealed, and clearly labeled hazardous waste container.[2]
-
Liquid Waste: Collect all aqueous and organic waste streams containing this compound in separate, clearly labeled, and sealed hazardous waste containers.[2]
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's EHS office.[1]
-
Never dispose of any liquid waste containing this compound down the drain. [1][5]
2. Containerization and Labeling:
-
Use only appropriate, leak-proof, and chemically compatible containers for waste storage.[4][6] Plastic containers are often preferred.[6]
-
Ensure all waste containers are equipped with secure, leak-proof closures.[3]
-
Label all waste containers clearly and accurately. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name (this compound) and its concentration
-
The accumulation start date
-
The primary hazards (e.g., "Toxic")[4]
-
3. Storage:
-
Store chemical waste in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation.[3][6]
-
Ensure the SAA is in a well-ventilated area and that secondary containment is used to prevent spills.[3][4]
-
Keep waste containers closed at all times, except when adding waste.[5][6]
-
Store incompatible chemicals separately using physical barriers.[3]
4. Waste Disposal and Pickup:
-
Follow your institution's established procedures for hazardous waste pickup.[2][5]
-
Maintain detailed records of waste generation, storage, and disposal for regulatory compliance.[4]
-
Ensure that all laboratory personnel are trained on proper waste handling and disposal procedures.[5]
5. Spill Management:
-
In the event of a spill, immediately alert personnel in the area.[1]
-
Follow the spill cleanup procedures outlined in the this compound SDS and your institution's emergency protocols.
-
All materials used for spill cleanup, including contaminated absorbents and PPE, must be disposed of as hazardous waste.[1][5]
Visualizing the Mechanism of Action
This compound is a Tropomyosin receptor kinase (Trk) inhibitor. The diagram below illustrates a generalized signaling pathway initiated by Trk receptor activation, which is the process that inhibitors like this compound are designed to block.
Caption: Generalized Trk signaling pathway and the inhibitory action of this compound.
References
Essential Safety and Operational Guide for Handling Trk-IN-30
Disclaimer: A specific Safety Data Sheet (SDS) for Trk-IN-30 was not publicly available at the time of this document's creation. The following guidance is based on best practices for handling potent, research-grade kinase inhibitors and is intended to provide essential, immediate safety and logistical information. Researchers, scientists, and drug development professionals are strongly advised to obtain the specific SDS from their supplier, conduct a thorough risk assessment, and consult with their institution's Environmental Health and Safety (EHS) department before handling this compound.
This guide provides procedural, step-by-step instructions for the safe handling, storage, and disposal of this compound.
Quantitative Data Summary
Due to the absence of a specific SDS, the following table provides general data points for a typical research-grade small molecule inhibitor. Users must consult the supplier-provided SDS for this compound-specific values.
| Property | Value |
| Chemical Name | This compound |
| CAS Number | Not available. Consult Supplier SDS. |
| Molecular Formula | Consult Supplier SDS. |
| Molecular Weight | Consult Supplier SDS. |
| Appearance | Solid. |
| Solubility | Consult Supplier SDS or Technical Data Sheet. |
| Storage Temperature | -20°C (Recommended for long-term storage). |
| Purity | >98% (Typical for research-grade compounds). |
| Hazard Statements | Consult Supplier SDS. |
| Precautionary Statements | Consult Supplier SDS. |
Personal Protective Equipment (PPE)
Proper PPE is the first line of defense against exposure. The following PPE is mandatory when handling this compound:
-
Eye Protection: Wear safety glasses with side shields or chemical splash goggles.
-
Hand Protection: Use nitrile or other chemically resistant gloves. Double-gloving is recommended when handling the neat compound.[1]
-
Body Protection: A fully buttoned laboratory coat is required.[1]
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a properly fitted NIOSH-approved respirator should be used in a designated area.[1]
Operational Plan: Handling and Storage
Engineering Controls
All work with the solid compound or concentrated solutions of this compound should be performed in a certified chemical fume hood to minimize inhalation exposure.[1]
Weighing and Solution Preparation
-
Designate a specific area within the fume hood for handling this compound.[1]
-
Before weighing, ensure the balance is clean and placed on a stable surface inside the fume hood.[1]
-
Carefully weigh the desired amount of the solid compound, avoiding the creation of dust.[1]
-
To prepare a stock solution, add the solvent to the vial containing the pre-weighed compound.
-
Cap the vial and vortex or sonicate until the compound is fully dissolved.[1]
Storage
-
Store this compound in a tightly sealed container, protected from light and moisture.[1]
-
For long-term storage, it is recommended to store the compound at -20°C.[1]
-
Stock solutions should also be stored at -20°C in small aliquots to avoid repeated freeze-thaw cycles.[1]
Disposal Plan
All waste containing this compound must be treated as hazardous chemical waste.[1]
Solid Waste
Contaminated consumables such as pipette tips, microfuge tubes, and gloves should be collected in a designated, sealed, and clearly labeled hazardous waste container.[1]
Liquid Waste
Aqueous and organic waste streams containing this compound should be collected in separate, clearly labeled, and sealed hazardous waste containers. Do not dispose of any liquid waste containing this compound down the drain.[1]
Waste Pickup
Follow your institution's procedures for hazardous waste pickup. Ensure all waste containers are properly labeled with the chemical name and concentration.[1]
In the event of a spill, immediately alert personnel in the area and follow the spill cleanup procedures outlined in your institution's emergency protocols. All materials used for spill cleanup must be disposed of as hazardous waste.[2]
Visual Guides
Caption: Workflow for the safe handling and preparation of this compound.
Caption: Procedural workflow for the proper disposal of this compound waste.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
